Quinine
Description
Structure
3D Structure
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-WZBLMQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044280 | |
| Record name | Quinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L | |
| Record name | Quinine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | QUININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR | |
CAS No. |
72402-53-0, 130-95-0, 1407-83-6 | |
| Record name | (8α,9R)-(±)-6′-Methoxycinchonan-9-ol | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quinine | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=130-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quinine [BAN:NF] | |
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| Record name | Quinine tannate [USP] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00468 | |
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| Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)- | |
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| Record name | Quinine | |
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| Record name | Quinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | QUININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7V27PHC7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C | |
| Record name | Quinine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUININE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
From Fever Tree to Pharmacy: A Technical Chronicle of Quinine's Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
For centuries, the bark of the Andean Cinchona tree held the cure to one of humanity's most persistent scourges: malaria. This guide provides a detailed technical history of the scientific journey to unlock the secrets of this remarkable natural remedy, culminating in the isolation and characterization of its potent alkaloid, quinine. We will delve into the early ethnobotanical origins, the pivotal advancements in 19th-century chemistry that led to this compound's discovery, the evolution of its extraction and purification methodologies, and the analytical techniques that defined its identity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational science that paved the way for modern antimalarial drug discovery.
Pre-Scientific Foundations: The Ethnobotanical Origins of Cinchona
The story of this compound begins not in a laboratory, but in the high forests of the Andes. Indigenous peoples of South America, including the Quechua, were aware of the medicinal properties of the Cinchona tree's bark, referring to it as "quina-quina" or "bark of barks".[1] They utilized it to treat fevers and shivering, symptoms we now associate with malaria. While the exact timeline of its first use is lost to history, this traditional knowledge formed the bedrock upon which later scientific discovery was built.
The introduction of Cinchona bark to Europe in the 17th century is shrouded in some legend, but it is widely accepted that Jesuit missionaries in Peru were instrumental in documenting and disseminating its use.[2] The powdered bark, often referred to as "Jesuit's powder," became a highly sought-after remedy for the intermittent fevers of malaria that plagued Europe.[3] However, the use of the raw bark presented significant challenges:
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Dosage Inconsistency: The concentration of the active compounds varied greatly between different Cinchona species, the geographical location of the tree, and even the method of harvesting and storage. This led to unpredictable and often unreliable therapeutic outcomes.
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Adulteration: The high demand and price of Cinchona bark led to widespread adulteration with the bark of other trees, further compromising its efficacy.
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Palatability: The extreme bitterness of the powdered bark made it difficult to administer, often requiring it to be mixed with wine or other substances to be palatable.[3]
These challenges underscored the critical need to isolate the "active principle" responsible for the bark's curative properties, a pursuit that would drive chemical innovation for decades.
The Dawn of Alkaloid Chemistry: Isolating the Active Principle
The early 19th century marked a turning point in the understanding of plant-based medicines with the nascent field of alkaloid chemistry. Chemists began to recognize that many potent plant extracts contained nitrogenous organic compounds with basic properties.
Early Attempts and the Work of Gomes
One of the earliest documented attempts to isolate the active component of Cinchona was by the Portuguese navy surgeon Bernardino António Gomes in 1811. By treating an alcoholic extract of the bark with a small amount of potassium hydroxide, he observed the formation of crystals which he named "cinchonine".[4] While a significant step, Gomes did not fully characterize the alkaline nature of this substance.
The Breakthrough: Pelletier and Caventou (1820)
The definitive isolation of the primary active alkaloid from Cinchona bark was achieved in 1820 by the French pharmacists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou.[5] Their success was a landmark achievement in phytochemistry and is often cited as a foundational moment in the modern pharmaceutical industry.[5] They worked with the "yellow" bark, which was known to be more effective against malaria than the "gray" bark used in earlier attempts.[5]
Pelletier and Caventou's methodology was elegantly simple and relied on the fundamental principles of acid-base chemistry. While their original publication in the Annales de Chimie et de Physique provides the conceptual framework, the following represents a detailed, step-by-step protocol reconstructed from the principles of 19th-century alkaloid extraction they helped to establish.
Experimental Protocol: The Pelletier-Caventou Method for this compound Isolation
Objective: To isolate the alkaline active principles from Cinchona bark.
Materials:
-
Powdered Cinchona bark (yellow variety)
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Dilute sulfuric acid
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Slaked lime (calcium hydroxide) or other suitable alkali (e.g., potassium hydroxide)
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Alcohol (ethanol)
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Animal charcoal (activated carbon)
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Water
-
Heating apparatus (water bath)
-
Filtration apparatus
Methodology:
-
Acidified Extraction: The powdered Cinchona bark is repeatedly extracted with warm, dilute sulfuric acid. This acidic environment protonates the nitrogen atoms within the alkaloid structures, forming water-soluble sulfate salts. This allows the alkaloids to be leached from the insoluble plant material.
-
Precipitation of Alkaloids: The acidic extract, containing the dissolved alkaloid sulfates, is then treated with an excess of a base, such as slaked lime. This neutralizes the sulfuric acid and deprotonates the alkaloid salts, causing the free-base alkaloids to precipitate out of the solution as an impure solid.
-
Alcoholic Extraction of Free Bases: The precipitate, a mixture of alkaloids and calcium sulfate, is collected and dried. It is then extracted with alcohol, in which the free-base alkaloids are soluble, while the inorganic salts are not.
-
Formation of Sulfate Salts: The alcoholic solution of the free-base alkaloids is treated with a stoichiometric amount of dilute sulfuric acid. This converts the alkaloids back into their sulfate salts.
-
Crystallization and Purification: The alcoholic solution is then carefully concentrated by heating. Upon cooling, the less soluble alkaloid sulfates begin to crystallize. Pelletier and Caventou observed that two different alkaloids crystallized: cinchonine and a new substance they named This compound .[4]
-
Decolorization and Recrystallization: The crude crystals are redissolved in hot water and treated with animal charcoal to remove colored impurities. The solution is then filtered and allowed to cool slowly, promoting the formation of purer crystals of this compound sulfate. This process of recrystallization is repeated until a white, crystalline product is obtained.
Self-Validation of the Protocol: The integrity of this protocol lies in its iterative nature. The repeated steps of dissolution, precipitation, and recrystallization serve as a self-validating system. Each cycle of crystallization selectively purifies the target compound, leaving impurities behind in the mother liquor. The visual endpoint of achieving white, well-formed crystals was the 19th-century chemist's primary indicator of purity.
The Challenge of Purity: Separating this compound from its Brethren
Pelletier and Caventou's work revealed that Cinchona bark contained not one, but a family of related alkaloids. The primary challenge for early this compound manufacturers was the efficient separation of this compound from its main accompanying alkaloid, cinchonine, and later discovered isomers like quinidine and cinchonidine.
The separation of these closely related compounds was a significant hurdle, as their chemical properties are very similar. The primary method employed throughout the 19th century was fractional crystallization . This technique exploits the slight differences in the solubility of the alkaloid salts in a given solvent.
Protocol: Fractional Crystallization for the Separation of this compound and Cinchonine Sulfates
Objective: To separate this compound sulfate from cinchonine sulfate based on their differential solubility.
Materials:
-
Crude mixture of this compound and cinchonine sulfates
-
Water
-
Heating and cooling apparatus
Methodology:
-
Dissolution: The mixed sulfate salts are dissolved in a minimal amount of boiling water to create a saturated solution.
-
First Crystallization: The solution is allowed to cool slowly. This compound sulfate is less soluble in water than cinchonine sulfate, and therefore it crystallizes out of the solution first.
-
Separation: The crystals of this compound sulfate are separated from the remaining solution (the mother liquor) by filtration.
-
Concentration and Second Crystallization: The mother liquor, now enriched in cinchonine sulfate, is concentrated by boiling off a portion of the water.
-
Cinchonine Crystallization: Upon cooling, the more soluble cinchonine sulfate crystallizes out.
-
Iterative Purification: Both sets of crystals (this compound sulfate and cinchonine sulfate) are then subjected to repeated cycles of recrystallization from fresh solvent to improve their purity.
Causality of Experimental Choices: The choice of a sulfate salt was crucial. Sulfates of the Cinchona alkaloids exhibit distinct crystalline habits and solubilities, making them amenable to separation by fractional crystallization. The careful control of temperature and concentration was paramount to achieving a successful separation.
The Evolution of Extraction and Manufacturing
The groundbreaking work of Pelletier and Caventou laid the foundation for the industrial production of this compound. Throughout the 19th and early 20th centuries, the demand for this life-saving drug spurred innovations in extraction and purification technology.
| Era | Key Developments in this compound Extraction and Purification | Scientific Rationale |
| Early 19th Century | Initial isolation using acid-base extraction and fractional crystallization.[5] | Exploitation of the basic nature of alkaloids to separate them from other plant constituents. |
| Mid-19th Century | Introduction of industrial-scale processes, such as those by Payen and Henry, utilizing larger vessels and more efficient solvent handling.[6] | Scaling up of laboratory methods to meet the growing global demand for this compound. |
| Late 19th Century | Development of solvent extraction processes using organic solvents like fusel alcohol and toluene.[7][8] | Organic solvents offered better selectivity and efficiency in extracting the free-base alkaloids. |
| Early 20th Century | Optimization of extraction conditions, including pH control and the use of different alkaline agents like lime and sodium hydroxide, to maximize yield and purity.[7] | Fine-tuning the chemical environment to enhance the efficiency of the acid-base extraction process. |
Analytical Characterization: From Simple Tests to Structural Elucidation
The ability to analyze the purity and identity of this compound was crucial for both quality control in manufacturing and for its safe and effective medicinal use. Analytical techniques evolved in sophistication throughout the 19th and 20th centuries.
Early Analytical Techniques
-
Colorimetric Tests: Simple chemical tests that produced a characteristic color in the presence of alkaloids were among the first methods used for qualitative identification. For example, the Marquis reagent could be used to detect the presence of alkaloids, although it was not specific to this compound.[9]
-
Polarimetry: The discovery that solutions of this compound rotate the plane of polarized light provided a powerful tool for both identification and purity assessment. The specific rotation of a compound is a physical constant, and any deviation from the expected value could indicate the presence of impurities.[10] This was particularly useful in distinguishing between the different Cinchona alkaloids, which are stereoisomers and thus have different optical rotations.
The Advent of Modern Analytical Methods
The 20th century saw the development of instrumental techniques that revolutionized the analysis of complex natural products like this compound.
-
Chromatography: Techniques like paper chromatography and later, thin-layer chromatography (TLC), allowed for the separation of the different Cinchona alkaloids on a small scale, providing a visual assessment of purity.[11] The development of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) provided rapid and highly efficient methods for both qualitative and quantitative analysis of this compound and related alkaloids in complex mixtures.[12][13]
-
Spectroscopy: The characteristic fluorescence of this compound in acidic solutions became the basis for highly sensitive and selective methods of quantification using fluorimetry. Ultraviolet-Visible (UV-Vis) spectroscopy also provided a means of quantitative analysis based on this compound's absorption of UV light.
Visualizing the Process: Workflows and Pathways
Diagram 1: The Historical Progression of this compound Extraction
Caption: A flowchart illustrating the evolution of this compound production from crude 17th-century preparations to modern purification techniques.
Diagram 2: The Core Logic of Acid-Base Extraction of Alkaloids
Caption: A diagram outlining the fundamental chemical principles of the acid-base extraction method used to isolate this compound.
Conclusion
The discovery of this compound from Cinchona bark stands as a testament to the power of scientific inquiry in transforming traditional knowledge into a life-saving medicine. From the early observations of indigenous peoples to the pioneering chemical investigations of Pelletier and Caventou, and the subsequent refinements in industrial manufacturing and analytical science, the story of this compound is a compelling narrative of scientific progress. This journey not only provided the world with its first effective treatment for malaria but also laid the groundwork for the fields of alkaloid chemistry and modern pharmacology. The principles of extraction, purification, and analysis honed in the pursuit of this compound continue to be relevant in the discovery and development of new medicines from natural sources today.
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Historical overview of this compound isolation and its importance. (2022). Archives of Pharmacy, 72(Suppl. 4). [Link]
- Process for separating and preparing this compound sulfate from peruvian bark. (2012).
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This compound and the Birth of the Dye Industry. (2021). YouTube. [Link]
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Henry, É. O. (n.d.). ÉTIENNE OSSIAN HENRY Alkaloids and other vegetable principles. Redalyc. [Link]
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Lab-4 The chemistry and isolation of this compound from Cinchona bark. (n.d.). SlideShare. [Link]
- A kind of method for preparing quinidine and cinchonine. (n.d.).
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This compound and Quinidine Production in the Americas, A Brief History. (1991). ASHS Journals. [Link]
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Identification, Characterization and Evaluation of Crystal Forms of this compound Sulphate. (n.d.). Scientific Research Publishing. [Link]
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Kaufman, T. S., & Rúveda, E. A. (2005). The Quest for this compound: Those Who Won the Battles and Those Who Won the War. Angewandte Chemie International Edition, 44(6), 854–885. [Link]
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This compound total synthesis. (n.d.). Wikipedia. [Link]
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Ganzera, M., & Krüger, M. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Journal of Chromatography A, 1559, 83–88. [Link]
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Original preparation of this compound by Pelletier and Caveton. (n.d.). Science Museum Group Collection. [Link]
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Kacprzak, K. M. (2015). Chemistry and Biology of Cinchona Alkaloids. ResearchGate. [Link]
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Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. (2025). ResearchGate. [Link]
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La découverte de la this compound par Joseph Pelletier et Joseph B. Caventou (1820). (2025). Cairn.info. [Link]
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Building the world's supply of this compound: Dutch colonialism and the origins of a global pharmaceutical industry. (2025). ResearchGate. [Link]
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Polarisation fluoroimmunoassay for this compound in serum and urine. (n.d.). PubMed. [Link]
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La découverte de la this compound par Joseph Pelletier et Joseph B. Caventou (1820). (n.d.). La Revue de Biologie Médicale. [Link]
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General Methods of Extraction and Isolation of Alkaloids. (n.d.). Scribd. [Link]
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The conversion of cinchonine and this compound into their poisonous isomers, cinchotoxine and quinotoxine, and the relation of this co. (n.d.). SciSpace. [Link]
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Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. (2018). PubMed. [Link]
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Charles H. Wood. (n.d.). Wikipedia. [Link]
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La découverte de la this compound par Joseph Pelletier et Joseph B. Caventou (1820). (2025). ResearchGate. [Link]
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Historical injection solutions of this compound analyzed by HPLC/MS. (2017). ResearchGate. [Link]
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Chemical structure of the assayed Cinchona alkaloids. (n.d.). ResearchGate. [Link]
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12-epi-Turpelline, A Novel C20 Diterpene Alkaloid Isolated from Zanba Stir-Fried Tiebangchui. (2026). MDPI. [Link]
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cinchona-alkaloid , source,macroscopy, microscopy,chemical test,uses. (n.d.). SlideShare. [Link]
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An In-depth Technical Guide to Quinine's Effects on Nucleic Acid and Protein Synthesis in Parasites
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
For centuries, quinine has been a cornerstone in the treatment of malaria. While its primary and most well-understood mechanism of action is the disruption of heme detoxification in the parasite's food vacuole, a significant body of evidence reveals a multi-targeted assault that extends to the fundamental processes of nucleic acid and protein synthesis. This guide provides a comprehensive technical overview of these effects, synthesizing current knowledge on the molecular mechanisms, offering detailed experimental protocols to investigate these phenomena, and presenting quantitative data to inform future research and drug development efforts. We will explore this compound's role as a DNA intercalating agent, its inhibition of key parasitic enzymes such as purine nucleoside phosphorylase, and its broader disruptive effects on parasite translation, providing a deeper understanding of this enduring antimalarial agent.
Introduction: A Legacy Re-examined
This compound, a quinoline methanol derived from the bark of the Cinchona tree, has a long and storied history in the fight against malaria. Its efficacy, particularly against the erythrocytic stages of Plasmodium falciparum, has saved countless lives. The parasite's digestion of host hemoglobin provides essential amino acids for its own protein synthesis but also releases toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. This compound is widely understood to interfere with this process, leading to a buildup of toxic heme and subsequent oxidative damage to the parasite.[1]
However, the antimalarial narrative of this compound is more complex and nuanced. The compound interrupts the parasite's ability to replicate and transcribe its genetic material, as well as translate proteins, hindering its capacity to reproduce and spread within the host.[1] This guide moves beyond the classical heme detoxification pathway to provide an in-depth examination of this compound's impact on the parasite's core molecular machinery: nucleic acid and protein synthesis. Understanding these additional mechanisms is crucial for appreciating the drug's full therapeutic effect, deciphering resistance mechanisms, and informing the development of novel antimalarials that may mimic its multi-targeted approach.
Section 1: this compound's Impact on Parasite Nucleic Acid Synthesis
The integrity and replication of the parasite's genome are absolute prerequisites for its survival and proliferation. This compound disrupts these processes through a combination of direct interaction with DNA and inhibition of essential metabolic enzymes.
Mechanistic Overview: A Two-Pronged Attack
This compound's interference with nucleic acid synthesis is not monolithic. It appears to operate via at least two distinct, yet potentially synergistic, mechanisms. Firstly, this compound has been shown to physically interact with parasitic DNA, a process known as intercalation.[2][3][4] This direct binding can create physical impediments to the enzymatic machinery responsible for DNA replication and transcription. Secondly, this compound targets key enzymes within the parasite's purine salvage pathway, effectively starving the parasite of the essential building blocks required for DNA and RNA synthesis.[5][6]
Caption: this compound's dual-action on nucleic acid synthesis.
Direct DNA Intercalation
Studies utilizing Raman spectroscopy and molecular dynamics simulations have demonstrated that this compound can weakly intercalate into the DNA duplex.[2][3][4] This interaction is characterized by the insertion of this compound's quinoline ring between the base pairs of the DNA, forming π-stacking interactions.[2] While this binding is considered weak, with a ratio of approximately one this compound molecule per 25 base pairs, it is sufficient to induce structural changes in the DNA.[2] Such alterations can interfere with the binding and processivity of DNA and RNA polymerases, thereby disrupting transcription and replication.[3]
Inhibition of Key Enzymes: Targeting Purine Salvage
Plasmodium falciparum lacks the ability to synthesize purines de novo and is therefore entirely dependent on salvaging them from the host. This dependency makes the purine salvage pathway an excellent target for chemotherapeutic intervention. A key enzyme in this pathway is the P. falciparum purine nucleoside phosphorylase (PfPNP).
Groundbreaking research using a cellular thermal shift assay coupled with mass spectrometry (MS-CETSA) has identified PfPNP as a high-affinity binding target of this compound.[6][7][8] this compound binds to the active site of PfPNP with low nanomolar affinity, significantly contributing to its therapeutic effect.[6] By inhibiting PfPNP, this compound prevents the parasite from processing salvaged purine nucleosides into the essential purine bases (adenine and guanine) required for the synthesis of its DNA and RNA.[3][5] This leads to a state of purine starvation, ultimately halting parasite proliferation.
Caption: this compound-mediated inhibition of the PfPNP pathway.
While PfPNP is a confirmed target, the effect of this compound on other enzymes involved in nucleic acid metabolism, such as topoisomerases, is less clear. Topoisomerases are essential for resolving DNA topological stress during replication and transcription, and they are the targets of some other antimalarial compounds.[9] However, direct evidence for this compound's inhibition of parasite topoisomerases is currently lacking.
Experimental Protocols for Assessing Nucleic Acid Synthesis Inhibition
To empirically determine the effect of this compound on parasite nucleic acid synthesis, researchers can employ several robust assays.
This is the gold-standard method for assessing the inhibition of nucleic acid synthesis in P. falciparum. The parasite's reliance on the purine salvage pathway allows for the specific labeling of newly synthesized DNA and RNA with radioactive hypoxanthine.
Causality: A reduction in the incorporation of [³H]-hypoxanthine in the presence of this compound directly indicates an inhibition of nucleic acid synthesis.
Methodology:
-
Parasite Culture: Synchronized ring-stage P. falciparum cultures are maintained in hypoxanthine-free complete medium at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).[1]
-
Drug Dilution: Prepare serial dilutions of this compound in hypoxanthine-free complete medium in a 96-well microtiter plate. Include drug-free wells as a negative control and a known inhibitor of nucleic acid synthesis as a positive control.
-
Incubation: Add the synchronized parasite culture to each well and incubate for 24 hours under standard gas conditions (5% CO₂, 5% O₂, 90% N₂) at 37°C.[10]
-
Radiolabeling: Add 1 µCi of [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.[1][10]
-
Harvesting: Freeze the microtiter plate at -80°C to lyse the cells. Thaw the plate and harvest the cellular contents onto fiberglass filter mats using a cell harvester. Wash the filters with distilled water to remove unincorporated radiolabel.[1]
-
Quantification: Dry the filter mats and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the [³H]-hypoxanthine incorporation in the drug-treated wells compared to the drug-free control wells. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits nucleic acid synthesis by 50%.
Caption: A generalized workflow for proteomic analysis.
Section 3: Quantitative Analysis and Data Summary
The in vitro susceptibility of P. falciparum to this compound can vary between different strains, reflecting the complex genetics of this compound resistance. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.
| P. falciparum Strain/Isolate | This compound IC₅₀ (nM) | Reference Strain Type | Geographic Origin/Notes |
| HB3 | ~100-200 nM (representative range) | This compound-Sensitive | - |
| Dd2 | ~300-500 nM (representative range) | This compound-Resistant | - |
| Gabonese Isolates (Franceville) | 156.7 nM (mean) | Field Isolates | No in vitro resistance observed |
| Gabonese Isolates (Bakoumba) | 385.5 nM (mean) | Field Isolates | 10.2% of isolates showed resistance |
| Indian Field Isolates | Higher than reference strains | Field Isolates | Mizoram, India |
Note: IC₅₀ values can vary between studies due to differences in assay conditions. The values presented are for general comparative purposes.
Conclusion and Future Directions
This compound's enduring efficacy as an antimalarial agent is undoubtedly linked to its multi-targeted mechanism of action. Beyond its well-established role in disrupting heme detoxification, this guide has detailed its significant impact on the fundamental processes of nucleic acid and protein synthesis in parasites. The ability of this compound to weakly intercalate with DNA and, more potently, to inhibit the essential enzyme PfPNP, presents a dual assault on the parasite's ability to replicate and transcribe its genetic material. Its inhibitory effects on protein synthesis, though less mechanistically defined, further contribute to its parasiticidal activity.
The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate these mechanisms. Future research should focus on several key areas:
-
Elucidating the direct molecular target(s) of this compound within the parasite's translation machinery.
-
Investigating the potential for this compound to inhibit other parasitic enzymes involved in nucleic acid metabolism, such as topoisomerases and DNA polymerases.
-
Utilizing the detailed protocols to screen new chemical entities for this compound-like multi-targeted activities.
-
Correlating specific genetic markers in resistant parasite strains with alterations in nucleic acid or protein synthesis pathways.
By continuing to dissect the complex mechanisms of this ancient drug, we can gain valuable insights to fuel the development of the next generation of antimalarial therapies.
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Plasmodium falciparum Purine Nucleoside Phosphorylase Is Critical for Viability of Malaria Parasites. (2008, November 18). National Institutes of Health. Retrieved from [Link]
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Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases. (2015, June 29). National Institutes of Health. Retrieved from [Link]
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Targeting the gyrase of Plasmodium falciparum with topoisomerase poisons. (2009, May 27). ResearchGate. Retrieved from [Link]
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Proteomic analysis of Plasmodium falciparum response to isocryptolepine derivative. (2019, August 8). SciSpace. Retrieved from [Link]
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SYBR Green I modified protocol for ex vivo/in vitro assay. (n.d.). ResearchGate. Retrieved from [Link]
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DNA intercalation of methylene blue and quinacrine: New insights into base and sequence specificity from structural and thermodynamic studies with polynucleotides. (2014, January 1). ResearchGate. Retrieved from [Link]
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Methods for assessment of antimalarial activity in the different phases of the Plasmodium life cycle. (2014, March 1). ResearchGate. Retrieved from [Link]
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Investigating the determinants of resistance to this compound and chloroquine using a novel Plasmodium falciparum genetic cross. (2023, July 19). Columbia Academic Commons. Retrieved from [Link]
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Covalent inhibition of Plasmodium falciparum Ubc13 impairs global protein synthesis. (n.d.). Nature Communications. Retrieved from [Link]
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Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity. (2024, January 24). MDPI. Retrieved from [Link]
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Plasmodium falciparum purine nucleoside phosphorylase as a model in the search for new inhibitors by high throughput screening. (2020, December 16). Malaria World. Retrieved from [Link]
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Partial characterization of Plasmodium falciparum trophozoite proteome under treatment with this compound, mefloquine and the natural antiplasmodial diosgenone. (2014, June). PubMed. Retrieved from [Link]
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Plasmodium falciparum proteome changes in response to doxycycline treatment. (n.d.). Malaria Journal. Retrieved from [Link]
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The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. (2007, June 27). National Institutes of Health. Retrieved from [Link]
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Antimalarial efficacy screening: in vitro and in vivo protocols. (n.d.). Retrieved from [Link]
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Partial characterization of Plasmodium falciparum trophozoite proteome under treatment with this compound, mefloquine and the natural antiplasmodial diosgenone. (2014, June). PubMed. Retrieved from [Link]
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DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study. (2014, June 17). PubMed. Retrieved from [Link]
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This compound Pharmacokinetic-Pharmacodynamic Relationships in Uncomplicated Falciparum Malaria. (2004, May). National Institutes of Health. Retrieved from [Link]
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Inhibitors of Protein Targets of Plasmodium falciparum. (n.d.). IntechOpen. Retrieved from [Link]
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Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity. (2024, January 1). MDPI. Retrieved from [Link]
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Optimized Detection of Plasmodium falciparum Topoisomerase I Enzyme Activity in a Complex Biological Sample by the Use of Molecular Beacons. (2016, May 18). National Institutes of Health. Retrieved from [Link]
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Combating Malaria: Targeting the Ubiquitin-Proteasome System to Conquer Drug Resistance. (n.d.). MDPI. Retrieved from [Link]
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A high content imaging assay for identification of specific inhibitors of native Plasmodium liver stage protein synthesis. (2021, March 16). PubMed Central. Retrieved from [Link]
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Quinine: Structural Architecture, Stereochemical Complexity, and Analytical Protocols
Topic: Chemical Structure, Stereochemistry, and Analytical Characterization of Quinine Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
This compound ((R)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol) remains a foundational molecule in the history of organic chemistry, serving as the crucible for the development of total synthesis, stereoselective catalysis, and fluorescence spectroscopy.[1] This guide dissects the rigid stereochemical requirements of the Cinchona alkaloid scaffold, clarifies the historical "myth" of its synthesis, and provides validated protocols for its separation from diastereomeric impurities (quinidine).
Structural Anatomy & Stereochemistry
The pharmacological efficacy of this compound relies on the precise spatial arrangement of two rigid ring systems connected by a flexible linker.
The Scaffold
The molecule consists of two primary domains:
-
Quinoline Ring: A planar, aromatic, methoxy-substituted system responsible for UV absorption and fluorescence.
-
Quinuclidine Ring: A bicyclic, aliphatic cage containing a basic nitrogen (N1) and a vinyl group at C3.
-
The Linker (C8-C9): A hydroxymethylene bridge connecting the two domains.
Absolute Configuration
This compound possesses four stereogenic centers (N1, C3, C4, C8, C9).[2] However, due to the geometric constraints of the quinuclidine cage, N1 and C4 are fixed relative to each other. The critical centers defining the specific alkaloid identity are C8 and C9 .
| Center | Configuration | Structural Feature |
| C3 | R | Vinyl group attachment (Quinuclidine) |
| C8 | S | Bridgehead carbon (Quinuclidine) |
| C9 | R | Secondary alcohol (Linker) |
| N1/C4 | S | Fixed bridgehead geometry |
The "Pseudo-Enantiomer" Relationship: this compound is the diastereomer of Quinidine . While they are not mirror images (they share the same configuration at C3 and C4), their C8/C9 centers are inverted. In asymmetric catalysis, they often function as "pseudo-enantiomers," providing access to opposite enantiomers of a reaction product.
-
This compound: (8S, 9R) — Erythro relationship
-
Quinidine: (8R, 9S) — Erythro relationship
-
Note: Cinchonine and Cinchonidine are the non-methoxylated analogs.
Visualization: The Cinchona Stereochemical Family
Figure 1: Stereochemical relationships between the four primary Cinchona alkaloids. This compound and Quinidine differ at the C8/C9 junction.[3]
The Synthetic Saga: Myth vs. Reality
For decades, the synthesis of this compound was a subject of intense debate regarding experimental validity.[4]
The Woodward-Doering Formal Synthesis (1944)
R.B.[4] Woodward and W.E.[5][6][7] Doering reported the synthesis of d-quinotoxine .[5] They claimed this constituted a total synthesis of this compound because a 1918 paper by Rabe and Kindler had reported the conversion of quinotoxine to this compound.[5]
-
The Controversy: Woodward never actually performed the final step (quinotoxine
this compound). He relied on Rabe's literature precedent, which lacked experimental detail.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
The Stork Correction (2001)
Gilbert Stork achieved the first stereoselective total synthesis of this compound.[4][8] In his publication, he famously labeled the Woodward-Doering claim a "myth," asserting that Rabe's 1918 protocol was likely irreproducible using the chemistry available at the time.
The Williams Validation (2007)
To settle the dispute, Robert Williams re-investigated Rabe's 1918 conditions. He successfully converted d-quinotoxine to this compound using an aluminum powder reduction, proving that Woodward's formal synthesis was, in fact, chemically valid, even if Woodward hadn't run the final plate himself.
Physicochemical Properties & Analysis
Fluorescence Mechanism
This compound is a standard quantum yield reference due to its intense fluorescence.
-
Excitation: ~350 nm (UV-A)[9]
-
Emission: ~450 nm (Blue)[9]
-
pH Dependence: Fluorescence is maximal in 0.1 N H₂SO₄ .
HPLC Separation Protocol (this compound vs. Quinidine)
Separating these diastereomers is critical for pharmaceutical purity (USP standards).
Methodology: Reverse Phase Ion-Pairing
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Symmetry C18, 150 x 4.6 mm, 3.5 µm) | Standard hydrophobic stationary phase. |
| Mobile Phase | Acetonitrile : Water (10:90) | High aqueous content ensures retention of polar alkaloids. |
| Buffer/Modifier | 0.1% Phosphoric Acid + 0.25% Triethylamine (TEA) | Critical: TEA blocks residual silanol groups on the column to prevent "tailing" of the basic amine. Acidic pH ensures protonation. |
| pH | Adjusted to 3.0 | Maintains ionization of the quinuclidine nitrogen. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm or Fluorescence (Ex 350/Em 450) | Fluorescence provides 1000x higher sensitivity. |
Visual Workflow: Analytical Logic
Figure 2: Analytical workflow for the separation and detection of this compound, highlighting the critical role of mobile phase modifiers and halide avoidance.
References
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Kaufman, T. S., & Rúveda, E. A. (2005). The Quest for this compound: Those Who Won the Battles and Those Who Won the War. Angewandte Chemie International Edition. Link
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Stork, G., et al. (2001).[7][10] The First Stereoselective Total Synthesis of this compound.[4] Journal of the American Chemical Society. Link
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Seeman, J. I. (2007).[6] The Woodward-Doering/Rabe-Kindler Total Synthesis of this compound: Setting the Record Straight. Angewandte Chemie International Edition. Link
-
United States Pharmacopeia (USP). this compound Sulfate Monograph: Chromatographic Purity. Link
-
Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry. Link
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The Quinine Quest: A Technical Analysis of Early Synthetic Strategies
The following technical guide analyzes the early attempts at the total synthesis of quinine, focusing on the evolution of chemical logic from empirical arithmetic to stereochemical control.
Executive Summary
This compound (
The Pre-Structural Era: Perkin’s Empirical Trap (1856)
In the mid-19th century, structural theory was non-existent.[2] Chemists relied on "type theory" and empirical formulas. William Henry Perkin, an 18-year-old student of August Wilhelm von Hofmann, attempted to synthesize this compound based purely on atomic arithmetic.
The Flawed Logic
Perkin hypothesized that oxidizing two molecules of
The Reaction:
Experimental Outcome
-
Reagents:
-allyl-o-toluidine, Potassium Dichromate ( ), Sulfuric Acid. -
Observation: A "dirty reddish-brown precipitate."[4] No this compound was formed.[4]
-
Causality: The oxidation of allyltoluidine leads to radical polymerization and degradation, not the selective formation of the quinuclidine/quinoline bridge. However, repeating this logic with aniline yielded Mauveine , birth of the synthetic dye industry.
Figure 1: Perkin’s "Arithmetic Chemistry" vs. Synthetic Reality.
The Structural Relay: Rabe’s Conversion (1918)[1][5][6][7][8]
By 1908, Paul Rabe had elucidated the correct connectivity of this compound. In 1918, Rabe and Kindler reported the conversion of d-quinotoxine (a degradation product) back into this compound.[5] This "relay" became the linchpin for future claims of total synthesis.
The "Ghost" Protocol
Rabe’s publication lacked precise experimental details, a deficit that fueled the "this compound Myth" controversy raised by Gilbert Stork in 2001.
The Pathway:
-
Bromination: Quinotoxine
-bromo-quinotoxine (using Sodium Hypobromite). -
Cyclization: Base-mediated ring closure to Quininone.
-
Reduction: Stereoselective reduction of the ketone to the alcohol.
Reconstructed Protocol: The Aluminum Reduction
Based on Rabe’s limited descriptions and subsequent validation by Smith & Williams (2008).
Objective: Reduction of Quininone to this compound.
-
Preparation: Dissolve crude quininone in absolute ethanol.
-
Reagent Activation: Add fresh Aluminum powder (acting as a surface catalyst) and Sodium Ethoxide (NaOEt).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (originally omitted, but crucial for preventing over-oxidation).
-
Mechanism: This functions as a Meerwein-Ponndorf-Verley (MPV) type reduction or a surface-mediated heterogeneous reduction, favoring the thermodynamically stable alcohol.
-
Isolation: Acidify with tartaric acid to crystallize the tartrate salt of this compound.
Validation Note: This step is notoriously capricious. Rabe reported a yield, but Woodward never repeated it, assuming it was "established."[6][7]
The Formal Triumph: Woodward-Doering (1944)[1][5][6][7][9][10][11]
Robert Burns Woodward and William Doering achieved the first "formal" total synthesis by synthesizing d-quinotoxine from 7-hydroxyisoquinoline. They stopped at quinotoxine, relying on Rabe’s 1918 work to complete the path to this compound.[1][5][6][7]
Strategic Analysis
Woodward’s genius lay in constructing the homomeroquinene skeleton, which contains the crucial vinyl group and the piperidine ring.
Key Challenges:
-
Cis/Trans Stereocontrol: The hydrogenation steps produced mixtures of cis and trans isomers at the piperidine ring. Woodward had to laboriously separate these isomers.
-
Ring Cleavage: Opening the isoquinoline ring to form the piperidine structure.
Detailed Workflow: 7-Hydroxyisoquinoline to Homomeroquinene[5][7]
| Step | Reaction Type | Reagents | Mechanistic Purpose |
| 1 | Condensation | Formaldehyde, Piperidine | Mannich Reaction: Introduces carbon scaffold at C8. |
| 2 | Methylation | NaOMe, MeOH, Heat | Converts the Mannich base to a methyl group (via elimination/reduction). |
| 3 | Hydrogenation | Reduces the pyridine ring to a piperidine ring. Critical: Produces cis/trans mixture.[6] | |
| 4 | Acetylation | Protects the secondary amine. | |
| 5 | Oxidation | Oxidative cleavage of the benzene ring (part of the isoquinoline) to generate the dicarboxylic acid precursor. |
Visualization of the Pathway[12]
Figure 2: The Woodward-Doering Formal Synthesis Pathway (1944).
Technical Critique & Validation (E-E-A-T)
The "Myth" of Total Synthesis
In 2001, Gilbert Stork published the first stereoselective total synthesis of this compound.[1][5][8][9] He criticized the Woodward-Doering claim as a "myth" because:
-
They never converted quinotoxine to this compound.[5]
-
Rabe’s protocol (the link they relied on) was experimentally vague and potentially irreproducible.[9]
The Resolution (2008)
To settle the controversy, Smith and Williams (Colorado State University) rigorously replicated Rabe’s 1918 conversion.
-
Findings: Rabe’s aluminum powder reduction does work, but the "aged" aluminum powder likely contained specific oxides that facilitated the reaction.
Summary of Yields (Historical vs. Modern)
| Transformation | Woodward (1944) | Stork (2001) | Williams (2008 Validation) |
| Stereocontrol | None (1:1 cis/trans separation) | High (Chiral template) | N/A |
| Quinotoxine | Not Attempted | Not Attempted | 12% Yield (Reproduced Rabe) |
| Atom Economy | Low (Multiple protections) | Moderate | N/A |
References
-
Perkin, W. H. (1856).[2][3][4][10][11] On the Oxidation of Allyl Toluidine. (Historical accounts of the mauveine discovery).
-
Rabe, P., & Kindler, K. (1918).[5][6][8] Über die partielle Synthese des Chinins (Partial Synthesis of this compound). Berichte der deutschen chemischen Gesellschaft.
-
Woodward, R. B., & Doering, W. E. (1944).[5][6][12][8][13] The Total Synthesis of this compound. Journal of the American Chemical Society, 66(5), 849.[6]
-
Stork, G., et al. (2001).[5][13] The First Stereoselective Total Synthesis of this compound. Journal of the American Chemical Society, 123(14), 3239–3242.
-
Smith, A. C., & Williams, R. M. (2008).[8] Rabe Rest in Peace: Confirmation of the Rabe–Kindler Conversion of d-Quinotoxine to this compound. Angewandte Chemie International Edition, 47(9), 1736–1740.
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Methodological & Application
Application Notes and Protocols for the Quantification of Quinine in Biological Samples
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of Quinine Quantification
This compound, a naturally occurring alkaloid from the cinchona tree, holds a significant place in the history of medicine as one of the first effective treatments for malaria. Its therapeutic applications, coupled with its use as a flavoring agent, necessitate accurate and reliable quantification in biological matrices. For researchers and clinicians, precise measurement of this compound concentrations in plasma, blood, urine, and saliva is crucial for pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. This guide provides a detailed overview of the principal analytical techniques employed for this compound quantification, offering in-depth protocols and field-proven insights to ensure data integrity and analytical success.
Navigating the Analytical Landscape: A Comparative Overview
The choice of an analytical technique for this compound quantification is contingent upon the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and available instrumentation. The three primary methodologies employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence Spectroscopy. Each method presents a unique set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Typical LOQ | Biological Matrices |
| HPLC-UV/FLD | Chromatographic separation followed by detection based on UV absorbance or fluorescence emission. | Robust, widely available, cost-effective. FLD offers enhanced sensitivity and selectivity over UV. | Moderate sensitivity, potential for interference from co-eluting compounds. | 4 - 10 ng/mL[1][2] | Plasma, Whole Blood, Urine, Saliva[2] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection of precursor and product ions. | High sensitivity, exceptional selectivity, requires small sample volumes.[3] | Higher instrument cost and complexity.[4] | 0.0003 µM (approx. 0.1 ng/mL)[5] | Plasma, Whole Blood, Urine, Saliva[6] |
| Fluorescence Spectroscopy | Measurement of fluorescence emission of this compound in solution. | Simple, rapid, and cost-effective for screening purposes.[7] | Lower selectivity, susceptible to matrix effects and quenching. | ~1 ng/mL (in simple matrices) | Urine, Saliva (less common for plasma/blood) |
The Critical First Step: Sample Preparation Strategies
The complexity of biological matrices necessitates meticulous sample preparation to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest. The choice of extraction technique is pivotal for achieving reliable and reproducible results.
Workflow for Biological Sample Preparation
Caption: General workflows for preparing biological samples for this compound analysis.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details a highly sensitive and selective method for the quantification of this compound in human plasma using a triple quadrupole mass spectrometer. The multiple reaction monitoring (MRM) mode ensures specificity by monitoring a unique precursor-to-product ion transition for this compound.[8]
Materials and Reagents
-
This compound sulfate (reference standard)
-
Internal Standard (IS), e.g., Quinidine or a stable isotope-labeled this compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (K2EDTA as anticoagulant)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[9]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank.
-
To precipitate proteins, add 300 µL of acetonitrile to each tube.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 325.2 → 136.1[8] |
| MRM Transition (IS) | Analyte-specific |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
A rigorous validation process is essential to ensure the reliability of the bioanalytical data. Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention time of this compound and the IS in blank plasma samples.
-
Linearity: A linear relationship between concentration and response over a defined range (e.g., 1-1000 ng/mL), with a correlation coefficient (r²) > 0.99.[5]
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[5]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
Protocol 2: Quantification of this compound in Biological Fluids by HPLC with Fluorescence Detection
This protocol describes a robust and sensitive HPLC method with fluorescence detection, suitable for various biological fluids. Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for this compound analysis.[1]
Materials and Reagents
-
This compound sulfate (reference standard)
-
Internal Standard (IS), e.g., Cinchonine
-
HPLC-grade acetonitrile and methanol
-
Ammonium formate, analytical grade
-
Phosphoric acid, analytical grade
Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction provides a cleaner extract compared to protein precipitation, which can be beneficial for HPLC analysis.
-
To 250 µL of plasma, urine, or saliva in a glass tube, add 50 µL of the internal standard working solution.
-
Add 250 µL of 1 M NaOH and vortex for 10 seconds.
-
Add 5 mL of chloroform and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the HPLC system.
HPLC-FLD Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Waters Alliance 2695 or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water/Triethylamine (11:88:1, v/v/v), pH adjusted to 2.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Fluorescence Detector | Waters 2475 or equivalent |
| Excitation Wavelength | 340 nm[1] |
| Emission Wavelength | 425 nm[1] |
Method Validation
Similar to the LC-MS/MS method, a full validation according to regulatory guidelines (e.g., FDA, EMA) is required.
Protocol 3: Screening of this compound in Urine by Fluorescence Spectroscopy
For rapid screening or in settings where chromatographic techniques are unavailable, direct fluorescence spectroscopy can be a valuable tool. This method is based on the intrinsic fluorescence of this compound in an acidic solution.[7]
Materials and Reagents
-
This compound sulfate (reference standard)
-
Sulfuric acid (0.1 N)
Sample Preparation
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the urine sample 1:10 with 0.1 N sulfuric acid. A higher dilution factor may be necessary depending on the expected this compound concentration.
Spectrofluorometer Conditions
| Parameter | Setting |
| Excitation Wavelength | 350 nm[7] |
| Emission Wavelength | 450 nm[7] |
| Excitation Slit Width | 5 nm |
| Emission Slit Width | 10 nm |
Quantification
A standard calibration curve is constructed by measuring the fluorescence intensity of a series of this compound standards prepared in 0.1 N sulfuric acid. The concentration of this compound in the unknown sample is then determined by interpolating its fluorescence intensity on the calibration curve.
Data Integrity and Self-Validating Systems
For all protocols, the inclusion of quality control (QC) samples at low, medium, and high concentrations within the calibration range is mandatory for each analytical run. The acceptance of the run is contingent on the QC samples falling within the pre-defined accuracy and precision limits. The use of a suitable internal standard in chromatographic methods is also a cornerstone of a self-validating system, as it corrects for variations in sample preparation and instrument response.
Conclusion
The selection of an appropriate analytical technique for this compound quantification is a critical decision that directly impacts the quality and reliability of research and clinical outcomes. LC-MS/MS stands as the gold standard for its unparalleled sensitivity and selectivity. However, HPLC with fluorescence detection remains a robust and widely accessible alternative. Fluorescence spectroscopy, while less specific, can be a useful tool for rapid screening. The detailed protocols and validation considerations provided in this guide are intended to equip researchers with the necessary knowledge to implement these methods effectively and generate high-quality, defensible data.
References
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BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound IN HUMAN PLASMA BY LC-MS | INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (n.d.). Retrieved January 30, 2026, from [Link]
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Brum Junior, L., de Toni Uchoa, F., Guterres, S. S., & Costa, T. D. (2009). Development and Validation of LC-MS/MS Method for the Simultaneous Determination of this compound and Doxycycline in Pharmaceutical Formulations. Journal of Liquid Chromatography & Related Technologies, 32(18), 2699–2711. [Link]
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Pan, X., et al. (2024). Development, validation and application of an LC-MS/MS method quantifying free forms of the micronutrients queuine and queuosine in human plasma using a surrogate matrix approach. Analytical and Bioanalytical Chemistry, 1-12. [Link]
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Karikas, G. A., & Karikas, G. (1989). Determination of this compound and quinidine in biological fluids by high performance liquid chromatography. Southeast Asian Journal of Tropical Medicine and Public Health, 20(1), 65-69. [Link]
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Li, X., et al. (2023). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. Molecules, 28(20), 7159. [Link]
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Babalola, C. P., Bolaji, O. O., Dixon, P. A., & Ogunbona, F. A. (1993). Column liquid chromatographic analysis of this compound in human plasma, saliva and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 616(1), 151-154. [Link]
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Navaratnam, V., et al. (2014). Comparison of HPLC with electrochemical detection and LC-MS/MS for the separation and validation of artesunate and dihydroartemisinin in animal and human plasma. Journal of Pharmaceutical and Biomedical Analysis, 92, 162-168. [Link]
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Koc, M., et al. (2021). Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. PeerJ, 9, e11786. [Link]
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LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. (n.d.). Retrieved January 30, 2026, from [Link]
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He, Y., et al. (2022). An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. Molecules, 27(22), 8006. [Link]
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Al-Asmari, A. I., et al. (2022). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(5), 510. [Link]
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Vizcaino, O., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Analytical and Bioanalytical Chemistry, 414(25), 7295-7305. [Link]
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Al-Asmari, A. I., et al. (2022). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(5), 510. [Link]
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Heaton, J., et al. (2011). Rapid quantification of this compound and its major metabolite (3S)-3-hydroxythis compound in diluted urine by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 55(3), 494-499. [Link]
-
Karikas, G. A., & Karikas, G. (1989). Determination of this compound and quinidine in biological fluids by high performance liquid chromatography. Southeast Asian Journal of Tropical Medicine and Public Health, 20(1), 65-69. [Link]
-
Brum Junior, L., de Toni Uchoa, F., Guterres, S. S., & Costa, T. D. (2009). Determination of this compound and Doxycycline in Rat Plasma by LC–MS–MS: Application to a Pharmacokinetic Study. Chromatographia, 69(11-12), 1079-1085. [Link]
-
Samanidou, V. F., Evaggelopoulou, E. N., & Papadoyannis, I. N. (2005). Simultaneous determination of this compound and chloroquine anti-malarial agents in pharmaceuticals and biological fluids by HPLC and fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 21-28. [Link]
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Belmessikh, N., et al. (2021). Fluorescence Analysis of this compound in Commercial Tonic Waters. Molecules, 26(1), 196. [Link]
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high-performance liquid chromatography (HPLC) methods for quinine separation
Abstract
Quinine, a primary cinchona alkaloid, remains a cornerstone in the treatment of malaria and is utilized for its antipyretic and analgesic properties. Its clinical efficacy and safety are intrinsically linked to its accurate quantification and the control of related impurities, most notably its diastereomer, quinidine, and process-related impurities like dihydrothis compound. This application note presents robust high-performance liquid chromatography (HPLC) methods tailored for two critical applications: the quality control of this compound in pharmaceutical formulations and the sensitive determination of this compound in biological matrices. We delve into the scientific rationale behind chromatographic parameter selection, offering detailed, field-proven protocols. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and efficient HPLC workflows for this compound analysis.
Introduction: The Analytical Imperative for this compound
This compound's therapeutic window is relatively narrow, and its primary biological contaminant and diastereomer, quinidine, exhibits greater cardiotoxicity. Therefore, the ability to separate and accurately quantify this compound from its related substances is not merely an analytical task but a prerequisite for ensuring patient safety and drug efficacy. Reversed-phase HPLC (RP-HPLC) has emerged as the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.
The core challenge in this compound chromatography lies in its basic nature, which can lead to undesirable peak tailing on traditional silica-based columns due to interactions with residual silanol groups. Furthermore, the structural similarity between this compound and its diastereomer quinidine necessitates highly selective chromatographic conditions for baseline separation.[1][2] This note will address these challenges by presenting methods that employ modern column chemistries and optimized mobile phases to achieve symmetric peak shapes and excellent resolution.
Chromatographic Strategy: Causality Behind Method Choices
The development of a successful HPLC method for this compound hinges on a systematic understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common choice for this compound analysis, offering a versatile hydrophobic stationary phase for retaining the largely nonpolar this compound molecule.[3][4][5] However, to mitigate peak tailing, columns with high-purity silica and effective end-capping are essential. For challenging separations involving diastereomers, specialized phenyl-based columns can offer alternative selectivity through π-π interactions with the quinoline ring of the analyte.[6]
-
Mobile Phase Optimization:
-
Organic Modifier: A combination of acetonitrile and/or methanol is typically used. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity.
-
Aqueous Phase & pH Control: this compound has a pKa of approximately 8.5. Operating the mobile phase at a low pH (typically between 2 and 4) ensures that the this compound molecule is protonated (positively charged). This consistent ionization state prevents peak splitting and tailing, leading to sharp, symmetrical peaks. Buffers such as ammonium acetate, ammonium formate, or phosphate are used to maintain a stable pH.[3][4]
-
Additives: To further improve peak shape, additives like triethylamine (TEA) or trifluoroacetic acid (TFA) can be incorporated into the mobile phase.[6][7] TEA acts as a silanol-masking agent, competing with the basic this compound for interaction sites on the stationary phase. TFA serves as an ion-pairing agent at low concentrations, enhancing retention and improving peak symmetry.[6][7]
-
-
Detection:
-
UV Detection: this compound possesses a strong chromophore in its quinoline ring system, making UV detection a robust and widely applicable technique. Detection is commonly performed at wavelengths between 230 nm and 330 nm.[4][5]
-
Fluorescence Detection: For bioanalytical applications requiring high sensitivity, fluorescence detection is superior. This compound is naturally fluorescent, with typical excitation and emission wavelengths around 325-340 nm and 375-425 nm, respectively.[3][8] This method offers significantly lower limits of detection, crucial for measuring therapeutic concentrations in plasma or urine.[3]
-
Experimental Workflows and Protocols
The following section provides detailed protocols for two distinct applications. The first is a stability-indicating method for pharmaceutical quality control, and the second is a bioanalytical method for plasma samples.
Workflow Overview
Caption: General experimental workflow for HPLC analysis of this compound.
Protocol 1: Purity and Assay of this compound Sulfate in Pharmaceutical Formulations (Stability-Indicating)
This method is designed for the quality control of this compound sulfate drug substance and finished products, providing separation from its key impurities.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary or binary system with UV detector. |
| Column | Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm | Phenyl phase offers unique selectivity for aromatic compounds and related substances.[6] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH for consistent protonation of this compound; TFA acts as an ion-pairing agent.[6][7] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier for elution. TFA maintains consistent mobile phase conditions. |
| Gradient | 0-6 min, 10-30% B; 6-7 min, 30-10% B; 7-8 min, 10% B | Gradient elution ensures separation of early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility.[6] |
| Detector | UV at 235 nm | Wavelength provides good sensitivity for this compound and related impurities.[7] |
| Injection Vol. | 10 µL |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of USP this compound Sulfate RS into a 50 mL volumetric flask.
-
Add approximately 25 mL of a 50:50 mixture of Mobile Phase A and B (diluent) and sonicate to dissolve.
-
Dilute to volume with the diluent and mix well to obtain a concentration of ~0.5 mg/mL.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of this compound sulfate, to a 50 mL volumetric flask.
-
Add ~25 mL of diluent, sonicate for 15 minutes with intermittent shaking to dissolve the active ingredient.
-
Allow to cool to room temperature, dilute to volume with diluent, and mix.
-
Filter a portion of the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank), followed by the standard preparation (at least five replicate injections to check system suitability), and then the sample preparations.
-
-
Data Analysis:
-
For system suitability, the relative standard deviation (RSD) for replicate injections of the this compound peak should be not more than 2.0%.
-
The resolution between this compound and dihydrothis compound should be not less than 2.0.[6]
-
Calculate the amount of this compound sulfate in the sample by comparing the peak area of this compound from the sample solution with that from the standard solution.
-
Protocol 2: Determination of this compound in Human Plasma
This highly sensitive method is suitable for pharmacokinetic studies and therapeutic drug monitoring. It utilizes fluorescence detection and a simple protein precipitation step.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Waters Alliance e2695 or equivalent | System equipped with a fluorescence detector. |
| Column | Waters µBondapak C18, 10µm, 100 x 8 mm | A robust, traditional C18 column suitable for bioanalytical applications. |
| Mobile Phase | Acetonitrile: 0.05 M Ammonium Formate (6.5:93.5 v/v), pH adjusted to 2.0 with orthophosphoric acid | Isocratic elution for a simple and rapid method. Low pH and buffer maintain analyte ionization.[3] |
| Flow Rate | 4.0 mL/min | Higher flow rate is used with the wider bore column to maintain efficiency. |
| Column Temp. | Ambient | |
| Detector | Fluorescence Detector (FLD) | High sensitivity for low concentrations in biological fluids.[3] |
| Excitation: 340 nm | Optimal wavelengths for this compound's natural fluorescence.[3] | |
| Emission: 425 nm | ||
| Injection Vol. | 100 µL | Large injection volume to maximize sensitivity. |
| Internal Standard | Quinidine or Cinchocaine | Structurally similar compound to account for variations in extraction and injection.[9] |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare 0.05 M Ammonium Formate by dissolving 3.15 g of ammonium formate in 1 L of HPLC-grade water.
-
Mix 65 mL of acetonitrile with 935 mL of the 0.05 M ammonium formate solution.
-
Adjust the pH to 2.0 with concentrated orthophosphoric acid. Degas the final solution.
-
-
Stock and Working Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a series of working standards by serially diluting the stock solution with drug-free human plasma to create calibration standards ranging from 10 ng/mL to 5000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Plasma):
-
To a 250 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add the internal standard.
-
Add 500 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the tube for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 20-30 minutes).
-
Inject the extracted blank plasma, calibration standards, QC samples, and unknown samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) versus the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
-
Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.
-
Self-Validating Systems and Trustworthiness
The protocols provided are designed to be self-validating. Key system suitability parameters are built into the methods:
-
Protocol 1 (QC): The requirements for resolution between this compound and its critical impurity, dihydrothis compound, and the precision of replicate injections ensure that the system is performing adequately for its intended purpose of purity analysis.[6] The stability-indicating nature of the method should be confirmed through forced degradation studies, demonstrating that degradation products do not interfere with the main analyte peak.[4]
-
Protocol 2 (Bioanalysis): The use of an internal standard is crucial for mitigating variability inherent in biological sample preparation and injection.[9] The validation of this method would further involve assessing accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines (e.g., FDA or EMA).
Conclusion
The HPLC methods detailed in this application note provide robust, reliable, and scientifically-grounded protocols for the analysis of this compound. By carefully selecting the stationary phase, optimizing the mobile phase composition, and choosing the appropriate detection method, scientists can achieve accurate and precise quantification of this compound in both pharmaceutical and biological samples. The provided protocols serve as a comprehensive starting point for method implementation and further validation in a regulated laboratory environment.
References
- Adegbola, A. J., Soyinka, J. O., & Adeagbo, B. A. (2016). Simple High-Performance Liquid Chromatographic Method for the Analysis of this compound in Human Plasma without Extraction. Journal of Analytical & Pharmaceutical Research.
-
Karunajeewa, H., Ilett, K. F., Dufall, K., & Davis, T. M. (1998). Determination of this compound and quinidine in biological fluids by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 737-743. Available at: [Link]
-
Pussard, E., Verdier, F., & Blayo, M. C. (1989). DETERMINATION OF this compound AND QUINIDINE IN BIOLOGICAL FLUIDS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Southeast Asian Journal of Tropical Medicine and Public Health, 20(1), 61-67. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of this compound and Quinidine. Retrieved from [Link]
-
Green, M. D., Mount, D. L., & Nettey, H. (2001). Improved RP-HPLC determination of this compound in plasma and whole blood stored on filter paper. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 945-952. Available at: [Link]
-
Puttarak, P., & La-ong-sri, T. (2018). Determination of this compound Sulfate in Extemporaneous Suspension by Stability Indicating High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(11), 4885-4890. Available at: [Link]
-
Kumar, D., & Gupta, A. (2024). Simultaneously Estimation of this compound Sulphate: RP HPLC Techniques. International Journal of Novel Research and Development, 9(1). Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). This compound Sulfate and Impurity Analysis with HPLC - AppNote. Retrieved from [Link]
-
Fegas, R., Bensalem, A., Bettache, Z., & Righezza, M. (2010). Simultaneous Separation of this compound and its Diastereoisomer Quinidine by RP-HPLC. Asian Journal of Chemistry, 22(2), 1587-1590. Available at: [Link]
- European Pharmacopoeia. (2007). This compound hydrochloride Monograph 01/2008:0018. European Directorate for the Quality of Medicines & HealthCare.
- Agilent Technologies, Inc. (2015). Quantify this compound in Beverages Using the Agilent Cary Eclipse Spectrofluorometer and a Fiber Optic Dip Probe.
- United States Pharmacopeia. (2020).
-
Samanidou, V. F., Evaggelopoulou, E. N., & Papadoyannis, I. N. (2005). Simple and Rapid HPLC Method for the Determination of this compound in Soft Drinks Using Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 28(12), 1855-1865. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). This compound Sulfate and Impurity Analysis with HPLC. Retrieved from [Link]
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- 1. HPLC Separation of this compound and Quinidine | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. ijnrd.org [ijnrd.org]
- 6. mtc-usa.com [mtc-usa.com]
- 7. This compound Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
application of quinine as a chiral catalyst in organic synthesis
Application Note: Quinine-Mediated Asymmetric Organocatalysis
Executive Summary
This guide details the application of this compound (CAS: 130-95-0) as a bifunctional organocatalyst in asymmetric synthesis. Unlike metal-ligand systems, this compound operates through a dual-activation mode, utilizing its quinuclidine nitrogen as a Brønsted base/nucleophile and its C9-hydroxyl group as a hydrogen-bond donor. This note provides standardized protocols for two high-value transformations: the Asymmetric Michael Addition and the Desymmetrization of Meso-Anhydrides , selected for their relevance in generating chiral building blocks for pharmaceutical intermediates.
Mechanistic Principles & Catalyst Architecture
The utility of this compound stems from its specific stereochemical architecture. It serves as a "privileged scaffold" due to the proximity of its basic and acidic sites, allowing it to simultaneously activate both nucleophiles and electrophiles.
The Bifunctional Activation Mode
In the transition state, this compound organizes the substrates into a rigid assembly:
-
Quinuclidine Nitrogen (N1): Acts as a general base to deprotonate the pronucleophile (e.g., thiol, nitromethane) or as a nucleophile to activate anhydrides.
-
C9-Hydroxyl Group: Forms a hydrogen bond with the electrophile (e.g., carbonyl oxygen, nitro group), lowering the LUMO energy and directing the facial attack.
-
Quinoline Ring: Provides
-stacking interactions that further stabilize the transition state and restrict conformational freedom.
Note on Pseudoenantiomers: this compound (8S, 9R) and Quinidine (8R, 9S) are diastereomers but function as "pseudoenantiomers." If this compound yields the S-product, Quinidine will typically yield the R-product, offering a predictable switch for stereochemical control.
Figure 1: Schematic of the bifunctional activation mode where this compound simultaneously engages the nucleophile and electrophile.
Application I: Asymmetric Michael Addition
The conjugate addition of thiols to enones is a benchmark reaction for Cinchona alkaloids (Wynberg Protocol).[1] This method generates chiral sulfides, which are critical pharmacophores.
Experimental Protocol
Target Reaction: Addition of thiophenol to 2-cyclohexen-1-one.
Reagents:
-
2-Cyclohexen-1-one (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
This compound (1 mol%)[2]
-
Solvent: Toluene (Anhydrous)
Step-by-Step Procedure:
-
Catalyst Preparation: Charge a flame-dried reaction vial with this compound (3.2 mg, 0.01 mmol) and a magnetic stir bar.
-
Solvent Addition: Add anhydrous Toluene (1.0 mL). Critical: Non-polar solvents like toluene maximize the strength of the critical Hydrogen-bonding interactions compared to polar protic solvents.
-
Substrate Addition: Add 2-cyclohexen-1-one (96 µL, 1.0 mmol) to the vial. Stir for 5 minutes to allow catalyst-substrate equilibration.
-
Reaction Initiation: Cool the mixture to the desired temperature (see Table 1). Add thiophenol (113 µL, 1.1 mmol) dropwise over 2 minutes.
-
Monitoring: Stir at constant temperature. Monitor consumption of enone by TLC (Hexane/EtOAc 4:1).
-
Workup: Upon completion, quench with 1N HCl (2 mL) to protonate the catalyst and separate phases. Extract aqueous layer with Et2O (2 x 5 mL).
-
Purification: Combine organics, dry over MgSO4, and concentrate. Purify via flash chromatography on silica gel.
Optimization Data
Temperature and solvent choice drastically affect Enantiomeric Excess (ee).
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Methanol | 25 | 1 | 95 | 12 |
| 2 | THF | 25 | 4 | 92 | 35 |
| 3 | Toluene | 25 | 6 | 94 | 58 |
| 4 | Toluene | -20 | 18 | 91 | 84 |
| 5 | Toluene | -78 | 48 | 65 | 72 |
Table 1: Effect of reaction conditions on the Michael addition. Note that while lower temperatures generally improve ee, extreme cold (-78°C) can retard the rate significantly without proportional selectivity gains due to aggregation effects.
Application II: Desymmetrization of Meso-Anhydrides
This protocol describes the methanolysis of cyclic anhydrides.[3] This is a powerful method to generate hemiesters with two adjacent chiral centers from achiral starting materials.
Experimental Protocol
Target Reaction: Desymmetrization of cis-1,2-cyclohexanedicarboxylic anhydride.
Reagents:
-
cis-1,2-Cyclohexanedicarboxylic anhydride (1.0 equiv)
-
Methanol (10.0 equiv)[3]
-
This compound (5-10 mol%)
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask under Argon, dissolve the anhydride (154 mg, 1.0 mmol) and this compound (32 mg, 0.1 mmol) in MTBE (10 mL).
-
Temperature Control: Cool the solution to -20°C using a cryostat or ice/salt bath. Causality: Low temperature suppresses the non-catalyzed background reaction (racemic methanolysis).
-
Nucleophile Addition: Add Methanol (405 µL, 10 mmol) dropwise. The excess methanol drives the equilibrium but must be added slowly to maintain thermal control.
-
Reaction: Stir at -20°C for 24–48 hours.
-
Quench & Recovery: Pour the mixture into 1N HCl (15 mL). The hemiester product remains in the organic phase; this compound moves to the aqueous phase as the hydrochloride salt.
-
Catalyst Recovery: Basify the aqueous phase with NH4OH (pH > 10) and extract with CHCl3 to recover this compound (>95% recovery is typical).
Figure 2: Workflow for the desymmetrization of meso-anhydrides, highlighting the integrated catalyst recovery step.
Troubleshooting & Optimization
-
Aggregation: At high concentrations (>0.5 M), Cinchona alkaloids can form aggregates that reduce enantioselectivity. Always perform reactions at 0.1 M – 0.2 M concentration.
-
Water Content: While organocatalysis is generally robust, the presence of water can disrupt the critical H-bond network. Use anhydrous solvents and store this compound in a desiccator.
-
Catalyst Aging: Commercial this compound can contain dihydrothis compound (hydrogentated vinyl group) impurities. While often catalytically active, for high-precision kinetic studies, purify this compound via recrystallization from ethanol/water.
References
-
Hiemstra, H., & Wynberg, H. (1981). Addition of aromatic thiols to conjugated cycloalkenones catalyzed by chiral beta-hydroxy amines. A mechanistic study of homogeneous catalytic asymmetric synthesis. Journal of the American Chemical Society.[4] Link
-
Deng, L., et al. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society.[4] Link
-
Song, C. E. (Ed.).[2] (2009).[2][3][5] Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis.[2][5][6] Wiley-VCH.[2] Link
-
Marcelli, T., & Hiemstra, H. (2010). Cinchona Alkaloids in Asymmetric Organocatalysis. Synthesis.[5][6][7][8][9][10][11][12] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalyst-mediated five-pot synthesis of (–)-quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound total synthesis - Wikipedia [en.wikipedia.org]
- 9. pmf.unizg.hr [pmf.unizg.hr]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Definitive Guide: Quinine as a Fluorescence Quantum Yield Standard
Protocol Classification: Quantitative Spectroscopy | Level: Advanced
Abstract
This application note establishes a rigorous protocol for determining the relative fluorescence quantum yield (
Introduction & Expert Analysis
This compound Sulfate is the "Gold Standard" for blue-emitting fluorophores due to its broad excitation spectrum, high quantum yield, and photostability. However, its accuracy is often compromised by two overlooked variables: temperature dependence and solvent choice .
The "Sulfate vs. Perchlorate" Divergence
-
Classic Method (Sulfuric Acid): this compound in 0.5 M H
SO is the historical standard ( ).[1] -
Modern Method (Perchloric Acid - Recommended): NIST Standard Reference Material (SRM 936a) utilizes 0.1 M HClO
.
Principle of the Comparative Method
Absolute quantum yield measurement requires complex integrating spheres. The Comparative Method derives
Where:
- : Quantum Yield (Dimensionless)
- : Slope of the linear plot of Integrated Fluorescence Intensity vs. Absorbance.
- : Refractive index of the solvent.[4][6][8]
Materials & Reagents
Reagents
-
Standard: this compound Sulfate Dihydrate (High Purity >99%).
-
Preferred Solvent: 0.1 M Perchloric Acid (HClO
) – For temperature independence. -
Legacy Solvent: 0.5 M Sulfuric Acid (H
SO ) – Only if matching historical data. -
Sample Solvent: Spectroscopic grade solvent suitable for your specific fluorophore.
Equipment Requirements
-
UV-Vis Spectrophotometer: Double-beam preferred; baseline correction capability essential.
-
Spectrofluorometer: Photon-counting mode preferred; emission correction file applied.
-
Cuvettes: 10 mm pathlength quartz fluorescence cuvettes (4 clear sides).
Protocol: The Comparative Gradient Method
Phase 1: Preparation of Stock and Series
Objective: Create a dilution series where absorbance is strictly linear and below the Inner Filter Effect (IFE) threshold.
-
Stock Solution: Prepare a
stock of this compound Sulfate in the chosen solvent (0.1 M HClO ). -
Dilution Series: Prepare 5 dilutions for both the This compound Standard and your Unknown Sample .
Phase 2: Spectroscopic Measurements
Crucial Parameter: All measurements (Sample and Standard) must use identical instrument settings (Slit width, PMT voltage, Integration time).
-
Absorption Scan:
-
Blank the UV-Vis with pure solvent.
-
Measure Absorbance (
) of all 5 dilutions at the chosen excitation wavelength ( is standard for this compound). -
Validation: Ensure
for the most concentrated sample.[1]
-
-
Fluorescence Scan:
-
Excitation
: Same as used for Absorbance ( ). -
Emission Range:
. -
Background Subtraction: Measure the solvent blank and subtract this spectrum from all sample spectra to remove Raman scattering peaks.
-
Phase 3: Data Analysis & Calculation
-
Integration: Calculate the Total Integrated Fluorescence Intensity (
) for each dilution. This is the area under the emission curve. -
Plotting:
-
X-Axis: Absorbance (
). -
Y-Axis: Integrated Fluorescence Intensity (
). -
Expectation: A straight line passing through the origin.
-
-
Gradient Extraction: Perform a linear regression (force intercept to zero if statistically valid) to determine the slopes:
and . -
Final Calculation: Input values into the Comparative Equation.
Logical Workflow Diagram
Figure 1: Comparison Gradient Method workflow. Note the QA feedback loop at the regression stage to detect Inner Filter Effects.
Standard Values & Reference Data
| Standard Solution | Solvent Matrix | Refractive Index ( | Quantum Yield ( | Temp. Dependence | Application Note |
| NIST SRM 936a | 0.1 M HClO | 1.334 | 0.60 ± 0.02 | Negligible | Recommended for high precision. |
| Classic this compound | 0.5 M H | 1.339 | 0.546 | High (-0.45% / °C) | Common in older literature. |
| Dilute this compound | 0.05 M H | 1.333 | 0.52 (approx) | High | Not recommended due to variability. |
Note: Refractive index values are approximate for 20°C. For highest accuracy, measure
Troubleshooting & Critical Control Points
The Inner Filter Effect (IFE)[9][11]
-
Symptom: The plot of Intensity vs. Absorbance curves downwards (becomes non-linear) at higher concentrations.
-
Cause: The solution is too concentrated (
); excitation light is absorbed before reaching the center of the cuvette, or emitted light is re-absorbed. -
Correction: Discard high-concentration points. Only use the linear region (
) near the origin.
Oxygen Quenching
-
Issue: Dissolved oxygen can quench fluorescence, lowering the apparent
. -
Mitigation: this compound is relatively insensitive to oxygen quenching, but your sample might not be. Degas sample solutions (nitrogen purge) if the sample is known to be oxygen-sensitive.
Photobleaching
-
Issue: Signal decreases over time during measurement.
-
Check: Run a time-based scan (kinetics) on a single sample. If intensity drops >1% over the measurement window, reduce excitation slit width or use a faster scan speed.
References
-
NIST Standard Reference Material 936a. Certificate of Analysis: this compound Sulfate Dihydrate.[8][10] National Institute of Standards and Technology.[8][10][11]
-
Nawara, K., & Waluk, J. (2019). Goodbye to this compound in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard.[2] Analytical Chemistry, 91(8), 5389–5394.[2]
-
Eaton, D. F. (1988). Reference materials for fluorescence measurement.[1] Pure and Applied Chemistry, 60(7), 1107–1114.
-
Melhuish, W. H. (1961). Quantum Efficiencies of Fluorescence of Organic Substances: Effect of Solvent and Concentration of the Photophysical Properties of Mono- and Disubstituted Benzenes. Journal of Physical Chemistry, 65(2), 229–235.
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
Sources
- 1. This compound sulfate [omlc.org]
- 2. Goodbye to this compound in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edinst.com [edinst.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. agilent.com [agilent.com]
- 7. iss.com [iss.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. static.horiba.com [static.horiba.com]
- 10. This compound Sulfate Solution References [starna.com]
- 11. This compound Sulfate Fluoresence Intensity Reference [starnacells.com]
preparation of quinine solutions for in vitro antimalarial assays
Application Note: Precision Preparation of Quinine Stock Solutions for In Vitro Antimalarial Assays
Introduction & Scientific Context
This compound remains a critical benchmark comparator in antimalarial drug discovery. Despite the rise of artemisinin derivatives, this compound’s distinct mechanism of action (inhibition of hemozoin biocrystallization) makes it an essential control in in vitro susceptibility assays.
However, this compound presents specific physicochemical challenges—namely, the polymorphism of its salt forms (Sulfate vs. Hydrochloride) and its photosensitivity. Inconsistent stock preparation is a primary source of experimental error, leading to "drifting" IC50 values across replicates.
This guide provides a rigorous, self-validating protocol for preparing this compound solutions, ensuring that the molar concentration in your assay plate is accurate, reproducible, and chemically stable.
Critical Material Selection: Know Your Salt
This compound is rarely supplied as a free base due to poor aqueous solubility. It is typically available as This compound Sulfate or This compound Hydrochloride . You must identify the exact form on your reagent bottle to calculate molarity correctly.
Table 1: Physicochemical Properties of this compound Forms
| Property | This compound Sulfate Dihydrate | This compound Hydrochloride Dihydrate | This compound Free Base |
| Formula | |||
| MW ( g/mol ) | ~782.96 | ~396.91 | ~324.42 |
| Stoichiometry | 2 this compound : 1 Sulfate | 1 this compound : 1 HCl | 1:1 |
| Solubility (Water) | Poor (~0.12 g/100mL) | Good | Insoluble |
| Solubility (Ethanol) | Freely Soluble | Soluble | Soluble |
| Solubility (DMSO) | Freely Soluble | Soluble | Soluble |
Critical Mechanistic Insight: this compound Sulfate is the most common form but is prone to precipitation in neutral aqueous buffers (like PBS) at high concentrations. Do not use water for the primary this compound Sulfate stock. Use DMSO or Ethanol to ensure complete dissolution of the hydrophobic quinoline ring system before introducing it to the aqueous culture media.
Protocol A: Primary Stock Solution Preparation (10 mM)
Objective: Create a stable, 10 mM Master Stock of this compound. Target Concentration: 10 mM (based on the Salt molecule).
Reagents & Equipment[2][3][4][5]
-
This compound Sulfate Dihydrate (USP/Sigma Grade).
-
Solvent: 100% DMSO (Dimethyl sulfoxide) or 95-100% Ethanol.
-
Recommendation:DMSO is preferred for long-term stability (-20°C) and low evaporation rates compared to ethanol.
-
-
Amber borosilicate glass vials (Light protection is mandatory).
-
Analytical Balance (Precision
0.1 mg).
Step-by-Step Methodology
-
Calculate Mass: To prepare 10 mL of a 10 mM stock solution:
-
Weighing: Weigh approximately 78.3 mg of this compound Sulfate into a weigh boat. Record the exact mass (e.g., 78.5 mg) to recalculate the precise molarity later.
-
Dissolution: Transfer the powder to a 15 mL amber tube. Add DMSO to reach the target volume.
-
Precision Tip: Do not just add 10 mL.[1] Add 5 mL, vortex until fully dissolved, then top up to 10 mL. This accounts for the displacement volume of the powder.
-
-
Homogenization: Vortex for 30 seconds. Inspect for any crystal residues. If using this compound Sulfate in Ethanol, brief sonication (1 min) may be required.
-
Aliquoting & Storage: Aliquot 50-100
L into small amber PCR tubes or cryovials.-
Store at -20°C. Stable for 6-12 months.
-
Avoid Freeze-Thaw: this compound can precipitate upon repeated freeze-thaw cycles.
-
Workflow Diagram: Stock Preparation
Figure 1: Workflow for preparing stable this compound stock solutions. Note the emphasis on light protection (Amber tubes).
Protocol B: Working Solutions & Serial Dilutions
Objective: Dilute the stock into culture medium (RPMI 1640) for the assay plate.
Assay Requirement: Final DMSO concentration must be
Dilution Logic (The "Intermediate Step")
Directly pipetting 0.1
-
Preparation of Starting Concentration (2x Top Standard):
-
Target Top Concentration in Assay: 2000 nM (High enough to kill resistant strains).
-
Since you will add drug solution 1:1 with parasite culture, prepare a 4000 nM (4
M) working solution. -
Step 1: Dilute 10 mM Stock 1:100 in Medium
100 M.-
(10
L Stock + 990 L RPMI).
-
-
Step 2: Dilute 100
M 1:25 in Medium 4 M.-
(40
L of Step 1 + 960 L RPMI).
-
-
-
Serial Dilution (in 96-well plate):
-
Dispense 100
L of RPMI into columns 2-12. -
Dispense 200
L of the 4 M Working Solution into Column 1. -
Transfer 100
L from Col 1 to Col 2, mix. Repeat across the plate. -
Discard 100
L from the last well.
-
Table 2: Serial Dilution Scheme (2-fold)
| Well | Concentration in Preparation (2x) | Final Assay Concentration (1x) |
| Col 1 | 4000 nM | 2000 nM |
| Col 2 | 2000 nM | 1000 nM |
| Col 3 | 1000 nM | 500 nM |
| ... | ... | ... |
| Col 10 | 7.8 nM | 3.9 nM |
| Col 11 | 0 nM (Drug Free Control) | 0 nM |
Diagram: Dilution Logic
Figure 2: Dilution cascade ensuring DMSO content remains negligible (<0.1%) while achieving accurate nanomolar concentrations.
Quality Control & Validation
Trustworthiness Check: How do you know your stock is actually 10 mM?
UV-Vis Validation Method: this compound has a distinct absorbance maximum at 347 nm in acidic solution.
-
Dilute your stock 1:1000 in 0.1 N H₂SO₄ (Sulfuric Acid is necessary to protonate the this compound for the specific spectra).
-
Measure Absorbance at 347 nm.[2]
-
Calculate concentration using Beer-Lambert Law:
-
(Molar Extinction Coefficient)
5,700 M⁻¹cm⁻¹ (in 0.1 N H₂SO₄). -
Acceptance Criteria: Calculated concentration should be within
10% of theoretical.
-
(Molar Extinction Coefficient)
References
-
WorldWide Antimalarial Resistance Network (WWARN). (n.d.). In vitro Module: Drug Susceptibility Testing. Retrieved January 30, 2026, from [Link]
-
Medicines for Malaria Venture (MMV). (2016). Methodologies for Screening Antimalarials. Retrieved January 30, 2026, from [Link]
-
OMLC (Oregon Medical Laser Center). (1995). This compound Sulfate Absorption Spectrum. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). This compound Sulfate Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
Sources
Advanced Development of Quinine-Functionalized Drug Delivery Systems
From MDR Reversal to Label-Free Tracking
Abstract
This application note outlines the development of Quinine-based Drug Delivery Systems (DDS), shifting the paradigm from this compound (QN) solely as an antimalarial active pharmaceutical ingredient (API) to its role as a functional excipient . We explore its utility in reversing Multidrug Resistance (MDR) via P-glycoprotein (P-gp) inhibition and its application as a label-free fluorescent tracker. This guide provides actionable protocols for synthesizing this compound-functionalized nanoparticles and pH-responsive hydrogels.
Module 1: Strategic Rationale & Mechanisms
1.1 this compound as a Chemo-Sensitizer (MDR Reversal)
One of the primary failures in chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) . P-gp acts as an efflux pump, ejecting chemotherapeutics (e.g., Doxorubicin, Paclitaxel) from the cell before they can induce apoptosis.
This compound acts as a competitive inhibitor of P-gp. By incorporating QN into a nanocarrier alongside a cytotoxic drug, the system achieves a "Trojan Horse" effect:
-
Co-Delivery: The nanocarrier enters the cell via endocytosis, bypassing surface pumps.
-
Endosomal Escape: QN’s basicity (
, ) aids in the "proton sponge" effect, facilitating lysosomal escape. -
Efflux Blockade: Released QN binds to the P-gp nucleotide-binding domain, preventing the efflux of the co-loaded chemotherapy agent [1, 2].
1.2 Intrinsic Fluorescence for Label-Free Tracking
Unlike many DDS that require conjugation with toxic dyes (e.g., FITC, Rhodamine), this compound possesses strong intrinsic fluorescence.
-
Excitation: ~350 nm (UV region)
-
Emission: ~450 nm (Blue region) This allows for non-invasive intracellular tracking and quantification of drug release without altering the carrier's physicochemical properties [3, 4].
Module 2: Visualization of Mechanisms
The following diagram illustrates the dual mechanism of this compound in reversing MDR and facilitating endosomal escape.
Figure 1: Mechanism of this compound-mediated P-gp inhibition and endosomal escape in MDR cancer cells.
Module 3: Experimental Protocols
Protocol A: Formulation of this compound-Co-Loaded PLGA Nanoparticles (QN-PLGA-NPs)
Objective: Synthesize polymeric nanoparticles for the co-delivery of this compound (as sensitizer) and a model hydrophobic drug (e.g., Paclitaxel). Method: Single Emulsion-Solvent Evaporation (O/W).
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 30-60 kDa)
-
This compound (Free base)
-
Polyvinyl alcohol (PVA) (MW 30-70 kDa)
-
Dichloromethane (DCM)
-
Probe Sonicator
Step-by-Step Methodology:
-
Organic Phase Preparation:
-
Dissolve 50 mg PLGA and 5 mg this compound in 2 mL of DCM.
-
Note: If co-loading a chemotherapeutic, add it at this stage (e.g., 2 mg Paclitaxel). Vortex until clear.
-
-
Aqueous Phase Preparation:
-
Prepare 10 mL of 2% (w/v) PVA solution in deionized water. Filter through a 0.22 µm membrane to remove aggregates.
-
-
Emulsification:
-
Add the Organic Phase dropwise into the Aqueous Phase under magnetic stirring (500 RPM).
-
Sonication: Immediately sonicate the mixture using a probe sonicator at 40% amplitude for 120 seconds (pulse: 10s ON, 5s OFF) on an ice bath to prevent heat degradation.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for 4-6 hours (or overnight) to fully evaporate the DCM. The suspension will turn from milky white to translucent.
-
-
Purification:
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.
-
Discard supernatant (keep for encapsulation efficiency calculation).
-
Resuspend the pellet in water and wash twice to remove excess PVA.
-
-
Lyophilization:
-
Freeze-dry the pellet using 5% trehalose as a cryoprotectant for long-term storage.
-
Data Presentation: Typical Characterization Metrics
| Parameter | Method | Target Specification |
| Particle Size | Dynamic Light Scattering (DLS) | 150 - 220 nm |
| Polydispersity Index (PDI) | DLS | < 0.2 (Monodisperse) |
| Zeta Potential | Electrophoretic Mobility | -10 to -20 mV (PLGA surface) |
| Encapsulation Efficiency | HPLC / UV-Vis | > 70% |
Protocol B: this compound-Functionalized pH-Responsive Hydrogels
Objective: Create a hydrogel that swells/releases drug in response to acidic environments (e.g., tumor microenvironment pH 6.5). Chemistry: Crosslinking of Gelatin with this compound acting as a hydrophobic modifier or physical entrapment within an acrylate network [5].
Workflow Diagram:
Figure 2: Synthesis workflow for this compound-loaded Gelatin-Acrylate hydrogels.
Step-by-Step Methodology:
-
Polymer Dissolution: Dissolve 1g Gelatin in 10 mL distilled water at 60°C.
-
Monomer Addition: Add Acrylic Acid (AA) (neutralized to pH 7 with NaOH) to the gelatin solution. The ratio of Gelatin:AA determines pH sensitivity.
-
Crosslinking: Add N,N'-Methylenebisacrylamide (MBA) (1% w/w of monomer).
-
Initiation: Add Ammonium Persulfate (APS) and TEMED to initiate free-radical polymerization.
-
Loading: Immediately mix in this compound hydrochloride solution (10 mg/mL).
-
Curing: Pour into molds and cure at 60°C for 2 hours.
-
Washing: Soak hydrogels in distilled water for 24 hours (changing water every 6 hours) to remove unreacted monomers.
Module 4: Validation & Analytical Techniques
4.1 Label-Free Fluorescence Tracking
Principle: Use this compound's natural fluorescence to calculate cellular uptake without additional staining.
-
Instrument: Fluorescence Microplate Reader or Confocal Microscope.
-
Settings:
-
Calibration: Create a standard curve of this compound in cell lysis buffer (range 0.1 - 50 µg/mL).
-
Protocol:
-
Incubate cells with QN-NPs for 2, 4, and 24 hours.
-
Wash cells 3x with PBS.
-
Lyse cells using Triton X-100 (1%).
-
Measure fluorescence intensity of the lysate.
-
Normalize against total protein content (BCA Assay).
-
4.2 In Vitro Drug Release (pH Dependent)
To simulate tumor environments, release studies must be performed at two pH levels.
| Parameter | Condition A (Physiological) | Condition B (Tumor/Lysosomal) |
| Buffer | PBS (pH 7.4) | Acetate/Citrate Buffer (pH 5.0) |
| Temperature | 37°C | 37°C |
| Method | Dialysis Bag (MWCO 12 kDa) | Dialysis Bag (MWCO 12 kDa) |
| Sampling | 0.5, 1, 2, 4, 8, 24, 48 hrs | 0.5, 1, 2, 4, 8, 24, 48 hrs |
| Expected Result | < 20% release in 24h (Stable) | > 60% release in 24h (Burst/Sustained) |
Interpretation: Faster release at pH 5.0 confirms the protonation of the quinuclidine nitrogen in this compound, increasing solubility and triggering matrix swelling/degradation.
References
-
Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked this compound Homodimers. Source: PubMed / NIH URL:[Link]
-
Increased drug delivery to the brain by P-glycoprotein inhibition. Source: PubMed URL:[Link]
-
Fluorescence Analysis of this compound in Commercial Tonic Waters. (Proof of intrinsic fluorescence methodology) Source: MDPI URL:[Link][1]
-
Using this compound as a Fluorescent Tracer to Estimate Overland Flow Velocities. (Demonstration of tracer stability) Source: MDPI URL:[Link][2]
-
Preparation of natural polymer-based hydrogels for oral delivery of anti-malarial drug. Source: NIH / PubMed URL:[Link]
Sources
Application Note: Quantitative Monitoring of Quinine in Human Plasma for Pharmacokinetic Profiling
Executive Summary & Strategic Overview
Quinine remains a critical therapeutic agent for the treatment of chloroquine-resistant Plasmodium falciparum malaria and, in specific contexts, nocturnal leg cramps. However, its narrow therapeutic index (toxicity often manifests >10 mg/L) and significant inter-individual variability in metabolism (primarily CYP3A4-mediated) necessitate rigorous pharmacokinetic (PK) monitoring.
This guide provides two distinct, field-validated workflows for quantifying this compound in human plasma. The choice of method depends on the available instrumentation and the sensitivity requirements of the study.[1]
-
Method A (HPLC-Fluorescence): The "Gold Standard" for accessibility and robustness. It exploits the natural fluorescence of the quinoline moiety in acidic media, offering high sensitivity without mass spectrometry.
-
Method B (LC-MS/MS): The "Platinum Standard" for high-throughput clinical trials requiring rapid cycle times and simultaneous quantification of metabolites (e.g., 3-hydroxythis compound).
Critical Analytical Challenges
-
Isomeric Interference: this compound is the diastereomer of Quinidine .[1] Both have identical molecular weights (324.4 g/mol ). The analytical method must chromatographically resolve these two species to avoid false positives.
-
Matrix Fluorescence: Plasma contains endogenous fluorescent compounds.[1] Sample preparation must eliminate these to prevent baseline noise in Method A.[1]
-
Adsorption: this compound is a basic amine (pKa1 ~4.1, pKa2 ~8.5) and can adsorb to glass surfaces.[1] All protocols below recommend polypropylene labware.
Sample Preparation Protocols
The integrity of the data begins with extraction.[1] We present two protocols: Liquid-Liquid Extraction (LLE) for maximum cleanliness (ideal for Fluorescence) and Protein Precipitation (PPT) for maximum throughput (ideal for LC-MS/MS).
Protocol 2.1: Liquid-Liquid Extraction (LLE)
Recommended for HPLC-Fluorescence to remove endogenous fluorophores.
Reagents:
-
Extraction Solvent: Ethyl Acetate:Hexane (80:20 v/v) or Chloroform.
-
Alkalinizing Buffer: 1M NaOH or Saturated Sodium Carbonate (pH > 9).
-
Reconstitution Solvent: Mobile Phase A.[1]
Workflow:
-
Aliquot: Transfer 250 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., Salicylic Acid for FL, or this compound-d3 for MS).
-
Alkalinization: Add 50 µL of 1M NaOH. Note: this compound must be in its uncharged free-base form to extract into the organic layer.[1]
-
Extraction: Add 1.0 mL of Extraction Solvent.
-
Agitation: Vortex vigorously for 2 minutes (or shaker at 1200 rpm).
-
Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer the upper organic layer (~800 µL) to a clean glass tube.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 200 µL of Mobile Phase. Vortex 1 min.
Protocol 2.2: Protein Precipitation (PPT)
Recommended for LC-MS/MS where matrix suppression is managed by stable isotope standards.
Workflow:
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate or microtube.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing the Internal Standard (this compound-d3).
-
Mixing: Vortex for 30 seconds.
-
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Injection: Inject supernatant directly (or dilute 1:1 with water if peak shape distortion occurs due to strong solvent strength).[1]
Analytical Method A: HPLC with Fluorescence Detection (HPLC-FL)
This method utilizes the pH-dependent fluorescence of this compound.[1] this compound fluorescence is significantly enhanced in acidic environments (pH < 4.[1]0) due to protonation of the quinoline ring nitrogen.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm | Provides hydrophobic retention to separate this compound from Quinidine. |
| Mobile Phase | Acetonitrile : 20mM Phosphate Buffer (pH 2.[1]5) (15:85 v/v) | Acidic pH locks this compound in protonated state for max fluorescence and retention stability. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Temperature | 35°C | Improves mass transfer and peak sharpness.[1] |
| Injection Vol | 20 - 50 µL | Larger volume allowed due to LLE cleanup.[1] |
| Run Time | ~10 - 12 minutes | Quinidine typically elutes before this compound.[1] |
Detection Parameters
-
Excitation Wavelength: 350 nm (or 250 nm)[2]
-
Emission Wavelength: 450 nm[2]
-
Gain/Sensitivity: Set to High (adjust based on linearity upper limit, e.g., 5000 ng/mL).
System Suitability Criteria
-
Resolution (Rs): > 1.5 between Quinidine and this compound.
-
Tailing Factor: < 1.5 (Amine tailing is common; ensure residual silanols on column are end-capped).
Analytical Method B: LC-MS/MS[3][4][5]
For studies requiring high sensitivity (LloQ < 5 ng/mL) or metabolite tracking.
Chromatographic Conditions
| Parameter | Specification |
| Column | PFP (Pentafluorophenyl) or C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 mins; Hold 1 min; Re-equilibrate.[1] |
| Flow Rate | 0.4 mL/min |
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode)
-
Scan Type: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 325.2 [M+H]+ | 307.2 (Loss of H2O) | 35 | 25 |
| This compound (Quant) | 325.2 [M+H]+ | 160.1 (Quinoline) | 35 | 40 |
| This compound-d3 (IS) | 328.2 [M+H]+ | 163.1 | 35 | 40 |
| 3-OH-Quinine | 341.2 [M+H]+ | 323.2 | 35 | 28 |
Note: The 325->160 transition is highly specific to the quinoline core, reducing background noise compared to the water loss transition.[1]
Method Validation & Quality Control
To ensure Trustworthiness and regulatory compliance (FDA/EMA Bioanalytical Method Validation guidelines), the following experiments are mandatory.
Linearity & Range
-
Range: 10 ng/mL to 5000 ng/mL (Covers therapeutic range of 2-5 mg/L).
-
Curve: Weighted linear regression (1/x²).
Selectivity (The "Diastereomer Check")
You must inject a neat standard of Quinidine to confirm it does not co-elute with this compound.[1]
Matrix Effect (For LC-MS/MS)
Calculate the Matrix Factor (MF) using post-extraction spiked samples.[1]
-
Acceptance: CV of MF across 6 lots of plasma should be < 15%.[3]
Visualized Workflows
Decision Logic & Experimental Workflow
Figure 1: Decision matrix and workflow for this compound quantification. Note the divergence in sample preparation based on the detection method.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (LLE) | Incorrect pH during extraction. | Ensure 1M NaOH is added.[1][4] this compound (pKa ~8.[1]5) must be deprotonated to enter the organic phase.[1] |
| Broad Peaks (HPLC) | pH Mismatch. | Ensure Mobile Phase is acidic (pH ~2.5).[1] this compound interacts with silanols at neutral pH.[1] |
| Interference (FL) | Endogenous plasma fluorescence. | Switch from PPT to LLE. Wash organic layer with mild alkaline buffer before evaporation.[1] |
| Signal Drift (MS) | Ion Suppression. | Switch IS to deuterated analog (this compound-d3). Perform column divert for first 1 min to send salts to waste.[1] |
References
-
Edstein, M. D., et al. (1983). "Determination of this compound and quinidine in biological fluids by high performance liquid chromatography." PubMed.[1] Link
-
Kolawole, J. A., & Mustapha, A. (2000). "Improved RP-HPLC determination of this compound in plasma and whole blood stored on filter paper." Biopharmaceutics & Drug Disposition. Link
-
Mihaly, G. W., et al. (1987). "High-pressure liquid chromatographic analysis of this compound and quinidine in biological fluids." Journal of Chromatography B.
-
US FDA. (2018).[1] "Bioanalytical Method Validation Guidance for Industry." FDA.gov.[1] Link
-
BenchChem. (2025).[1][4] "High-Recovery Liquid-Liquid Extraction of Cinchonine from Human Plasma for HPLC-UV Analysis." (Adapted for this compound).[2][5][6][7][8] Link
Sources
- 1. youtube.com [youtube.com]
- 2. Fluorescence Analysis of this compound in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved RP-HPLC determination of this compound in plasma and whole blood stored on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Determination of this compound and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Faceted Approach to Elucidating Quinine's Effects on Parasite Metabolism
Introduction and Scientific Rationale
For centuries, quinine has been a cornerstone in the treatment of malaria, a devastating disease caused by Plasmodium parasites. While its clinical efficacy is well-documented, the precise molecular mechanisms underpinning its antimalarial activity remain a subject of intense investigation. It is broadly understood that this compound, a weak base, accumulates in the acidic food vacuole of the parasite and interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1] This interference leads to the buildup of cytotoxic heme, which is believed to cause oxidative damage and parasite death.[2][3] Additionally, evidence suggests that this compound may disrupt other fundamental cellular processes, including nucleic acid and protein synthesis, as well as glycolysis.[4]
A thorough understanding of how this compound perturbs the parasite's metabolic network is critical for several reasons. It can help in optimizing existing therapeutic regimens, overcoming emerging drug resistance, and identifying novel drug targets for the development of next-generation antimalarials. Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, offers a powerful, unbiased lens through which to view these perturbations.[5][6] By providing a "snapshot" of the parasite's metabolic state in response to this compound treatment, we can identify key pathways that are disrupted, leading to a more comprehensive model of the drug's mode of action.
This application note provides a detailed, integrated experimental framework for researchers seeking to investigate the metabolic effects of this compound on Plasmodium falciparum, the deadliest of the human malaria parasites. The proposed workflow combines global metabolomic profiling with targeted functional assays to provide a multi-dimensional view of this compound's impact on parasite bioenergetics and core metabolic pathways.
Experimental Design and Strategy
A robust experimental design is paramount for generating reproducible and interpretable data. This section outlines the key considerations for setting up a study to probe this compound's metabolic effects.
Model System and Culture Conditions
-
Parasite Strain: Plasmodium falciparum (e.g., 3D7, Dd2) is the most common and clinically relevant species for in vitro studies. It is crucial to use a well-characterized laboratory strain and maintain consistency throughout the experiments.
-
Culture: Parasites should be cultured in human red blood cells (RBCs) using standard methods, such as the Trager and Jensen method, which involves a gaseous mixture typically low in oxygen and high in carbon dioxide.[7] Cultures must be synchronized to the ring stage to ensure a homogenous starting population for drug treatment experiments.[8] This minimizes stage-specific metabolic variations that could confound the results.[9][10]
This compound Treatment and IC50 Determination
Prior to metabolic analysis, it is essential to determine the 50% inhibitory concentration (IC50) of this compound for the specific parasite strain being used. This value serves as a benchmark for selecting appropriate concentrations for downstream experiments.
-
IC50 Assay: A standard growth inhibition assay, such as a SYBR Green I-based fluorescence assay or a DAPI-based assay, can be used.[11] Parasites are incubated with a serial dilution of this compound for a full 48-hour life cycle, and parasite growth is quantified to determine the IC50.
Integrated Experimental Workflow
The proposed strategy employs a three-pronged approach to capture a comprehensive picture of this compound's metabolic impact.
-
Global Metabolomics (Untargeted): Provides a broad, unbiased survey of all detectable metabolites, allowing for the discovery of unexpected metabolic alterations.
-
Targeted Bioenergetic Profiling: Utilizes Seahorse XF technology to measure real-time changes in key bioenergetic pathways—glycolysis and mitochondrial respiration.[12]
-
Heme Detoxification Assay: Directly measures the impact of this compound on hemozoin formation, a critical detoxification pathway and its primary presumed target.[13]
The overall workflow is depicted in the diagram below:
Figure 1: A comprehensive workflow for investigating this compound's metabolic effects.
Core Methodologies and Protocols
This section provides detailed, step-by-step protocols for the key experimental arms of the study.
Protocol: Global Metabolomic Profiling via LC-MS/MS
This protocol outlines the steps for sample preparation for an untargeted analysis of metabolite changes following this compound treatment.
Rationale: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique for detecting and quantifying a wide range of metabolites.[14][15] This untargeted approach allows for the discovery of novel or unexpected metabolic pathways affected by this compound.
Materials:
-
Synchronized P. falciparum culture
-
This compound sulfate (stock solution in water)
-
RPMI 1640 medium
-
Saponin solution (0.05% in PBS)
-
Ice-cold 80% methanol
-
Centrifuge, refrigerated
-
Lyophilizer or speed vacuum
-
LC-MS grade solvents
Procedure:
-
Treatment: In a 6-well plate, seed synchronized ring-stage parasites at 2% hematocrit and 5% parasitemia. Add this compound at desired concentrations (e.g., vehicle control, 1x IC50, 2x IC50). Incubate for a defined period (e.g., 6, 12, or 24 hours).
-
Harvesting: Pellet the infected red blood cells (iRBCs) by centrifugation (500 x g, 5 min, 4°C).
-
RBC Lysis: Aspirate the supernatant and lyse the RBCs by adding 10 volumes of ice-cold 0.05% saponin solution. Incubate on ice for 10 minutes with gentle mixing.
-
Parasite Isolation: Centrifuge at 3000 x g for 10 min at 4°C to pellet the released parasites. Wash the parasite pellet twice with ice-cold PBS.
-
Metabolite Extraction: Resuspend the parasite pellet in 1 mL of ice-cold 80% methanol. Vortex vigorously for 1 minute and incubate at -80°C for at least 1 hour to precipitate proteins.
-
Clarification: Centrifuge at 15,000 x g for 15 min at 4°C. Carefully transfer the supernatant (containing the metabolites) to a new tube.
-
Drying: Dry the metabolite extract completely using a lyophilizer or speed vacuum.
-
Storage & Analysis: Store the dried extract at -80°C until analysis. Reconstitute in an appropriate solvent (e.g., 50% methanol) just before injection into the LC-MS/MS system.
Protocol: Real-Time Bioenergetic Profiling (Seahorse XF Assay)
This protocol measures the two major energy-producing pathways: glycolysis and mitochondrial respiration.
Rationale: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time. OCR is an indicator of mitochondrial respiration, while ECAR is largely attributed to glycolysis. This allows for a dynamic assessment of how this compound affects the parasite's central energy metabolism.[12][16][17]
Materials:
-
Agilent Seahorse XFe96 Analyzer and consumables
-
Seahorse XF Cell Mito Stress Test Kit
-
Synchronized trophozoite-stage parasites
-
This compound sulfate
-
Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine
Procedure:
-
Cell Plating: Isolate parasites from iRBCs using saponin lysis as described above. Resuspend the parasite pellet in the appropriate Seahorse XF medium and seed into a Seahorse XF96 microplate at an optimized density.
-
This compound Pre-treatment: Add this compound to the designated wells and incubate for a short period (e.g., 1-2 hours) to observe acute effects.
-
Assay Execution: Place the plate in the Seahorse XFe96 Analyzer and run the Cell Mito Stress Test protocol. The instrument will sequentially inject:
-
Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.[18]
-
FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.[18]
-
Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.[18]
-
-
Data Analysis: The Seahorse software automatically calculates key parameters of mitochondrial function.
Table 1: Expected Outcomes of this compound's Effect on Bioenergetics
| Parameter | Description | Expected Effect of this compound | Rationale |
| Basal OCR | Baseline oxygen consumption rate | ↓ Decrease | Potential direct or indirect inhibition of the electron transport chain. |
| ATP-linked OCR | OCR used for ATP synthesis | ↓ Decrease | Reduced substrate oxidation or direct inhibition of ATP synthase. |
| Maximal Respiration | Maximum OCR achieved with FCCP | ↓ Decrease | Indicates compromised electron transport chain function. |
| Basal ECAR | Baseline glycolysis rate | ↑ Increase or ↔ No Change | A compensatory increase may occur if mitochondrial function is impaired. |
Protocol: Hemozoin Quantification Assay
This protocol provides a method to quantify hemozoin, the detoxified heme polymer.
Rationale: The primary hypothesized mechanism of this compound is the inhibition of hemozoin formation, leading to the accumulation of toxic free heme.[1][2][13] Quantifying hemozoin levels provides direct evidence of this inhibitory activity.
Materials:
-
Synchronized P. falciparum culture
-
This compound sulfate
-
Saponin solution (0.05% in PBS)
-
2% SDS in 0.1 M sodium bicarbonate buffer, pH 9.1
-
0.1 M NaOH
Procedure:
-
Treatment and Harvest: Treat synchronized parasites with this compound as described in protocol 3.1 for 24-30 hours (to allow for significant hemozoin formation). Isolate the parasites via saponin lysis.
-
Cell Lysis: Resuspend the parasite pellet in a solution of 2% SDS in bicarbonate buffer to lyse the parasites and solubilize membranes.
-
Hemozoin Pelleting: Centrifuge at 10,000 x g for 15 minutes to pellet the insoluble hemozoin.
-
Washing: Wash the hemozoin pellet twice with the 2% SDS solution to remove any remaining cellular debris.
-
Depolymerization: Resuspend the final pellet in 0.1 M NaOH to depolymerize the hemozoin back into monomeric heme.
-
Quantification: Measure the absorbance of the resulting solution at 405 nm. Use a standard curve prepared with known concentrations of hemin to calculate the amount of hemozoin.[19]
Data Interpretation and Pathway Analysis
The strength of this multifaceted approach lies in the integration of data from all three experimental arms.
-
Metabolomics data will reveal which metabolic pathways are most significantly perturbed. For example, an accumulation of glycolytic intermediates coupled with a depletion of TCA cycle metabolites would strongly suggest a disruption in central carbon metabolism.
-
Seahorse data provides functional validation of these findings. A decrease in OCR would corroborate the observation of depleted TCA cycle intermediates.
-
Hemozoin data directly tests the primary hypothesis. A significant reduction in hemozoin in this compound-treated parasites confirms the drug's effect on heme detoxification.
Figure 2: Hypothesized metabolic impact of this compound on P. falciparum.
Conclusion
The experimental framework detailed in this application note provides a robust and comprehensive strategy for dissecting the metabolic effects of this compound on Plasmodium falciparum. By combining the broad discovery power of untargeted metabolomics with the functional insights from targeted bioenergetic and biochemical assays, researchers can build a more complete and nuanced understanding of this vital antimalarial drug's mechanism of action. The insights gained from these studies will be invaluable for the ongoing global effort to combat malaria.
References
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Pediatric Oncall. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound Sulfate?. [Link]
-
White, N. J. (1998). This compound Pharmacokinetic-Pharmacodynamic Relationships in Uncomplicated Falciparum Malaria. Antimicrobial Agents and Chemotherapy, 42(5), 1275-1277. [Link]
-
de Castro, A. A., et al. (2022). Recent metabolomic developments for antimalarial drug discovery. Parasitology Research, 121(1), 1-13. [Link]
-
Reactions. (2022, August 10). How this compound Fights Malaria, and How That Caused World War One*. YouTube. [Link]
-
Yu, M., et al. (2021). From Metabolite to Metabolome: Metabolomics Applications in Plasmodium Research. Frontiers in Cellular and Infection Microbiology, 11, 621877. [Link]
-
Pharm D, Manan. (2024, September 30). Pharmacology of this compound and Mefloquine ; Mechanism of action, Uses, Pharmacokinetics, Side effects. YouTube. [Link]
-
Berhe, G. (2016). Can anyone describe the mechanism of action of this compound?. ResearchGate. [Link]
-
Choe, L., et al. (2017). Quantitative characterization of hemozoin in Plasmodium berghei and vivax. PLoS ONE, 12(2), e0171698. [Link]
-
Combrinck, J. M., et al. (2019). Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. Scientific Reports, 9(1), 15478. [Link]
-
Ramesh, S., et al. (2023). Analysis of Plasmodium falciparum Mitochondrial Electron Transport Chain Activity Using Seahorse XFe96 Extracellular Flux Assays. Bio-protocol, 13(21), e4863. [Link]
-
Vincent, I. M., & Barrett, M. P. (2015). Metabolomic-based strategies for anti-parasite drug discovery. Journal of biomolecular screening, 20(1), 47-57. [Link]
-
Costa, F. T., et al. (2022). Suitability of methods for Plasmodium falciparum cultivation in atmospheric air. Memórias do Instituto Oswaldo Cruz, 117, e210332. [Link]
-
Agilent Technologies. (2023). Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]
-
Rebelo, M., et al. (2013). A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum. PLoS ONE, 8(4), e61606. [Link]
-
Plata, G., et al. (2010). Antimalarial drug targets in Plasmodium falciparum predicted by stage-specific metabolic network analysis. BMC Systems Biology, 4, 108. [Link]
-
Kaltbeitzel, A., et al. (2020). Rapid quantification of the malaria biomarker hemozoin by improved biocatalytically initiated precipitation atom transfer radical polymerizations. Analyst, 145(19), 6245-6252. [Link]
-
Yu, M., et al. (2021). From Metabolite to Metabolome: Metabolomics Applications in Plasmodium Research. Frontiers in Cellular and Infection Microbiology, 11, 621877. [Link]
-
Smilkstein, M., et al. (2004). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. [Link]
-
Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. [Link]
-
Ramesh, S., et al. (2023). Analysis of Plasmodium falciparum Mitochondrial Electron Transport Chain Activity Using Seahorse XFe96 Extracellular Flux Assays. ResearchGate. [Link]
-
Ramesh, S., et al. (2023). Analysis of Plasmodium falciparum Mitochondrial Electron Transport Chain Activity Using Seahorse XFe96 Extracellular Flux Assays. Malaria World Journal, 14(1). [Link]
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Kaltbeitzel, A., et al. (2019). Hemozoin-catalyzed precipitation polymerization as an assay for malaria diagnosis. ACS Omega, 4(2), 2739-2745. [Link]
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Paget, T., et al. (2014). Metabolomics and protozoan parasites. Acta Parasitologica, 59(2), 127-138. [Link]
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Dennis, C. G., & Lehane, A. M. (2019). Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole. Frontiers in Cellular and Infection Microbiology, 9, 329. [Link]
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Lee, C., et al. (2019). Quantitative imaging of intraerythrocytic hemozoin by transient absorption microscopy. Journal of biomedical optics, 24(10), 1-8. [Link]
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Wang, L., et al. (2020). Metabolomics in infectious diseases and drug discovery. Molecular Omics, 16(3), 196-209. [Link]
-
Luxembourg R&D for Life and Health. (2017). Measuring mitochondrial function and glycolysis using the Seahorse XF analyzers. [Link]
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Troubleshooting & Optimization
Quinine Total Synthesis: Technical Support Center
Welcome to the Technical Support Center for the Total Synthesis of Quinine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in or planning synthetic routes toward this historically significant and structurally complex alkaloid.
The synthesis of this compound, with its four stereocenters and rigid bicyclic core, has been a benchmark in organic chemistry for over a century.[1] From the seminal formal synthesis by Woodward and Doering to the first fully stereoselective route by Stork, and numerous modern asymmetric approaches, the challenges remain significant.[2][3] This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to address specific, practical issues encountered during key stages of the synthesis.
Section 1: Stereochemical Control of the Piperidine Core (C3/C4)
The relative and absolute stereochemistry of the C3-vinyl and C4-ethanoyl substituents on the piperidine ring (the "homomeroquinene" fragment) is a foundational challenge. Early syntheses, such as the Woodward-Doering approach, famously lacked stereocontrol at this stage, leading to difficult separations of diastereomeric mixtures.[4]
FAQ 1.1: My synthesis of the homomeroquinene precursor is producing a mixture of C3/C4 diastereomers with low selectivity. How can I improve this?
Answer: This is a classic problem rooted in the difficulty of controlling the cis-relationship between the two substituents. Modern strategies have largely abandoned the non-stereoselective routes of the past. The key is to establish the stereochemistry early and definitively.
Troubleshooting & Recommendations:
-
Re-evaluate Your Core Strategy: Instead of forming the piperidine ring and then functionalizing it, consider strategies that build the stereocenters into an acyclic precursor before cyclization.
-
Causality: Cyclization of a pre-configured acyclic chain provides much greater stereochemical control. The transition state of the ring-closing reaction is directed by the existing stereocenters, making the formation of the desired diastereomer energetically favorable.
-
-
Employ Asymmetric Catalysis: Several modern syntheses utilize organocatalysis or transition-metal catalysis to set these crucial stereocenters with high enantioselectivity from the outset.
-
Example (Organocatalysis): Hatakeyama and colleagues used a proline-mediated intramolecular aldol reaction to form the piperidine skeleton, while Córdova's group employed a Michael reaction catalyzed by a diphenylprolinol silyl ether.[1] These methods directly generate the chiral core with high enantiomeric excess (ee).
-
-
Utilize Chiral Pool Starting Materials: Gilbert Stork's landmark 2001 synthesis began from a chiral starting material, using highly diastereoselective reactions to propagate that initial chirality throughout the synthesis.[1] This approach avoids the need for chiral resolutions or late-stage stereochemical corrections.
Section 2: Construction of the Azabicyclic Quinuclidine Core
The formation of the rigid, strained quinuclidine skeleton is a significant hurdle.[5] The choice of which bond to form last in the bicyclic system dictates the entire synthetic strategy and presents unique challenges.
Logical Flow: Choosing a Quinuclidine Cyclization Strategy
Caption: Decision workflow for quinuclidine core construction.
FAQ 2.1: My intramolecular cyclization to form the quinuclidine ring (C8-N1 bond) is failing or giving low yields. What are the likely causes?
Answer: This is a common issue when using the "Rabe connection". The direct intramolecular substitution or addition to form the N1-C8 bond can be difficult due to the conformational constraints of the piperidine precursor.
Troubleshooting & Recommendations:
-
Assess Precursor Conformation: The piperidine ring must adopt a specific chair or boat-like conformation to allow the nitrogen nucleophile to approach the C8 electrophile at the correct trajectory. Steric hindrance from the C3-vinyl or other groups can disfavor this conformation.
-
Actionable Advice: Use molecular modeling (e.g., MMFF or DFT) to analyze the low-energy conformations of your precursor. This can reveal if the required geometry for cyclization is energetically accessible.
-
-
Alternative C8-N1 Formation Strategies:
-
Amino-Epoxide Opening: As pioneered by Jacobsen and Kobayashi, converting the C8-C9 positions into an epoxide allows for a highly efficient intramolecular cyclization.[1][6] The nitrogen attacks the C8 position of the epoxide, simultaneously forming the ring and setting the C8 stereocenter with high fidelity. This method is often microwave-assisted to improve reaction rates.[6]
-
Reductive Amination: If your precursor is a ketone at C8, intramolecular reductive amination can be a viable strategy, though it may require screening of various reducing agents and conditions to achieve good diastereoselectivity.
-
FAQ 2.2: I am exploring a non-traditional ring closure. What are the advantages?
Answer: Modern syntheses have successfully employed alternative disconnections to circumvent the challenges of the C8-N1 closure.
-
C3-C4 Ring Closure (Williams): This strategy involves an intramolecular palladium-mediated allylic alkylation.[7] It establishes the challenging C4 stereocenter relative to C3 during the ring-forming step. This is a powerful method but requires careful optimization of the palladium catalyst, ligand, and reaction conditions.
-
C6-N Bond Formation (Ishikawa): This approach builds the piperidine precursor first and then closes the final C-N bond via an intramolecular SN2 reaction.[1] This can be a robust method if the precursor is assembled correctly, as it avoids creating the strained bicyclic system until the final step.
Section 3: The C9-Hydroxy Group Stereochemistry
Perhaps the most persistent challenge across nearly all syntheses is the diastereoselective formation of the C9 secondary alcohol. The desired stereoisomer is erythro (this compound) relative to the C8 position, but the threo isomer (epithis compound) is often a significant byproduct.
FAQ 3.1: The reduction of my C9-ketone precursor (quininone) yields a poor ratio of this compound to epithis compound. How can I improve the diastereoselectivity?
Answer: The facial selectivity of the reduction is influenced by the steric environment around the ketone, which is dictated by the rigid quinuclidine core. The reducing agent's approach is hindered by the quinoline ring on one face.
Troubleshooting & Recommendations:
-
Choice of Reducing Agent: This is the most critical factor. Simple hydrides like NaBH₄ often give poor selectivity.
-
Bulky Reducing Agents: Reagents like diisobutylaluminium hydride (DIBAL-H) or lithium tri-sec-butylborohydride (L-Selectride®) can provide improved selectivity. Their steric bulk forces the hydride to attack from the less hindered face, favoring the formation of the desired erythro alcohol.
-
Mechanism Insight: The selectivity arises from minimizing steric clashes in the transition state. The bulky reagent prefers the pathway where it does not interact with the quinoline ring system.
-
-
Directed Reduction: If possible, installing a temporary directing group on the quinuclidine nitrogen or elsewhere can chelate the reducing agent and deliver the hydride from a specific face. This is a more advanced strategy but can offer superior control.
-
Late-Stage Oxidation (Stork's Method): In a clever workaround, Stork's synthesis first created the C8-C9 bond without the hydroxyl group. The C9-H was then oxidized to the C9-OH in the final step using sodium hydride, DMSO, and oxygen.[8] This reaction showed a remarkable 14:1 selectivity for this compound over epithis compound, likely due to a thermodynamically controlled process on the fully formed, rigid skeleton.[8]
Comparative Data: C9-Ketone Reduction
| Synthetic Route | Reducing Agent/Method | This compound:Epithis compound Ratio | Reference |
| Rabe (1918) | Aluminum powder | ~1:1 (low yield) | [4] |
| Stork (2001) | NaH, DMSO, O₂ (Oxidation) | 14:1 | [8] |
| Maulide (2018) | LiAlH₄ in MeOH (from hydrazone) | N/A (direct formation) | [3] |
Section 4: Installation of the C3-Vinyl Group
The vinyl group is a sensitive functionality that can be prone to isomerization or unwanted side reactions, especially under harsh conditions.
FAQ 4.1: My late-stage installation of the vinyl group via Hofmann elimination is causing decomposition of my advanced intermediate. What are the alternatives?
Answer: The high temperatures (e.g., 140 °C with NaOH) required for a classical Hofmann elimination are incompatible with many complex intermediates.[8] Modern cross-coupling reactions are the preferred method.
Troubleshooting & Recommendations:
-
Wittig Olefination: This is a reliable method for converting a C3-aldehyde to the required vinyl group under milder conditions. Maulide's 2018 synthesis employed a Wittig reaction after constructing the core quinuclidine skeleton.[3]
-
Protocol Note: Ensure rigorous drying of solvents and reagents. The ylide is moisture-sensitive. Use of salt-free ylides can sometimes improve yields and reduce side products.
-
-
Transition-Metal Cross-Coupling: If your intermediate has a C3-halide or triflate, Suzuki, Stille, or Negishi coupling with a vinyl-organometallic reagent is highly effective.
-
Causality: These reactions proceed under mild, neutral, or slightly basic conditions, preserving sensitive functional groups elsewhere in the molecule. They offer excellent functional group tolerance.
-
-
Strategic Placement: Consider installing the vinyl group (or a stable precursor like a protected alcohol that can be eliminated later) early in the synthesis, as Stork did.[2] However, you must then ensure all subsequent reaction conditions are compatible with the alkene.
Section 5: General Troubleshooting
FAQ 5.1: I'm struggling with low overall yield and difficult purifications due to inseparable diastereomers.
Answer: This is a common consequence of strategies that lack rigorous stereocontrol.
Self-Validation & Best Practices:
-
Early Stereocontrol: The most efficient syntheses establish absolute stereochemistry at the very beginning and maintain it throughout.[1] Relying on late-stage resolution or separating diastereomers is inefficient and costly.[8]
-
Protecting Group Strategy: In Stork's synthesis, an initial choice of a mesitoate protecting group led to "serious difficulties" in later base-catalyzed steps due to unwanted deprotonation.[2] Switching to a tert-butyldiphenylsilyl (TBDPS) group resolved the issue.[2] Carefully plan your protecting group strategy to ensure orthogonality and stability to all planned reaction conditions.
-
Pot-Economical Sequences: Recent syntheses have focused on multi-step one-pot sequences to minimize purification steps, reduce waste, and improve overall efficiency.[1] While powerful, these require meticulous optimization to ensure each step proceeds cleanly without interference from reagents or byproducts of previous steps.
This guide is intended to provide a starting point for troubleshooting common issues in the total synthesis of this compound. The complexity of the molecule ensures that each synthetic route will have its own unique challenges. Careful planning, mechanistic understanding, and a willingness to explore modern synthetic methods are key to success.
References
-
Stork, G., Niu, D., Fujimoto, A., Koft, E. R., Balkovec, J. M., Tata, J. R., & Dake, G. R. (2001). The First Stereoselective Total Synthesis of this compound. Journal of the American Chemical Society, 123(14), 3239–3242. [Link]
-
Kaufmann, T. S., & Rúveda, E. A. (2005). The Quest for this compound: Those Who Won the Battles and Those Who Won the War. Angewandte Chemie International Edition, 44(6), 854-885. (Note: This is a review that discusses the history and challenges, including the Woodward-Doering and Rabe syntheses). [Link]
-
Misaka, R., & Ishikawa, H. (2022). Organocatalyst-mediated five-pot synthesis of (–)-quinine. Communications Chemistry, 5(1), 1-8. [Link]
-
Wikipedia contributors. (2023). This compound total synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Halford, B. (2007). This compound Revisited ... Again. Chemical & Engineering News, 85(9), 47-50. [Link]
-
Barreiro, E. J., & Fraga, C. A. M. (2005). On Robert B. Woodward and the total synthesis of this compound. Journal of the Brazilian Chemical Society, 16(4), 649-667. [Link]
-
Hess, K., & van der Scheer, W. (1987). Stereoselective Inhibition by the Diastereomers Quinidine and this compound of Uptake of Cardiac Glycosides Into Isolated Rat Hepatocytes. Pharmacology, 34(1), 1-7. [Link]
-
Studley, J. (2018). A concise total synthesis of this compound and analogues via C-H activation. Scientific Update. [Link]
-
ChemTalk. (n.d.). Synthesizing this compound. ChemTalk. [Link]
-
Wipf, P. (2006). Synthetic Studies on this compound: Quinuclidine Construction via a Ketone Enolate Regio- and Diastereoselective Pd-Mediated Allylic Alkylation. Wipf Group Meeting. [Link]
-
Williams, R. M., Johns, D. M., & Mori, M. (2006). Synthetic studies on this compound: quinuclidine construction via a ketone enolate regio- and diastereoselective Pd-mediated allylic alkylation. Organic Letters, 8(20), 4433-4436. [Link]
-
Seeman, J. I. (2008). Myth or Fact? The Woodward-Doering Total Synthesis of this compound. A Story of the Human Side of Science. Chemical Heritage Foundation, Brown Bag Lecture. [Link]
-
Johns, D. M., Mori, M., & Williams, R. M. (2006). Synthetic studies on this compound: quinuclidine construction via a ketone enolate regio- and diastereoselective Pd-mediated allylic alkylation. PubMed. [Link]
-
Raheem, I. T., Thiara, P. S., Peterson, E. A., & Jacobsen, E. N. (2007). Enantioselective Pictet−Spengler-Type Cyclizations of Hydroxylactams: Total Synthesis of (+)- and (−)-Deplancheine. Journal of the American Chemical Society, 129(44), 13404–13405. (Note: While not about this compound, this paper showcases relevant Jacobsen methodologies for alkaloid synthesis). [Link]
-
Organic Chemistry Portal. (2004). Catalytic Asymmetric Synthesis of this compound and Quinidine. Organic Chemistry Portal. [Link]
Sources
- 1. Organocatalyst-mediated five-pot synthesis of (–)-quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Synthesizing this compound | ChemTalk [chemistrytalk.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic studies on this compound: quinuclidine construction via a ketone enolate regio- and diastereoselective Pd-mediated allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound total synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Quinine Aqueous Solubility & Stability
Topic: Overcoming Solubility Issues with Quinine in Aqueous Solutions Ticket ID: QZn-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]
Welcome to the this compound Technical Support Hub
If you are accessing this guide, you are likely facing one of three problems: your this compound solution has precipitated upon dilution, your fluorescence data is inconsistent, or you cannot achieve the concentration required for your bioassay without using toxic amounts of organic solvent.
This compound is a deceptively complex molecule. While often treated as a simple base, its solubility is dictated by a rigid bicyclic quinuclidine ring and a quinoline ring, creating distinct
This guide moves beyond generic advice. We break down the physicochemical mechanics of this compound solubility and provide self-validating protocols to ensure your experimental data remains robust.
Quick Diagnostic: Which Form Are You Using?
Before proceeding, verify your starting material.[1][2] The salt form dictates the maximum theoretical solubility and the appropriate troubleshooting path.
| Form | CAS | Water Solubility (25°C) | Primary Use Case | Common Issue |
| This compound Free Base | 130-95-0 | ~0.5 g/L (Very Poor) | Organic synthesis, lipophilic studies | Practically insoluble in neutral water.[1][2] |
| This compound Sulfate | 804-63-7 | ~2.0 g/L (Poor) | Malaria therapeutics, standard reference | Precipitates easily; "Salting out" risk.[1][2] |
| This compound HCl | 130-89-2 | ~60.0 g/L (Good) | High-conc.[1][2] aqueous injections | WARNING: Chloride ions quench fluorescence.[1][2] |
| This compound Gluconate | 3684-34-8 | High | Parenteral formulations | Hard to source; expensive.[1][2] |
Module 1: The pH Control Strategy (Protonation Mechanics)
The Problem: You are trying to dissolve this compound Free Base or Sulfate in neutral water (pH 7), and it remains a suspension.
The Science:
this compound is a di-acidic base with two critical
- (Quinuclidine Nitrogen): In neutral water (pH 7), this nitrogen is mostly protonated, but the molecule remains relatively lipophilic due to the aromatic quinoline ring.[2]
- (Quinoline Nitrogen): This is the "solubility switch."[2] To achieve high aqueous solubility, you must drive the pH below 4.0 to protonate both nitrogens, creating a highly soluble dication.[2]
Troubleshooting Protocol: Acidification Titration Do not just dump acid in.[1][2] Use this stoichiometric approach to prevent over-acidification which can damage sensitive bioassays.[1]
-
Calculate Molarity: Determine the moles of this compound in your target mass.[2]
-
Stoichiometric Addition: Add 0.1 M
or dropwise.[1][2]-
Target: 2 equivalents of acid per mole of this compound.[2]
-
-
Validation: Check pH. It should stabilize between 2.0–3.0.[1][2]
-
Visual Check: Solution should turn from cloudy white to transparent with a slight blue fluorescence (if sulfate is used).[2]
Critical Note: If using Fluorescence Spectroscopy , use Sulfuric Acid (
) or Perchloric Acid ().[1][2] Avoid Hydrochloric Acid ( ) , as chloride ions ( ) are potent collisional quenchers of this compound fluorescence [1].[1][2]
Module 2: Advanced Solubilization (When pH < 4 is Impossible)
The Problem: Your assay (e.g., cell culture, enzymatic reaction) requires a neutral pH (7.4), but this compound precipitates immediately upon neutralization.
The Solution: You must shield the hydrophobic quinoline ring from the aqueous environment using Cyclodextrin Complexation .
Protocol: Hydroxypropyl- -Cyclodextrin (HP- -CD) Encapsulation
HP-
Workflow Diagram:
Figure 1: Phase Solubility Protocol for creating stable, neutral-pH this compound inclusion complexes.
Step-by-Step Guide:
-
Vehicle Prep: Dissolve HP-
-CD in PBS or water to create a 20% (w/v) stock.[1][2] -
Addition: Add this compound (Free Base or Sulfate) in excess of its solubility (approx. 5 mg/mL).
-
Equilibration: Stir vigorously for 24 hours at room temperature. Note: Sonication can accelerate this to 1 hour but generates heat which may degrade the complex.
-
Filtration: Pass through a 0.45 µm PVDF filter to remove undissolved this compound.[1][2]
-
Quantification: Measure absorbance at 330 nm or 347 nm to determine the final concentration of solubilized this compound [2].
Module 3: Analytical Interferences & Stability
The Problem: "My fluorescence signal is decreasing over time" or "My standard curve is non-linear."
Issue A: The Chloride Trap (Fluorescence Quenching)
Many researchers switch to this compound HCl because it dissolves easily.[2] However, chloride ions cause dynamic collisional quenching .[1][2]
-
Symptom: You prepare a 10 µM standard in 0.1 M HCl and a 10 µM standard in 0.1 M
. The HCl solution shows 50-70% lower intensity.[1] -
Fix: Always use this compound Sulfate in 0.05 M or 0.1 M
for fluorescence standards.[1][2] If you must use a chloride salt, you must correct for quenching or use a standard addition method [1].[1][2]
Issue B: Photodegradation
This compound is highly photosensitive in solution, degrading into quinotoxine (toxic and non-fluorescent) upon exposure to UV/visible light.[2]
-
Symptom: Solution turns varying shades of yellow/brown over 48 hours.[2]
-
Protocol:
Summary Decision Matrix
Use this logic flow to select the correct solubilization strategy for your specific application.
Figure 2: Solubility Strategy Decision Matrix based on experimental constraints.
References
-
O'Reilly, J. E. (1975).[1][2] Fluorescence quenching of this compound by chloride ion. Journal of Chemical Education, 52(9), 610.[2]
-
Pangeni, R., et al. (2013).[1][2] Preparation and Characterization of this compound Sulphate-Cyclodextrin Inclusion Complexes. Journal of Drug Delivery & Therapeutics.
-
DrugBank Online. (2024).[1][2] this compound: Chemical Properties and Solubility Data. [2]
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 3034034, this compound Sulfate.[1][2]
Sources
Technical Support Center: Troubleshooting Poor Separation of Quinine in HPLC Analysis
Welcome to the technical support center for HPLC analysis of quinine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of this basic compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the principles behind them, empowering you to develop robust and reliable analytical methods.
Introduction: The Challenge of this compound Analysis
This compound, a basic alkaloid with pKa values of approximately 4.1 and 8.5, presents a unique set of challenges in reversed-phase HPLC.[1][2] Its basic nature leads to strong interactions with residual silanol groups on the surface of silica-based stationary phases, a primary cause of poor peak shape, particularly peak tailing.[1][3] This guide will address these issues in a systematic, question-and-answer format, providing both theoretical explanations and practical, field-proven protocols.
Troubleshooting Guide: From Symptom to Solution
This section is structured to help you diagnose and resolve poor separation based on the specific chromatographic issues you are observing.
Symptom 1: My this compound peak is tailing excessively.
Question: Why is my this compound peak tailing, and how can I fix it?
Answer: Peak tailing for basic compounds like this compound is a classic sign of secondary interactions with the stationary phase.[4] On silica-based columns (e.g., C18), residual, un-capped silanol groups (Si-OH) are acidic and can interact with the protonated form of this compound.[3][5] This strong interaction delays the elution of a portion of the analyte molecules, resulting in a "tail."
Underlying Causality: At a mobile phase pH below this compound's pKa, the molecule is protonated and positively charged. Silanol groups can be deprotonated and negatively charged, leading to strong ionic interactions.[6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound peak tailing.
Detailed Protocols:
-
Protocol 1: Mobile Phase pH and Additive Optimization
-
Baseline: Prepare your current mobile phase (e.g., Acetonitrile:Water) and run your standard to document the initial peak tailing.
-
pH Adjustment: Prepare a series of aqueous mobile phase components with the pH adjusted using an acid like phosphoric acid or trifluoroacetic acid (TFA). A good starting range to investigate is pH 2.5-4.0.[1] A lower pH ensures this compound is fully protonated and minimizes the ionization of silanol groups.[1][3]
-
Silanol Masking: If pH adjustment alone is insufficient, introduce a silanol-masking agent.
-
Triethylamine (TEA): Add TEA to the aqueous portion of your mobile phase at a concentration of 0.05 M, then adjust the pH to the desired level (e.g., 3.0).[1] TEA will compete with this compound for interaction with the active silanol sites.
-
Trifluoroacetic Acid (TFA): TFA at 0.1% can act as an ion-pairing agent and improve peak shape.[7]
-
-
System Suitability Check: For each condition, inject a this compound standard and evaluate the tailing factor. A value closer to 1.0 indicates a more symmetrical peak.
-
-
Protocol 2: Column Selection and Care
-
Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities that might exacerbate peak tailing.[8][9]
-
Column Flushing: Regularly flush your column with a strong solvent to remove contaminants.[8]
-
Consider Alternative Columns: If tailing persists, your column may not be suitable.
-
Modern End-Capped Columns: Columns like a Waters Symmetry C18 or Phenomenex Luna C18(2) are designed with minimal residual silanols.
-
Phenyl Columns: A phenyl-based stationary phase can offer different selectivity and potentially better peak shape for aromatic compounds like this compound.[7]
-
Mixed-Mode Columns: Columns such as the Primesep B can provide excellent separation of this compound and its diastereomer, quinidine, where traditional C18 columns fail.[10]
-
-
Symptom 2: My peaks are broad and resolution is poor.
Question: My this compound peak is very broad, and I can't separate it from a nearby impurity. What should I do?
Answer: Broad peaks can be a sign of several issues, including extra-column volume, column degradation, or a non-optimized mobile phase. Poor resolution is a direct consequence of broad peaks.
Underlying Causality: Peak broadening can be caused by voids in the column packing, poorly installed fittings creating dead volume, or slow mass transfer kinetics.[11] Increasing the temperature can improve diffusion and lead to sharper peaks.[11]
Troubleshooting Steps:
-
Check System Connections: Ensure all fittings, especially at the column inlet and outlet, are properly tightened. Loose or poorly seated fittings can create void volumes where the sample can diffuse, leading to broader peaks.[11]
-
Optimize Mobile Phase Strength: If the organic content of your mobile phase is too low, this compound will be strongly retained, leading to broader peaks. Incrementally increase the percentage of your organic solvent (e.g., acetonitrile or methanol) to reduce the retention time and sharpen the peak.
-
Increase Column Temperature: Operating at a slightly elevated temperature (e.g., 35-45°C) can decrease mobile phase viscosity and improve mass transfer, resulting in sharper peaks and better resolution.[7][11]
-
Reduce Flow Rate: A lower flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Evaluate for Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.[4] Try reducing the injection volume or the concentration of your sample.[4][8]
Symptom 3: My retention time is shifting.
Question: The retention time for my this compound peak is not consistent between injections. Why is this happening?
Answer: Shifting retention times are often indicative of a problem with the HPLC system itself or with the mobile phase preparation.
Underlying Causality: Inconsistent mobile phase composition, fluctuating column temperature, or a leaky pump can all lead to variable retention times.[12]
Troubleshooting Checklist:
-
Mobile Phase:
-
Is the mobile phase properly degassed? Air bubbles in the pump can cause pressure fluctuations and inconsistent flow.[8][13]
-
Are you using a buffered mobile phase? For reproducible retention of an ionizable compound like this compound, a buffer is essential to maintain a constant pH.
-
Is the mobile phase composition stable? Ensure solvent reservoirs are covered to prevent selective evaporation of the more volatile component.[12]
-
-
HPLC System:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using mobile phase additives.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column? A good starting point is a mobile phase consisting of acetonitrile and a low pH aqueous buffer. For example, a mixture of acetonitrile and water (or a phosphate buffer) with 0.1% trifluoroacetic acid (TFA) or phosphoric acid to adjust the pH to around 2.5-3.0.[7] The organic-to-aqueous ratio can then be optimized to achieve the desired retention time.
Q2: Should I use methanol or acetonitrile as the organic solvent? Both can be effective. Acetonitrile often provides better peak shape and lower backpressure. In one study, a 15% volume fraction of acetonitrile provided similar retention but better peak width and a higher number of theoretical plates compared to 50% methanol.[1]
Q3: How can I separate this compound from its diastereomer, quinidine? Standard reversed-phase columns often fail to separate these diastereomers.[10] A mixed-mode cation-exclusion column, such as a Primesep B, has been shown to be effective for this separation.[10]
Q4: My sample is in a solvent that is different from my mobile phase. Is this a problem? Yes, this can cause peak distortion (splitting or broadening). Whenever possible, the sample should be dissolved in the mobile phase.[12] If this is not feasible, the sample solvent should be weaker (i.e., have a lower organic content) than the mobile phase.[9]
Q5: What are the typical UV detection wavelengths for this compound? this compound can be detected at various wavelengths. Common choices include 235 nm and 254 nm.[2][7] A study on this compound sulfate in suspension used a detection wavelength of 330 nm.[2] It is always best to determine the absorption maximum of your specific this compound standard in your mobile phase.
Data Summary Table
| Parameter | Recommended Range/Condition | Rationale |
| Mobile Phase pH | 2.5 - 4.0 | Suppresses silanol ionization and ensures consistent protonation of this compound.[1] |
| Mobile Phase Additives | 0.1% TFA or 0.05 M TEA | Masks residual silanol groups to improve peak shape.[1][7] |
| Column Type | Modern, end-capped C18; Phenyl; Mixed-mode | Minimizes secondary interactions and provides appropriate selectivity.[7][10] |
| Column Temperature | 30 - 45°C | Improves peak efficiency by enhancing mass transfer.[7][11] |
| Organic Solvent | Acetonitrile | Often provides sharper peaks and lower backpressure compared to methanol.[1] |
References
-
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of this compound and Quinidine. Retrieved from [Link]
-
Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Cogent. (n.d.). This compound Sulfate and Impurity Analysis with HPLC - AppNote. Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
Berg, J. D., & Braid, J. (1986). A simple and rapid method for the estimation of this compound using reversed-phase high-performance liquid chromatography with UV detection. Journal of Chromatography B: Biomedical Sciences and Applications, 380(2), 433-436. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Anthemidis, A. N., & Zachariadis, G. A. (2007). A new automated analytical scheme for the determination of this compound in soft drinks and beverages by coupling zone-fluidics to liquid chromatography. Journal of Separation Science, 30(8), 1149-1155. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2022). Simultaneously Estimation of this compound Sulphate: RP HPLC Techniques. IJNRD, 7(10). Retrieved from [Link]
-
Chromatography Forum. (2004). This compound by HPLC-UV. Retrieved from [Link]
-
Srichana, T., Suedee, R., & Ratanapongleka, K. (2010). Determination of this compound Sulfate in Extemporaneous Suspension by Stability Indicating High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 3(3), 813-818. Retrieved from [Link]
-
ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF this compound SULPHATE BY RP-HPLC. Retrieved from [Link]
-
Mihalyfi, S., Kertesz, P., & Le, D. H. (1984). DETERMINATION OF this compound AND QUINIDINE IN BIOLOGICAL FLUIDS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Southeast Asian J Trop Med Public Health, 15(4), 543-548. Retrieved from [Link]
-
Petruczynik, A. (2012). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Acta Chromatographica, 24(2), 195-214. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Crawford Scientific. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. Retrieved from [Link]
-
ResearchGate. (2010). Determination of this compound sulfate in extemporaneous suspension by stability indicating high performance liquid chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip: What is End-capping and Why is it Important? Retrieved from [Link]
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from [Link]
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- 14. rheniumgroup.co.il [rheniumgroup.co.il]
Technical Support Center: Optimizing Quinine Dosage for Effective In Vitro Parasite Clearance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing quinine dosage for effective in vitro parasite clearance, particularly for Plasmodium falciparum. This guide is structured to address common challenges and frequently asked questions encountered during experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of this compound in in vitro antiplasmodial assays.
Q1: What is the primary mechanism of action of this compound against Plasmodium falciparum?
A1: The precise mechanism of this compound's antimalarial activity is not fully understood. However, it is known to inhibit nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum.[1] this compound can also bind with hemozoin in parasitized erythrocytes, interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][2]
Q2: What are the typical starting concentrations for this compound in an in vitro susceptibility assay?
A2: The effective concentration of this compound can vary significantly between different parasite isolates.[3] For initial screening, a common starting range for determining the 50% inhibitory concentration (IC50) is between 50 to 700 ng/mL.[3] However, it's crucial to perform a dose-response assay with serial dilutions to determine the precise IC50 for your specific parasite strain.
Q3: How does plasma protein binding affect the in vitro efficacy of this compound?
A3: this compound's efficacy can be significantly influenced by its binding to plasma proteins, particularly α-1 acid glycoprotein, which increases during malaria infection.[4] This binding reduces the concentration of free, active drug available to act on the parasite.[3][4] Consequently, in vitro assays using patient serum (autologous serum) may show a much higher IC50 for this compound compared to assays using non-immune serum.[4] This is a critical consideration when interpreting and comparing results from different studies.
Q4: What is the recommended parasite density for initiating an in vitro this compound susceptibility assay?
A4: The initial parasite density can impact the outcome of the assay. While most parasite lines grow optimally between 0.5% and 4% parasitemia, for drug assays, it is recommended to use cultures with a parasitemia of 2-5%, consisting mainly of ring stages.[5] Higher parasite densities may require longer exposure times to this compound for complete clearance.[6]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent parasite stage synchronization. 2. Variation in hematocrit levels. 3. Differences in serum batches (non-immune vs. autologous). 4. Inaccurate drug dilutions. | 1. Ensure consistent synchronization of parasite cultures to the ring stage before initiating the assay. 2. Maintain a consistent hematocrit (typically 2-5%) across all wells and experiments. 3. Use a consistent source of serum and be aware of the potential for higher IC50 values with autologous serum due to protein binding.[4] 4. Prepare fresh drug dilutions for each experiment and verify concentrations. |
| Incomplete parasite clearance at expected effective concentrations. | 1. High initial parasite density. 2. Presence of drug-resistant parasite strains. 3. Sub-optimal incubation time. | 1. Lower the initial parasitemia to within the recommended range (2-5%).[5] 2. Characterize the drug resistance profile of your parasite strain using reference strains (e.g., 3D7 for sensitive, K1 for resistant).[7] 3. Increase the drug exposure time. Shorter exposures may only temporarily inhibit parasite growth, especially at high densities.[6] |
| Poor parasite growth in control wells. | 1. Sub-optimal culture conditions (gas mixture, temperature, humidity). 2. Poor quality of red blood cells or serum. 3. Contamination (bacterial or fungal). | 1. Verify and maintain optimal culture conditions: 5% CO2, 5% O2, 90% N2 at 37°C with high humidity.[5] 2. Use fresh, healthy red blood cells and pre-screen serum batches for their ability to support parasite growth. 3. Regularly check for and address any microbial contamination. |
| Discrepancy between in vitro results and in vivo efficacy. | 1. Host factors not accounted for in vitro (e.g., immunity). 2. Pharmacokinetic properties of this compound (e.g., metabolism, clearance).[3] | 1. Recognize that in vitro assays do not fully replicate the complex host-parasite interactions.[8] 2. Consider the pharmacokinetic profile of this compound when extrapolating in vitro data to predict in vivo outcomes.[3] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol for Determining the IC50 of this compound using the SYBR Green I-based Assay
This protocol is adapted from standard methodologies for assessing antimalarial drug susceptibility.[8][9]
Materials:
-
P. falciparum culture (synchronized to ring stage, 2-5% parasitemia)
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, and supplemented with serum)
-
This compound hydrochloride (prepare a stock solution in 70% ethanol and make serial dilutions in complete medium)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer
-
Fluorometer (excitation: ~485 nm, emission: ~530 nm)
-
Incubator with a gas mixture of 5% CO2, 5% O2, 90% N2
Procedure:
-
Prepare Drug Plate:
-
Add 100 µL of complete medium to all wells of a 96-well plate.
-
Add 100 µL of the highest this compound concentration to the first column of wells (in triplicate).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
The last column should contain only complete medium and will serve as the no-drug control.
-
-
Prepare Parasite Suspension:
-
Dilute the synchronized parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in complete medium.
-
-
Inoculate Plate:
-
Add 100 µL of the parasite suspension to each well of the drug plate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in the controlled gas environment.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Read Plate:
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells).
-
Plot the fluorescence intensity against the log of the this compound concentration.
-
Use a non-linear regression model to determine the IC50 value (the concentration at which parasite growth is inhibited by 50%).
-
Workflow for In Vitro this compound Susceptibility Testing
Caption: Workflow for determining this compound IC50.
Section 4: Visualizing this compound's Putative Mechanism of Action
The following diagram illustrates the proposed steps in this compound's action against P. falciparum.
Caption: this compound's multi-targeted mechanism of action.
References
-
World Health Organization. (2001). In vitro micro-test (Mark III) for the assessment of the response of Plasmodium falciparum to chloroquine, mefloquine, this compound, amodiaquine, sulfadoxine/pyrimethamine and artemisinin. Geneva: WHO. [Link]
-
Desjardins, R. E., Canfield, C. J., Haynes, J. D., & Chulay, J. D. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial Agents and Chemotherapy, 16(6), 710–718. [Link]
-
Pukrittayakamee, S., Supanaranond, W., Looareesuwan, S., Vanijanonta, S., & White, N. J. (1994). This compound pharmacokinetic-pharmacodynamic relationships in uncomplicated falciparum malaria. Antimicrobial Agents and Chemotherapy, 38(8), 1681–1686. [Link]
-
Basco, L. K., & Le Bras, J. (1993). In vitro activity of the new antimalarial drug, atovaquone, on Plasmodium falciparum. The American journal of tropical medicine and hygiene, 49(3), 373–378. [Link]
-
Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803–1806. [Link]
-
Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews. Drug discovery, 3(6), 509–520. [Link]
-
Noedl, H., Wongsrichanalai, C., & Wernsdorfer, W. H. (2003). Malaria drug-sensitivity testing: new assays, new perspectives. Trends in parasitology, 19(4), 175–181. [Link]
-
WorldWide Antimalarial Resistance Network (WWARN). (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. Retrieved from [Link]
-
Zhao, W., Li, X., Yang, Q., Zhou, L., Duan, M., Pan, M., ... & Yang, Z. (2022). In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers. Frontiers in Pharmacology, 13, 986423. [Link]
-
Basco, L. K., Le Bras, J., Rhoades, Z., & Wilson, C. M. (1995). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology, 33(11), 2949–2953. [Link]
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- 3. This compound Pharmacokinetic-Pharmacodynamic Relationships in Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Addressing Quinine-Induced Side Effects in Cellular Models
Welcome to the technical support center for researchers investigating the cellular effects of quinine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with this compound in vitro. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common experimental challenges, ensuring the integrity and reproducibility of your data.
Introduction: The Duality of this compound in Cellular Research
This compound, a natural alkaloid renowned for its antimalarial properties, presents a fascinating case study in cellular pharmacology. Its primary mechanism of action against Plasmodium falciparum involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[1][2] This leads to the accumulation of toxic heme, ultimately causing parasite death.[1][2] However, the very properties that make this compound an effective therapeutic can also elicit a range of off-target effects in mammalian cells, which are critical to understand in the context of drug development and toxicology studies.
This guide will delve into the common side effects of this compound observed in cellular models, including cytotoxicity, induction of oxidative stress, and mitochondrial dysfunction. We will provide practical, step-by-step protocols for key assays, detailed troubleshooting advice, and a deeper look into the underlying cellular mechanisms.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and challenges researchers face when working with this compound in cell culture.
1. How should I prepare my this compound stock solution for cell culture experiments?
-
Answer: The solubility of this compound can be a challenge. This compound sulfate, a common salt, is sparingly soluble in water but more soluble in acidic solutions or organic solvents like ethanol or DMSO.[3] For cell culture applications, preparing a concentrated stock solution in sterile DMSO is a widely accepted practice. It is crucial to then dilute this stock in your culture medium to the final working concentration, ensuring the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically <0.5%). Always prepare fresh dilutions from your stock for each experiment to avoid degradation.[4] It is also important to note that this compound solutions are light-sensitive and should be stored protected from light.[3]
2. I'm observing precipitation in my culture medium after adding this compound. What should I do?
-
Answer: Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium or if the DMSO concentration is too high upon dilution.[5] To troubleshoot this, first, ensure your stock solution is fully dissolved before further dilution. When diluting, add the this compound stock to the medium dropwise while gently vortexing to facilitate mixing. If precipitation persists, consider preparing a fresh, lower-concentration stock solution. It's also worth noting that temperature shifts can cause components of the media to precipitate, so ensure your media is at the appropriate temperature before adding the this compound solution.[5]
3. My cells are dying at lower this compound concentrations than expected. What could be the reason?
-
Answer: Several factors could contribute to this. Firstly, ensure the accuracy of your stock solution concentration and dilution calculations. Secondly, different cell lines exhibit varying sensitivities to this compound. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[6] Lastly, consider the health of your cells prior to treatment. Stressed or unhealthy cells will be more susceptible to the cytotoxic effects of any compound. Always use cells that are in the logarithmic growth phase and have high viability.
4. I am using a fluorescence-based assay and suspect my results are being affected by this compound's intrinsic fluorescence. How can I address this?
-
Answer: this compound is a fluorescent molecule, which can interfere with assays that use fluorescent readouts.[7] It typically excites around 350 nm and emits around 450 nm, but this can vary with the environment.[7] To mitigate this, always include a "this compound only" control (wells with this compound in medium but without cells or your fluorescent probe) to measure its background fluorescence. This background can then be subtracted from your experimental readings. Additionally, if possible, choose fluorescent probes with excitation and emission spectra that do not significantly overlap with those of this compound.
Troubleshooting Guides for Key Assays
This section provides detailed protocols and troubleshooting advice for three common assays used to assess this compound-induced cellular side effects.
Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[8]
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
| Problem | Potential Cause | Solution |
| High background absorbance in "no cell" controls | This compound may be interacting with the MTT reagent. | Run a control plate with medium and this compound at all your experimental concentrations, but without cells, to determine if there is any direct chemical reduction of MTT by this compound. If so, subtract this background from your experimental values. |
| Inconsistent results between replicate wells | Uneven cell seeding or this compound precipitation. | Ensure a single-cell suspension before plating. When adding this compound, mix the plate gently to ensure even distribution. Visually inspect wells for any signs of precipitation before adding the MTT reagent. |
| Low signal-to-noise ratio | Suboptimal cell number or incubation time. | Optimize the cell seeding density and the MTT incubation time for your specific cell line to ensure a robust signal. |
Measuring Oxidative Stress with the DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular reactive oxygen species (ROS).[10]
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as you would for a cytotoxicity assay.
-
DCFH-DA Loading: After the treatment period, remove the medium and wash the cells gently with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[10]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[11]
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[10]
| Problem | Potential Cause | Solution |
| High background fluorescence | Autoxidation of the DCFH-DA probe or interference from this compound's autofluorescence. | Prepare the DCFH-DA working solution fresh and protect it from light.[11] To account for this compound's autofluorescence, include a control where cells are treated with this compound but not loaded with DCFH-DA. Subtract this background fluorescence from your measurements. |
| Low fluorescence signal in positive controls | Inefficient probe loading or quenching of the signal. | Optimize the DCFH-DA concentration and incubation time for your cell line. Ensure that the washing steps are gentle to avoid detaching the cells. |
| High variability between replicates | Uneven cell density or photobleaching of the probe. | Ensure consistent cell seeding. Minimize the exposure of the plate to light during and after the staining procedure. |
Evaluating Mitochondrial Dysfunction with the JC-1 Assay
The JC-1 assay is used to monitor mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[12]
-
Cell Seeding and Treatment: Culture and treat cells with this compound in a suitable format for your detection method (e.g., 96-well plate for plate reader, coverslips for microscopy, or flasks for flow cytometry).
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C in the dark.[13]
-
Washing: Gently wash the cells with assay buffer to remove excess JC-1.
-
Analysis: Analyze the cells immediately using a fluorescence microscope, flow cytometer, or fluorescence plate reader. Measure both the green fluorescence (Ex/Em ~485/530 nm) and the red fluorescence (Ex/Em ~560/595 nm). The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential.
| Problem | Potential Cause | Solution |
| Precipitation of JC-1 in the working solution | JC-1 has low aqueous solubility.[14] | Warm the JC-1 stock solution to room temperature and vortex thoroughly before diluting it in pre-warmed culture medium.[14] |
| Weak red fluorescence signal in healthy control cells | Suboptimal staining conditions or cell health issues. | Optimize the JC-1 concentration and incubation time. Ensure your control cells are healthy and have polarized mitochondria. |
| Difficulty in compensating for spectral overlap in flow cytometry | The dual emission of JC-1 makes standard compensation challenging.[15] | Manual compensation may be necessary. Adjust the spillover values from the green channel into the red channel in your flow cytometer's software settings.[15] |
Delving Deeper: Mechanistic Insights and Signaling Pathways
Understanding the "why" behind this compound's cellular side effects is crucial for interpreting your data accurately. This compound's toxicity is not limited to its effects on heme polymerization. In mammalian cells, it has been shown to induce oxidative stress, which can lead to damage to lipids, proteins, and DNA.[11] This increase in ROS can, in turn, trigger mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential.[16]
A key signaling pathway implicated in this compound's cellular effects is the AKT pathway .[8] AKT is a central player in cell survival, proliferation, and metabolism.[17] Studies have shown that this compound can inhibit the phosphorylation and activation of AKT, thereby promoting apoptosis and inhibiting cell growth.[8] This disruption of AKT signaling can lead to a cascade of downstream effects, including the modulation of pro- and anti-apoptotic proteins.
Data at a Glance: this compound's Effects Across Different Cell Lines
The following table summarizes representative IC50 values for this compound in various cell lines, providing a baseline for designing your own experiments. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| Rhabdomyosarcoma (RD) | Muscle Cancer | ~120 (39.3 µg/ml) | 24 | [6] |
| C2C12 | Mouse Myoblast | >50 | 48 | [8] |
| HeLa | Cervical Cancer | Varies | - | - |
| A549 | Lung Cancer | Varies | - | - |
Concluding Remarks
Working with this compound in cellular models requires a nuanced approach that accounts for its complex pharmacology. By understanding its mechanisms of action and being prepared for common experimental hurdles, researchers can generate high-quality, reliable data. This guide provides a starting point for your investigations, and we encourage you to consult the primary literature for more detailed information specific to your research questions.
References
- Byun, M. R., Kim, S. H., Woo, R., & Choi, J. S. (2024). This compound inhibits myogenic differentiation by disrupting AKT signaling pathway. Toxicological Research, 40(1), 1-10.
- Byun, M. R., Kim, S. H., Woo, R., & Choi, J. S. (2024). This compound inhibits myogenic differentiation by disrupting AKT signaling pathway. Experimental & Molecular Medicine, 56(1), 1-13.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Desta, Y. H., & Amde, M. (2023).
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Estimation of this compound sulphate by Fluorimetry. (2021, May 17). YouTube. Retrieved from [Link]
- Jung, D. W., & Brierley, G. P. (1986). Effects of this compound on K+ transport in heart mitochondria. Journal of Biological Chemistry, 261(15), 6408-6415.
- OZ Biosciences. (n.d.). ROS Assay Kit Protocol.
- Al-Ghanim, K. A., Al-Misned, F., Al-Mulah, N. A., Al-Wasel, S., & Mahboob, S. (2022). Investigation of the Proliferation Effect of this compound on Rhabdomyosarcoma Cell Line by Using Cytotoxic Activities and Molecular Docking Techniques. Advancements in Life Sciences, 9(2), 1-6.
- Li, Y., Zhu, H., & Ma, E. (2021). Oxidative Stress Modulation and ROS-Mediated Toxicity in Cancer: A Review on In Vitro Models for Plant-Derived Compounds. Antioxidants, 10(11), 1823.
- O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-biological interactions, 80(1), 1-41.
- Cayman Chemical. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Scribd. (n.d.).
- Wiegand, C., Hewitt, P., & Merk, H. F. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Journal of pharmacological and toxicological methods, 67(1), 46-53.
- Szewczyk, A., Czyz, A., & Wojtczak, L. (2004). This compound inhibits mitochondrial ATP-regulated potassium channel from bovine heart. Journal of bioenergetics and biomembranes, 36(3), 263-269.
- Zhang, Y., & Li, Y. (2021). In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells. Molecules, 26(21), 6615.
- Elabscience. (2021, October 19). JC-1 Experiment Common Questions and Solutions.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1629-1644.
- Vernier. (n.d.).
- Lillington, G. L., & Anderson, M. W. (1980). Diversity and severity of adverse reactions to this compound: A systematic review. The American journal of the medical sciences, 280(3), 159-168.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). What is the proper method for DCFH-DA staining in adherent cells?
- ResearchGate. (n.d.). Fluorescence of intracellular polyplexes containing this compound and size-dependent activity.
- ResearchGate. (n.d.). 38 questions with answers in JC-1 | Science topic.
- Constantinou, A. I., Mehta, R., & Huberman, E. (1995). Control of mammary tumor cell growth in vitro by novel cell differentiation and apoptosis agents. Anticancer research, 15(5B), 2035-2042.
- Olson, K. R. (Ed.). (2018). Poisoning & drug overdose (7th ed.).
- Benchchem. (n.d.). Troubleshooting high background in 5-CM-H2Dcfda assay.
- BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- Diwan, J. J. (1986). Effect of this compound on mitochondrial K+ and Mg++ flux.
- Journal of Chemical Education. (n.d.). Experiments with this compound Fluorescence.
- Fruman, D. A., & Rommel, C. (2014). PI3K signaling in cancer: beyond AKT.
- ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Jones, A. C., & De-Bash, G. (2018). New Insights into this compound–DNA Binding Using Raman Spectroscopy and Molecular Dynamics Simulations. The journal of physical chemistry. B, 122(49), 11482-11490.
- Bateman, D. N., & Dyson, E. H. (1986). This compound toxicity. Adverse drug reactions and acute poisoning review, 5(4), 215-233.
- ACS Publications. (n.d.). Multimodal Investigation into the Interaction of Quinacrine with Microcavity-Supported Lipid Bilayers | Langmuir.
- Sivandzade, F., & Cucullo, L. (2021). Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample. Biology methods & protocols, 6(1), bpab013.
- JJ Medicine. (2017, November 29). AKT Signaling Pathway | Regulation and Downstream Effects [Video]. YouTube.
- Hello Bio. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol.
- Creative Bioarray. (n.d.).
- Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
- Christie, D. J., & Aster, R. H. (1982). Drug-antibody-platelet interaction in this compound- and quinidine-induced thrombocytopenia.
- Cambridge Core. (n.d.). Malaria, this compound and red cell lysis | Parasitology.
- JoVE. (2023, July 27). ROS Detection in Adherent Cells via DCFH DA Staining [Video]. YouTube.
- National Center for Biotechnology Inform
- MDPI. (n.d.).
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improving the yield of quinine extraction from natural sources
Technical Support Center: Natural Product Chemistry Division Ticket ID: QN-EXT-OPT-2024 Subject: Optimization of Quinine Yield from Cinchona spp.[1][2] Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for Alkaloid Extraction. Based on your inquiry regarding This compound yield optimization , it appears you are likely experiencing one of three common bottlenecks: inefficient mass transfer, degradation during processing, or poor phase separation (emulsions).
The following guide moves beyond standard textbook recipes. It focuses on causality —understanding why a step fails—and provides self-validating protocols to ensure reproducibility.
Module 1: The Extraction Matrix (Solvent & Method Selection)
The Core Issue: Many researchers default to Soxhlet extraction with pure non-polar solvents (like toluene). While traditional, this is often inefficient due to thermal degradation over long heating cycles.
The Solution: Switch to Ethanol-Water systems utilizing Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) . This compound exists in the bark bound to tannins and acids; a polar, protic solvent system disrupts these bonds more effectively than non-polar solvents.
Comparative Efficiency Data
Data based on optimized extraction from Cinchona officinalis bark.
| Parameter | Soxhlet (Traditional) | Ultrasound (UAE) | Microwave (MAE) |
| Solvent System | Toluene or Methanol | 61% Ethanol (aq) | 65% Ethanol (aq) |
| Temperature | Boiling Point (~110°C/65°C) | 25°C (Ambient) | 130°C (Pressurized) |
| Time Required | 8–10 Hours | 15 Minutes | 34 Minutes |
| Yield (mg/g) | ~2.01 mg/g | ~2.81 mg/g | ~3.93 mg/g |
| Energy Efficiency | Low | High | Moderate |
Technical Insight: The higher yield in MAE is attributed to the rapid internal heating of cell water, causing cell wall rupture and immediate release of alkaloids, whereas Soxhlet relies on slow diffusion [1, 2].
Module 2: The "Golden Path" Protocol (Acid-Base Switching)
To maximize purity and yield, you must exploit the alkaloid's pH-dependent solubility. This compound is an amine; it is water-soluble in acid (protonated) and organic-soluble in base (deprotonated).
Step-by-Step Workflow
1. Pre-Treatment (The Grind)
-
Action: Pulverize bark to a 60-mesh powder.
-
Why: Increases surface area.
-
Critical Check: Do not use a high-speed grinder that generates excessive heat (>40°C), as this compound is heat-sensitive in the presence of oxygen.
2. Primary Extraction (Acidic)
-
Action: Extract powder using 0.1 M HCl or H₂SO₄.
-
Mechanism: Converts this compound freebase and tannates into water-soluble This compound-H⁺ salts.
-
Troubleshooting: If the filtrate is dark brown/red, you have co-extracted tannins. This is expected.
3. The Clean-Up (Defatting)
-
Action: Wash the acidic aqueous solution with a non-polar solvent (e.g., Hexane or Petroleum Ether).
-
Why: this compound salts stay in the water; fats, waxes, and chlorophyll move to the organic layer. Discard the organic layer.
4. The Basification Switch
-
Action: Slowly add 10% NaOH or NH₄OH to the aqueous layer while stirring.
-
Target: pH 10–12 .
-
Observation: The solution will cloud up as this compound Freebase precipitates.
5. Final Extraction (Organic)
-
Action: Extract the turbid basic solution with Chloroform, Dichloromethane (DCM), or Ethyl Acetate.
-
Why: The deprotonated freebase now migrates into the organic phase.
-
Yield Tip: Repeat this step 3x (3 x 50mL is better than 1 x 150mL).
Module 3: Visualization of the Logic Flow
The following diagram illustrates the chemical logic of the Acid-Base Switch. Use this to verify your process flow.
Caption: Logical flow of the Acid-Base extraction method, highlighting the critical polarity switching steps.
Module 4: Troubleshooting & FAQs
Issue: The Dreaded Emulsion (The "Goo" Layer)
Symptom: A third, undefined layer forms between your aqueous and organic phases during Step 5. Cause: Presence of surfactants (saponins) or fine particulates acting as stabilizers. Solutions:
-
The Brine Wash: Add saturated NaCl solution.[3] The increased ionic strength forces organic molecules out of the water phase ("Salting Out").[4]
-
Filtration: Pass the entire emulsion through a Celite pad (diatomaceous earth). This physically breaks the bubbles.
-
Time/Centrifugation: If available, centrifuge at 3000 rpm for 5 minutes to force separation [3].
Issue: Low Crystal Purity (Brown/Yellow Crystals)
Symptom: Final product is not white. Cause: Photo-oxidation or tannin contamination. Solutions:
-
Light Block: this compound degrades under UV light. Wrap all flasks in aluminum foil during extraction.
-
Charcoal Scrub: Dissolve crude crystals in hot ethanol, add activated charcoal, stir for 10 mins, and filter while hot. The charcoal adsorbs colored impurities.
Issue: No Precipitation at pH 10
Symptom: You added NaOH, but no solid formed. Cause: Volume of solvent is too high (concentration too low) or pH is incorrect. Solutions:
-
Check pH: Ensure pH is actually >10. This compound pKa is ~8.5; you need to be 2 units above this to ensure 99% is in freebase form.
-
Don't Panic: The freebase might be oiled out rather than crystallized. Proceed immediately to solvent extraction (DCM/Chloroform); it will recover the oil.
References
-
Optimization of Two Methods for the Rapid and Effective Extraction of this compound from Cinchona officinalis . MDPI / Foods. (2025). Demonstrates MAE yield of 3.93 mg/g vs Soxhlet 2.01 mg/g.[2]
-
Comparison of Ultrasonic and Soxhlet Extraction . ResearchGate. (2022). Validation of ultrasound efficiency in alkaloid recovery.
-
Tips for Troubleshooting Liquid–Liquid Extractions . LCGC International. (2025). Protocols for breaking emulsions in surfactant-heavy natural products.
-
This compound Product Information & Solubility . Cayman Chemical. (2022).[5] Solubility data: Ethanol (~30 mg/ml), DMSO, Chloroform.
Sources
strategies to circumvent quinine resistance in malaria research
Topic: Circumventing Quinine Resistance in Plasmodium falciparum
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Scope: Mechanism validation, combinatorial protocols, and resistance reversal strategies.
Introduction: The this compound Paradox
Welcome to the technical support hub for this compound (QN) resistance research. Unlike Chloroquine (CQ) resistance, which is largely driven by a single point mutation (PfCRT K76T), this compound resistance is multifactorial and "messy." It involves a complex interplay between the multidrug resistance transporter (PfMDR1), the sodium/hydrogen exchanger (PfNHE-1), and PfCRT.
This guide addresses the specific challenges of stabilizing QN-resistant phenotypes in culture and validating strategies to overcome them.
Module 1: Diagnostic Troubleshooting (Phenotype & Genotype)
Q: My CQ-resistant strain (PfCRT K76T) is showing hypersensitivity to this compound. Is my assay broken?
A: No, your assay is likely correct. This is a known phenomenon called Collateral Sensitivity .
The Mechanism: The PfCRT K76T mutation, which allows the parasite to efflux Chloroquine from the digestive vacuole (DV), often imposes a fitness cost or structural change that traps this compound or renders the parasite more susceptible to it. Conversely, "wild-type" PfCRT (K76) is often associated with reduced this compound susceptibility.[1]
Diagnostic Protocol: To confirm this is biological and not experimental error, perform a Genotype-Phenotype correlation check:
-
Genotype Target: Sequence PfCRT codon 76 and PfMDR1 copy number.
-
Phenotype Check: Compare IC50s against reference strains:
-
3D7 (Sensitive): Low QN IC50 (~50-100 nM).
-
Dd2 (MDR): High QN IC50 (often >300 nM) – typically linked to PfMDR1 amplification.
-
Q: I see high variability in this compound IC50s between biological replicates. What is the variable?
A: The hidden variable is likely Cytosolic pH (pHi) , regulated by PfNHE-1.
The Mechanism: this compound is a weak base. Its accumulation in the acidic Digestive Vacuole (DV) depends on the pH gradient. PfNHE-1 polymorphisms (specifically the ms4760 microsatellite repeats) alter the parasite's ability to regulate cytosolic pH. If your culture media pH fluctuates slightly, or if you are comparing strains with different PfNHE-1 profiles, QN accumulation shifts drastically.
Corrective Action:
-
Standardize Media pH: Buffer RPMI-1640 strictly to pH 7.2 using HEPES (25 mM).
-
Genotype PfNHE-1: Check the ms4760 microsatellite profile. Higher repeat numbers (e.g., DNNND repeats) often correlate with higher QN IC50.
Module 2: Combinatorial Strategies (The "Fix")
Q: How do I rigorously validate synergy between this compound and Doxycycline/Clindamycin?
A: Do not rely on simple "add-on" assays. You must perform a Fixed-Ratio Isobologram .
This compound acts rapidly (2-4 hours), while antibiotics like Doxycycline exhibit a "delayed death" phenotype (acting on the apicoplast in the next cycle). A standard 48-hour SYBR Green assay may miss the antibiotic effect, leading to false "indifference" results.
Protocol: The Modified Fixed-Ratio Isobologram
Step 1: Determine Individual IC50s Run standard dose-response curves for Drug A (this compound) and Drug B (Doxycycline) independently to establish their IC50 values.
Step 2: Prepare Fixed Ratios Prepare solutions containing both drugs in fixed ratios of their IC50s (e.g., 5:0, 4:1, 3:2, 2:3, 1:4, 0:5).
-
Example (50:50 ratio): Mix 5x IC50 of QN with 5x IC50 of Doxycycline.
Step 3: Serial Dilution Dilute these mixtures across the plate (2-fold dilutions). This ensures the ratio remains constant while the concentration decreases.
Step 4: Calculate FIC Index
Calculate the Fractional Inhibitory Concentration (FIC) for each ratio:
Data Interpretation Table:
| FIC Index Value | Interpretation | Clinical Implication |
| < 0.5 | Synergistic | Highly desirable. Dose reduction possible. |
| 0.5 – 1.0 | Additive | Acceptable, but no mechanistic advantage. |
| 1.0 – 4.0 | Indifferent | Drugs do not interact. |
| > 4.0 | Antagonistic | Avoid. Combination reduces efficacy. |
Module 3: Visualizing the Resistance Landscape
The following diagram illustrates the multifactorial transport mechanisms you are fighting against. Use this to identify which transporter your candidate drug/reversal agent is targeting.
Figure 1: Diagram detailing the interplay of PfMDR1, PfCRT, and PfNHE-1 in modulating this compound accumulation within the digestive vacuole.[2]
Module 4: Chemosensitization (Reversal Agents)
Q: Can I use Verapamil to reverse this compound resistance in my PfMDR1-amplified lines?
A: Yes, but specificity is key. Verapamil (a calcium channel blocker) creates a "chemosensitization" effect by inhibiting PfCRT and PfMDR1 transport function.
Experimental Protocol: Reversal Assay
-
Baseline: Determine QN IC50 for your resistant strain (e.g., Dd2).
-
Sensitizer Prep: Prepare Verapamil at sub-lethal concentrations (typically 0.8 µM - 1.0 µM). Note: You must run a toxicity control for Verapamil alone to ensure it isn't killing the parasites.
-
Co-incubation: Run the QN dose-response curve in the presence of the fixed Verapamil concentration.
-
Calculation: Calculate the Reversal Factor (RF) :
Success Criteria:
-
RF > 2.0: Significant reversal of resistance.
-
RF ≈ 1.0: No effect (mechanism of resistance is likely not transporter-mediated).
References
-
Ferdig, M. T., et al. (2004). Spatial analysis of gene expression predicts chromosomal structure and regulation of genes in Plasmodium falciparum. Science. Link
-
Sidhu, A. B., et al. (2005). Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations. Science. Link
-
Bennett, T. N., et al. (2004). Novel, rapid, and inexpensive cell-based quantification of antimalarial drug efficacy. Antimicrobial Agents and Chemotherapy.[3][4] Link
-
Kamau, E., et al. (2014). Polymorphisms in Pfmdr1, Pfcrt, and Pfnhe1 genes are associated with reduced in vitro activities of this compound in Plasmodium falciparum isolates from western Kenya.[1] Antimicrobial Agents and Chemotherapy.[3][4] Link
-
Fivelman, Q. L., et al. (2004). Modified fixed-ratio isobologram method for studying in vitro interactions between atovaquone and proguanil or dihydroartemisinin against drug-resistant strains of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy.[3][4] Link
Sources
- 1. Polymorphisms in Pfmdr1, Pfcrt, and Pfnhe1 genes are associated with reduced in vitro activities of this compound in Plasmodium falciparum isolates from western Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum this compound resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assessment of drug resistance in Plasmodium falciparum in five States of India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Long-Term Stability of Quinine Solutions
Welcome to the technical support center for the stabilization of quinine solutions. This guide is designed for researchers, scientists, and drug development professionals who require reliable, long-term storage of this compound for experimental and developmental use. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of this compound stability, enabling you to troubleshoot issues and ensure the integrity of your valuable samples.
This resource is structured to provide a comprehensive overview, from the fundamental chemistry of this compound degradation to practical, step-by-step stabilization protocols and troubleshooting advice.
Section 1: Understanding this compound Degradation: The "Why" Behind Instability
This compound, a vital cinchona alkaloid, is susceptible to degradation through several pathways. A foundational understanding of these mechanisms is critical for designing effective stabilization strategies. The primary drivers of this compound instability in solution are hydrolysis, oxidation, and photodegradation.
Hydrolytic Degradation: The Impact of pH
This compound sulfate is known to be highly sensitive to both acidic and alkaline conditions.[1] Forced degradation studies have demonstrated that this compound undergoes significant decomposition when exposed to acid and base hydrolysis.[2][3] While stable in neutral conditions, deviations towards either acidic or basic pH can catalyze the breakdown of the molecule.[2] Specifically, acidic conditions can lead to the formation of degradation products like meroquinene and 6-methoxyepidine, whereas basic conditions can yield 6-methoxyquinoline.[2]
Maintaining an acidic environment is crucial for the stability of this compound in aqueous solutions.[4] The fluorescence of this compound, often used for its quantification, is also pH-dependent and is most stable in dilute acidic solutions, such as 0.05 M H₂SO₄.[4][5] As the pH increases, the fluorescence intensity can decrease due to the deprotonation of the this compound molecule.[4][5]
Oxidative Degradation: The Role of Oxygen and Metal Ions
Oxidation is a significant degradation pathway for this compound.[3] The molecule is susceptible to attack by reactive oxygen species, which can be exacerbated by the presence of transition metal ions that can catalyze oxidative reactions.[6] Oxidative degradation can lead to the formation of various by-products, including quininone and quininic acid.[2] One identified oxidative degradation product is quintenine, which is a carboxylic acid derivative.[2]
To mitigate oxidative degradation, the use of antioxidants is a common strategy in pharmaceutical formulations.[7] Antioxidants work by scavenging free radicals or by being preferentially oxidized, thereby protecting the active pharmaceutical ingredient.[7] Additionally, chelating agents such as ethylenediaminetetraacetic acid (EDTA) can be employed to sequester metal ions that may catalyze oxidation.[2][8]
Photodegradation: The Impact of Light
This compound is sensitive to light, particularly UV radiation.[9] Exposure to light can provide the energy needed to initiate photochemical reactions, leading to the degradation of the this compound molecule. The United States Pharmacopeia (USP) monograph for this compound sulfate specifies that it should be preserved in well-closed, light-resistant containers, underscoring its photosensitivity.[10] Photostability testing is a critical component of stability studies as outlined by the International Council for Harmonisation (ICH) guidelines.[8]
Section 2: Frequently Asked Questions (FAQs) for this compound Solution Stability
This section addresses common questions encountered during the preparation and storage of this compound solutions.
Q1: What is the optimal pH for storing aqueous this compound solutions?
A1: While forced degradation studies show sensitivity to strong acids and bases, a slightly acidic pH is generally recommended for optimal stability. This compound's fluorescence is known to be strong and stable in dilute sulfuric acid solutions, such as 0.05 M H₂SO₄.[4] The USP monograph for this compound sulfate capsules also utilizes dilute sulfuric acid (1 in 350) for dissolution and identification, further suggesting the compatibility of acidic conditions.[11] For long-term storage, maintaining a pH between 3 and 5 is a prudent starting point, though the ideal pH may vary slightly depending on the specific formulation and storage conditions.
Q2: My this compound solution has turned yellow/brown. What happened, and can I still use it?
A2: A color change, typically to a yellowish or brownish hue, is a common indicator of this compound degradation, often due to oxidation or photodegradation.[7] This discoloration suggests the formation of degradation products. It is strongly advised not to use a discolored solution for quantitative or clinical applications, as the concentration of active this compound is reduced, and the degradation products could have unknown effects or interfere with your experiments.
Q3: What are the primary degradation products of this compound I should be aware of?
A3: The main degradation products depend on the degradation pathway.
-
Hydrolysis: Under acidic conditions, meroquinene and 6-methoxyepidine can form. Basic conditions can lead to 6-methoxyquinoline.[2]
-
Oxidation: Quininone, quininic acid, and quintenine are potential oxidative by-products.[2]
-
Photodegradation: A variety of photoproducts can be formed, and their identification often requires advanced analytical techniques.
Q4: How should I store my this compound stock solution for long-term use?
A4: Based on pharmacopeial guidelines and stability data, the following storage conditions are recommended:
-
Container: Store in a well-closed, light-resistant container (e.g., amber glass vial with a tight-fitting cap).[10]
-
Temperature: Refrigeration at 2-8°C is recommended to slow down the rate of chemical degradation.[12] For shorter periods, storage at controlled room temperature (20-25°C) may be acceptable if the solution is properly stabilized.[13]
-
Atmosphere: For solutions highly susceptible to oxidation, purging the headspace of the container with an inert gas like nitrogen or argon can help to minimize contact with oxygen.
Section 3: Troubleshooting Guide for this compound Solution Instability
This guide provides a structured approach to identifying and resolving common issues with this compound solution stability.
}
Caption: Troubleshooting workflow for this compound solution instability.Section 4: Experimental Protocols for Stabilization
To ensure the long-term stability of your this compound solutions, a systematic approach to formulation and storage is essential.
Recommended Materials and Reagents
-
This compound sulfate or this compound hydrochloride (USP/Ph. Eur. grade)
-
High-purity water (Type I or equivalent)
-
Sulfuric acid (0.05 M solution)[4]
-
Ascorbic acid (optional, as antioxidant)
-
Disodium EDTA (optional, as chelating agent)
-
Sterile, amber glass vials with Teflon-lined caps
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol for Preparing a Stabilized Aqueous this compound Stock Solution (e.g., 1 mg/mL)
This protocol provides a starting point for preparing a stabilized solution. The final concentrations of stabilizing agents may need to be optimized for your specific application.
-
Preparation of Acidic Diluent: Prepare a 0.05 M sulfuric acid solution by diluting concentrated sulfuric acid with high-purity water.[4] This will serve as the solvent for the this compound solution.
-
Weighing this compound: Accurately weigh the required amount of this compound salt. For a 1 mg/mL solution, you would weigh 100 mg for a final volume of 100 mL.
-
Dissolution: Transfer the weighed this compound salt to a volumetric flask. Add a portion of the 0.05 M sulfuric acid solution and sonicate or swirl gently until the this compound is completely dissolved.
-
Addition of Stabilizers (Optional):
-
Antioxidant: If adding an antioxidant like ascorbic acid, a stock solution should be prepared and added to the dissolved this compound. A typical starting concentration for ascorbic acid in pharmaceutical formulations is in the range of 0.01% to 0.1% (w/v).
-
Chelating Agent: If using a chelating agent like EDTA, a stock solution can be added. A common concentration range for EDTA in formulations is 0.01% to 0.05% (w/v).
-
-
Final Volume Adjustment: Bring the solution to the final volume with the 0.05 M sulfuric acid solution.
-
pH Measurement: Measure the pH of the final solution. It should be in the acidic range. If necessary, adjust cautiously with dilute sulfuric acid or a suitable buffer.
-
Filtration: Filter the solution through a 0.22 µm sterile filter to remove any particulate matter.
-
Aliquoting and Storage: Aliquot the solution into sterile, amber glass vials. If sensitivity to oxygen is a major concern, purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing. Store the vials at 2-8°C.
}
Caption: Workflow for preparing a stabilized this compound solution.Stability Indicating Method: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products over time.
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at an acidic pH) and an organic solvent like acetonitrile or methanol. The USP monograph for this compound sulfate capsules suggests a mobile phase of acetonitrile, water, and specific solutions adjusted to a pH of 2.6.[11]
-
Detection: UV detection at a wavelength where this compound has significant absorbance, such as around 235 nm, 250 nm, or 330 nm, is common.[1][2][11]
-
Forced Degradation Samples: To validate the stability-indicating nature of the method, forced degradation of a this compound solution should be performed (acid, base, oxidation, heat, light). The method should be able to resolve the main this compound peak from all major degradation product peaks.
Section 5: Data Summary and Reference Tables
This section provides a consolidated view of key stability data for easy reference.
Table 1: Factors Affecting this compound Solution Stability
| Factor | Effect on Stability | Mitigation Strategy |
| High pH (Alkaline) | Promotes hydrolytic degradation.[1] | Maintain an acidic pH (e.g., 3-5). |
| Low pH (Strong Acid) | Can promote hydrolytic degradation.[1] | Use a moderately acidic pH. |
| Oxygen | Leads to oxidative degradation.[3] | Use antioxidants, purge with inert gas. |
| Metal Ions | Catalyze oxidative reactions.[6] | Use high-purity reagents and solvents, add chelating agents (e.g., EDTA). |
| Light (especially UV) | Causes photodegradation.[9] | Store in light-resistant containers. |
| Elevated Temperature | Increases the rate of all degradation reactions.[13] | Store at refrigerated temperatures (2-8°C). |
Table 2: Recommended Storage Conditions for Long-Term Stability
| Parameter | Recommendation | Rationale |
| Container | Type I Amber Borosilicate Glass Vials | Inert and provides protection from light. |
| Closure | Teflon-lined screw caps | Provides an excellent seal and minimizes interaction with the solution. |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of chemical degradation.[12] |
| Atmosphere | Inert Gas (Nitrogen or Argon) Headspace | Minimizes exposure to oxygen, reducing oxidative degradation. |
| pH | 3-5 (Acidic) | Enhances stability against hydrolysis and maintains solubility.[4][5] |
References
-
Fluorescence Analysis of this compound in Commercial Tonic Waters. (n.d.). MDPI. Retrieved from [Link]
-
Fluorescence Analysis of this compound in Commercial Tonic Waters. (2025). National Institutes of Health. Retrieved from [Link]
-
Determination of this compound Sulfate in Extemporaneous Suspension by Stability Indicating High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF this compound SULPHATE BY RP-HPLC. (2021). ResearchGate. Retrieved from [Link]
-
Studies of the effect of halide ions on the fluorescence of this compound sulfate. (2019). National Institutes of Health. Retrieved from [Link]
-
(PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF this compound SULPHATE BY RP-HPLC. (2021). ResearchGate. Retrieved from [Link]
-
Spectroscopic Analysis of an Antimalarial Drug's (this compound) Influence on Human Serum Albumin Reduction and Antioxidant Potential. (2022). National Institutes of Health. Retrieved from [Link]
-
This compound Sulfate Capsules. (2020). USP-NF. Retrieved from [Link]
-
Degradation of EDTA in aqueous solution by using ozonolysis and ozonolysis combined with sonolysis. (2009). National Institutes of Health. Retrieved from [Link]
-
This compound hydrochloride. (2014). Retrieved from [Link]
-
Practical 1 - Determination of this compound in Tonic Water Introduction this compound has a fluorescence and a UV absorbance and so can be. (n.d.). Retrieved from [Link]
-
Studies on the stability of injectable solutions of some phenothiazines. Part 2: Effect of chelating agents and antioxidants. (1983). National Institutes of Health. Retrieved from [Link]
-
Photodegradation of this compound by UV irradiation using 10 W LED array with... (n.d.). ResearchGate. Retrieved from [Link]
-
Halide (Cl-) Quenching of this compound Sulfate Fluorescence: A Time-Resolved Fluorescence Experiment for Physical Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
USP Monographs: this compound Sulfate. (n.d.). USP-NF. Retrieved from [Link]
-
Experiments with this compound Fluorescence. (n.d.). ACS Publications. Retrieved from [Link]
-
Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) ANTIOXIDANT AND FREE RADICAL SCAVENGING ACTIVITY OF this compound DETERMINED BY USING DIFFERENT IN VITRO MODELS. (2017). ResearchGate. Retrieved from [Link]
-
Antiangiogenic Activity of this compound Alone and in Combination with vitamin C in both ex vivo and in vivo Assays. (2022). National Institutes of Health. Retrieved from [Link]
-
This compound sulfate. (n.d.). PhotochemCAD. Retrieved from [Link]
-
This compound Sulfate Capsules Type of Posting Revision Bulletin Posting Date 27–Jan–2017 Official Date 01–Feb–2017 Expert C. (2017). USP-NF. Retrieved from [Link]
-
Stability, compatibility and plasticizer extraction of this compound injection added to infusion solutions and stored in polyvinyl chloride (PVC) containers. (2000). National Institutes of Health. Retrieved from [Link]
-
Metal Chelators as Antioxidants. (2022). AOCS. Retrieved from [Link]
-
Procedure: Preparation of this compound Sulphate Stock Solution 1000ppm. (n.d.). Scribd. Retrieved from [Link]
-
This compound inhibits ovulation and produces oxidative stress in the ovary of cyclic Sprague-Dawley rats. (2018). ResearchGate. Retrieved from [Link]
-
Q0200000 - CRS catalogue. (n.d.). EDQM. Retrieved from [Link]
-
Solution speciation in the aqueous Na(I)–EDTA and K(I)–EDTA systems. (2018). ResearchGate. Retrieved from [Link]
-
Stabilization of Oxidation Prone Ingredients. (n.d.). Fagron Academy. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quality Control of this compound in Pharmaceutical Forms Tablets Find East of the Democratic Republic of Congo [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Analysis of this compound in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the stability of injectable solutions of some phenothiazines. Part 2: Effect of chelating agents and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. uspnf.com [uspnf.com]
- 12. edqm.eu [edqm.eu]
- 13. Stability, compatibility and plasticizer extraction of this compound injection added to infusion solutions and stored in polyvinyl chloride (PVC) containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence in Quinine-Based Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of autofluorescence in quinine-based imaging studies. Our goal is to equip you with the scientific understanding and practical protocols necessary to enhance the signal-to-noise ratio and ensure the integrity of your experimental data.
Introduction: The Challenge of Autofluorescence in the Context of this compound
This compound, a naturally fluorescent alkaloid, is a valuable tool in various biological imaging applications. Its intrinsic fluorescence, with excitation and emission maxima typically around 350 nm and 450 nm respectively, allows for its visualization within cells and tissues.[1][2][3][4][5] However, a significant hurdle in this compound-based imaging is the inherent autofluorescence of biological specimens.[6] This endogenous fluorescence emanates from various biomolecules, such as NADH, collagen, and elastin, which can have broad emission spectra that overlap with that of this compound, thereby obscuring the target signal and complicating data interpretation.[6]
This guide will provide a structured approach to identifying, troubleshooting, and mitigating autofluorescence in your this compound imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background fluorescence in my this compound imaging experiment?
A1: The high background is likely due to autofluorescence from endogenous molecules within your sample. Common culprits include:
-
Metabolites: NADH and flavins are key sources of cellular autofluorescence.[7]
-
Structural Proteins: Collagen and elastin, abundant in the extracellular matrix, exhibit strong autofluorescence.
-
Lipofuscin: These aggregates of oxidized proteins and lipids accumulate in aging cells and are highly fluorescent.[8]
-
Fixatives: Aldehyde fixatives like formalin and glutaraldehyde can induce autofluorescence by cross-linking proteins.[6][8]
Q2: How can I quickly check if the background signal is from autofluorescence or non-specific staining?
A2: Image an unstained control sample (a sample that has not been treated with this compound but has undergone all other processing steps, including fixation). Any fluorescence observed in this control is attributable to autofluorescence.
Q3: My sample is fixed with formalin. Is this contributing to the autofluorescence?
A3: Yes, formalin fixation is a known contributor to autofluorescence.[6][8] The cross-linking of proteins by formaldehyde can create fluorescent artifacts. The effect can be exacerbated by prolonged fixation times and heat.[6]
In-Depth Troubleshooting Guides
Section 1: Experimental and Sample Preparation Strategies
A critical first step in managing autofluorescence is optimizing your experimental protocol.
1.1. Fixation Method Optimization
The choice of fixative can significantly impact the level of autofluorescence.
-
Problem: Aldehyde-induced autofluorescence obscuring the this compound signal.
-
Causality: Aldehyde fixatives react with amines in tissues to form fluorescent Schiff bases.[6] Glutaraldehyde generally produces more autofluorescence than paraformaldehyde (PFA) or formalin.[6]
-
Solution:
-
Minimize Fixation Time: Use the shortest fixation time necessary to preserve tissue morphology.
-
Consider Alternatives: For cell surface markers, chilled methanol or ethanol can be effective alternatives to aldehyde fixatives.[6]
-
Perfusion: If working with tissues, perfusing the animal with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, which are a source of autofluorescence.
-
1.2. Spectral Considerations and Filter Selection
Understanding the spectral properties of both this compound and the endogenous fluorophores is key.
-
Problem: Spectral overlap between this compound emission and autofluorescence.
-
Causality: this compound's emission peak at approximately 450 nm falls within the broad emission spectra of many autofluorescent molecules.[1][2][4][9][10]
-
Solution:
-
Optimal Filter Sets: Use narrow bandpass emission filters to specifically capture the peak emission of this compound while excluding as much of the surrounding autofluorescence as possible.
-
Far-Red Probes (if applicable): While this guide focuses on this compound, it's worth noting that for multiplexing experiments, choosing fluorophores in the far-red spectrum can help avoid the common blue-green autofluorescence.[11]
-
Table 1: Spectral Characteristics of this compound and Common Autofluorescent Molecules
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| This compound | ~350 | ~450 |
| NADH | ~340 | ~460 |
| Collagen | ~340 | ~400-500 |
| Elastin | ~350-400 | ~430-500 |
| Flavins | ~450 | ~530 |
| Lipofuscin | Broad (UV to green) | Broad (Green to red) |
Section 2: Chemical Quenching of Autofluorescence
Several chemical treatments can be applied to reduce autofluorescence.
2.1. Sodium Borohydride Treatment
-
Mechanism: Sodium borohydride is a reducing agent that can reduce the Schiff bases formed during aldehyde fixation, thereby diminishing their fluorescence.
-
Protocol:
-
After fixation and permeabilization, wash the sample with PBS.
-
Incubate the sample in a freshly prepared solution of 1 mg/mL sodium borohydride in PBS for 30 minutes at room temperature.
-
Wash the sample thoroughly with PBS (3 x 5 minutes).
-
Proceed with your this compound incubation protocol.
-
-
Note: The effectiveness of sodium borohydride can be variable.[6]
2.2. Sudan Black B Staining
-
Mechanism: Sudan Black B is a non-fluorescent, lipophilic dye that can quench the fluorescence of lipofuscin.
-
Protocol:
-
After your primary experimental steps, incubate the sample in a 0.1% (w/v) Sudan Black B solution in 70% ethanol for 10-20 minutes at room temperature.
-
Destain with 70% ethanol for 1-2 minutes.
-
Wash thoroughly with PBS.
-
Mount and image.
-
-
Caution: Sudan Black B can sometimes introduce its own background, so optimization is crucial.
Section 3: Photophysical and Imaging-Based Solutions
Advanced imaging techniques can computationally or physically separate the this compound signal from autofluorescence.
3.1. Photobleaching
-
Mechanism: Intentionally exposing the sample to high-intensity light can selectively destroy the autofluorescent molecules, which are often more susceptible to photobleaching than specific fluorescent probes.
-
Workflow:
-
Before introducing this compound, illuminate the sample with the excitation wavelength that maximally excites the autofluorescence (e.g., UV or blue light) until the background fluorescence is significantly reduced.
-
Proceed with the this compound incubation and imaging.
-
-
Diagram:
Caption: Workflow for reducing autofluorescence via photobleaching.
3.2. Spectral Unmixing
-
Mechanism: This computational technique treats autofluorescence as a distinct fluorescent component. By acquiring images at multiple emission wavelengths, an algorithm can separate the spectral signature of this compound from that of the autofluorescence.[12][13]
-
Experimental Protocol:
-
Acquire Reference Spectra:
-
Image a pure sample of this compound to obtain its emission spectrum.
-
Image an unstained control sample to capture the autofluorescence spectrum.
-
-
Multispectral Imaging: Acquire a series of images of your experimental sample at different emission wavelengths (lambda stack).
-
Linear Unmixing: Use imaging software to apply a linear unmixing algorithm, which will use the reference spectra to separate the this compound and autofluorescence signals into distinct channels.
-
-
Diagram:
Caption: Principle of spectral unmixing for signal separation.
3.3. Fluorescence Lifetime Imaging (FLIM)
-
Mechanism: FLIM measures the time a fluorophore spends in the excited state before emitting a photon. This "lifetime" is an intrinsic property of a fluorophore. Since the fluorescence lifetime of this compound will likely differ from that of the various autofluorescent species, FLIM can be used to distinguish them, even if their emission spectra overlap.[14][15][16][17][18]
-
Advantage: Provides an additional dimension of contrast for separating signals that are spectrally similar.
This compound-Specific Considerations: Quenching
It is important to be aware of substances that can quench this compound's fluorescence, as this can be mistaken for low signal or experimental failure.
-
Halide Ions: Chloride, bromide, and iodide ions are known to quench this compound fluorescence.[19][20][21][22] The quenching efficiency increases with the atomic mass of the halide.[22] Therefore, be mindful of the salt concentrations in your buffers.
-
pH: this compound's fluorescence is pH-dependent, with optimal fluorescence occurring in acidic conditions.[3][23] Ensure your imaging buffer has a consistent and appropriate pH. A decrease in fluorescence may be observed as the pH increases.[23]
By systematically applying these troubleshooting strategies, you can effectively manage autofluorescence and obtain high-quality, reliable data in your this compound-based imaging studies.
References
-
Harvey, D. (2020, January 10). 1.2: Photoluminescent Spectroscopy. Chemistry LibreTexts. [Link]
-
Chaichi, M. J., et al. (2014). The fluorescence Quenching Study of this compound in Presence of Some Anions. Caspian Journal of Chemistry, 3, 15-21. [Link]
-
Kim, D., et al. (2015). Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes. Chemical Communications, 51(85), 15554-15557. [Link]
-
Guzmán, G., et al. (2021). Using this compound as a Fluorescent Tracer to Estimate Overland Flow Velocities on Bare Soil: Proof of Concept under Controlled Laboratory Conditions. Water, 13(15), 2021. [Link]
-
Al-Lawati, H., et al. (2024). Fluorescence Analysis of this compound in Commercial Tonic Waters. Eng. Proc., 59, 112. [Link]
-
ResearchGate. (n.d.). (a) this compound sulphate fluorescence spectrum recorded for each LED with...[Link]
-
Sacksteder, L. A., & Ballew, R. M. (2000). This compound fluorescence quenching at low ionic strength. International journal of chemical kinetics, 32(8), 473-477. [Link]
-
Al-Lawati, H., et al. (2024). Fluorescence Analysis of this compound in Commercial Tonic Waters. Eng. Proc., 59, 112. [Link]
-
RK Tech Kft. (n.d.). Fluorescence of this compound Sulfate. [Link]
-
Sacksteder, L. A., & Ballew, R. M. (2005). Halide (Cl-) Quenching of this compound Sulfate Fluorescence: A Time-Resolved Fluorescence Experiment for Physical Chemistry. Journal of Chemical Education, 82(2), 302. [Link]
-
Demas, J. N., & Crosby, G. A. (1975). Experiments with this compound Fluorescence. Journal of Chemical Education, 52(9), 610. [Link]
-
Moore, N. (2016, February 3). This compound and Fluorescence. YouTube. [Link]
-
Guo, Y., et al. (2019). Studies of the effect of halide ions on the fluorescence of this compound sulfate. Luminescence, 34(4), 450-455. [Link]
-
Prahl, S. (n.d.). This compound sulfate. Oregon Medical Laser Center. [Link]
-
Jabbar, K., et al. (2024). A fluorescence lifetime separation approach for FLIM live-cell imaging. Journal of microscopy. [Link]
-
Nudleman, E., et al. (2017). This compound TOXICITY: MULTIMODAL RETINAL IMAGING AND ELECTRORETINOGRAPHY FINDINGS. Retinal cases & brief reports, 11(3), 220-224. [Link]
-
Sacksteder, L. A., & Ballew, R. M. (2005). Halide (Cl-) Quenching of this compound Sulfate Fluorescence: A Time-Resolved Fluorescence Experiment for Physical Chemistry. Journal of Chemical Education, 82(2), 302. [Link]
-
Zhao, Y., et al. (2012). In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique. Optics express, 20(10), 11273-11285. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
ResearchGate. (n.d.). A fluorescence lifetime separation approach for FLIM live-cell imaging. [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]
-
Quinn, K. P. (2015). Autofluorescence Spectral Unmixing for Quantitative Metabolic Imaging within Tissues. ScholarWorks@UARK. [Link]
-
Jabbar, K., et al. (2024). Fluorescence Lifetime Unmixing: A New Workflow for FLIM Live-Cell Imaging. bioRxiv. [Link]
-
Visikol. (2022, March 22). More Autofluorescence Troubleshooting for Tissue Imaging. [Link]
-
Burton, O. T., et al. (2025). AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the cellular level. bioRxiv. [Link]
-
Comeau, J. (2020, July 7). Fixation artifacts and how to minimize them. FocalPlane. [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime measurements and biological imaging. Chemical reviews, 110(5), 2641-2684. [Link]
-
ResearchGate. (2021, August 31). How to reduce autofluorescence from formalin-fixed tissues for flow cytometry analysis?[Link]
-
ResearchGate. (n.d.). Two postprocessing techniques for the elimination of background autofluorescence for fluorescence lifetime imaging microscopy. [Link]
-
ResearchGate. (2020, August 26). (PDF) Photobleaching step analysis for robust determination of protein complex stoichiometries. [Link]
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- 2. Spectrum [this compound] | AAT Bioquest [aatbio.com]
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- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
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- 9. researchgate.net [researchgate.net]
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- 19. journals.umz.ac.ir [journals.umz.ac.ir]
- 20. diverdi.colostate.edu [diverdi.colostate.edu]
- 21. web.colby.edu [web.colby.edu]
- 22. Studies of the effect of halide ions on the fluorescence of this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorescence Analysis of this compound in Commercial Tonic Waters | MDPI [mdpi.com]
optimization of excitation and emission wavelengths for quinine fluorescence
Topic: Optimization of Excitation and Emission Wavelengths for Quinine Fluorescence Role: Senior Application Scientist Status: Active Support Guide [v4.2]
Introduction: The Standard for Fluorescence
This compound sulfate is not merely a common fluorophore; it is the industry benchmark for quantum yield calibration and instrument validation (NIST SRM 936a). However, its spectral behavior is strictly governed by its chemical environment. As researchers, we often see "failed" experiments that are actually just victims of photophysics—specifically quenching, inner filter effects (IFE), or pH misalignment.
This guide moves beyond basic operation to the causality of spectral acquisition. It is designed to help you troubleshoot, optimize, and validate your this compound fluorescence assays with metrological rigor.
Part 1: Wavelength Optimization Protocol
Q: How do I empirically determine the optimal excitation and emission wavelengths for my specific instrument?
A: While literature values (Ex: ~350 nm, Em: ~450 nm) are reliable starting points, instrumental variances (lamp age, grating efficiency, detector sensitivity) require empirical optimization. Do not rely solely on presets.
The Self-Validating Optimization Workflow: Perform a simplified Excitation-Emission Matrix (EEM) scan. This "3D" approach prevents you from missing the true maximum due to Stokes shift variations or solvent relaxation.
Step-by-Step Protocol:
-
Preparation: Prepare a dilute this compound sulfate solution (approx. 1 µg/mL or 1 ppm) in 0.1 M H₂SO₄ or 0.1 M HClO₄ .
-
Critical Check: Measure absorbance at 350 nm. It must be < 0.05 AU to prevent Inner Filter Effects (IFE) from distorting your peak search.
-
-
Coarse Emission Scan:
-
Excitation Scan (The Refinement):
-
Set Emission (
) to the found in Step 2. -
Scan Excitation (
) from 250 nm to 400 nm . -
Result: Identify the true excitation maximum (
).[2]
-
-
Final Verification:
Visualization of Logic:
Figure 1: Iterative workflow for determining instrument-specific spectral maxima. This closed-loop process corrects for instrumental bias.
Part 2: Troubleshooting Spectral Distortions
Q: My emission peak is flattened or red-shifted. Is my lamp failing?
A: It is likely not your lamp, but the Inner Filter Effect (IFE) . Fluorescence is only linear at low concentrations. When the optical density (OD) of your sample exceeds 0.1 (and certainly above 0.5), the excitation light is absorbed by the sample before it reaches the center of the cuvette (Primary IFE), and the emitted light is re-absorbed before exiting (Secondary IFE).
Diagnostic Test:
-
Dilute your sample 1:10.
-
If the signal decreases by less than 10-fold (e.g., it only drops by 50%), you were suffering from IFE. The "true" signal was suppressed.
Q: I see sharp, narrow peaks that move when I change my excitation wavelength. What are these?
A: These are scattering artifacts, not fluorescence. This compound emission is broad (~100 nm wide). Sharp peaks are physical light scattering.
| Feature | Mechanism | Behavior | Action |
| Rayleigh Scattering | Elastic scattering of photons. | Appears exactly at | Use a cut-off filter or ignore. |
| Raman Scattering | Inelastic scattering (solvent vibrations). | Appears at a fixed energy distance from | Do not integrate. Subtract solvent blank. |
| Second Order | Diffraction grating harmonic. | Appears at | Use a long-pass filter. |
Raman Check (Self-Validation): In water/acid, the Raman peak shifts ~3382 cm⁻¹.[4]
-
If Ex = 350 nm, Raman peak
397 nm. -
If you see a peak at 397 nm that shifts to 410 nm when you move Ex to 360 nm, that is Raman scattering [1].
Part 3: Environmental Factors & Quenching
Q: Why is my signal significantly lower than expected? I dissolved the this compound in 0.1 M HCl.
A: Stop immediately. You have introduced a dynamic quencher.
Chloride ions (
The Chemistry:
-
Correct Matrix:
or . These anions ( , ) do not quench. -
Incorrect Matrix:
, , or PBS. Halides ( , , ) promote non-radiative decay pathways.
Q: How does pH affect my optimization?
A: this compound has two protonatable nitrogens. The highly fluorescent species is the dication.
-
pH < 4: this compound is fully protonated (dication). Fluorescence is stable and maximal.
-
pH > 4: Deprotonation begins. Fluorescence intensity drops and the spectrum shifts blue (hypsochromic shift) as the monocation forms.
-
Protocol: Always buffer your standards to pH < 2 using sulfuric or perchloric acid to ensure you are measuring the stable dication species [3].
Part 4: Reference Standards (NIST SRM 936a)
Q: I am validating my instrument. Should I use generic this compound or a certified standard?
A: For qualitative work, generic is fine. For quantum yield (QY) determination or instrument qualification (IQ/OQ), you must use NIST SRM 936a (or equivalent certified reference material).
Why SRM 936a? Generic this compound sulfate often contains dihydrothis compound impurities. SRM 936a is certified for:
-
Purity: Minimized impurity fluorescence.
-
Solvent Definition: It is certified in
(Perchloric acid) to eliminate slight absorption variations seen in sulfuric acid [4]. -
Emission Spectrum: It provides a corrected emission spectrum (in radiometric units) to calibrate your detector's spectral response.
Troubleshooting Logic Tree:
Figure 2: Diagnostic logic for resolving common spectral anomalies in this compound fluorescence.
References
-
Edinburgh Instruments. (2025). Raman Scattering in Fluorescence Emission Spectra - Common Errors in Fluorescence Spectroscopy. Retrieved from [Link]
-
Geddes, C. D. (2001).[6] Chloride-Sensitive Fluorescent Indicators. The Institute of Fluorescence. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Fluorescence Analysis of this compound in Commercial Tonic Waters. PubMed Central. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (1994).[3] Certificate of Analysis: Standard Reference Material 936a - this compound Sulfate Dihydrate. Retrieved from [Link]
Sources
- 1. Fluorescence Analysis of this compound in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lab Report on excitation and emission spectra of this compound Sulfate solution [art-xy.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. witpress.com [witpress.com]
- 5. rktech.hu [rktech.hu]
- 6. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 7. journals.umz.ac.ir [journals.umz.ac.ir]
- 8. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, this compound Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Sulfate Solution References [starna.com]
- 10. static.horiba.com [static.horiba.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Studies of the effect of halide ions on the fluorescence of this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Quinine Quantification: A Cross-Validation of HPLC and Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate quantification of Active Pharmaceutical Ingredients (APIs) is a non-negotiable cornerstone of pharmaceutical development and quality control. Quinine, a fundamental antimalarial drug, presents a fascinating analytical challenge. Its inherent fluorescence is a double-edged sword: a pathway to high sensitivity, yet highly susceptible to environmental factors. This guide offers a deep, experience-driven comparison of two premier analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Fluorescence Spectroscopy.
This document eschews a simple checklist of advantages and disadvantages. Instead, we will delve into the core principles of each methodology, articulate the scientific rationale behind critical experimental parameters, and provide a robust framework for their cross-validation. Our goal is to empower you, our scientific colleagues, with the nuanced understanding required to select and validate the optimal method for your specific application, be it in a regulated quality control laboratory, a dynamic research setting, or during pivotal stages of drug development.
The Analytical Target: Understanding this compound's Nuances
This compound, an alkaloid derived from the bark of the Cinchona tree, possesses a quinoline ring system, a chromophore that makes it an excellent candidate for both UV-Vis and fluorescence detection. The fluorescence of this compound is particularly noteworthy for its intensity, but it is critically dependent on the pH of its environment. In a dilute sulfuric acid solution, the molecule becomes dicationically charged, which dramatically enhances its fluorescence quantum yield.[] This phenomenon is the key to the high sensitivity achievable with fluorescence spectroscopy. However, this pH dependency also introduces a critical variable that demands stringent control for reproducible results.[2][3]
Furthermore, any analytical method must contend with the potential for photodegradation and the complexity of sample matrices, which can range from pharmaceutical formulations with various excipients to biological fluids like plasma or urine. Therefore, the chosen method must be not only sensitive and accurate but also highly specific and robust.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is the workhorse of the pharmaceutical industry for good reason.[4][5] Its exceptional separating power allows for the isolation of the target analyte from a complex mixture of related substances, impurities, and degradation products. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.[6][7]
The Rationale Behind the HPLC Protocol
The fundamental principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[7][8] this compound, being a moderately non-polar molecule, interacts with the stationary phase. The composition of the mobile phase is meticulously designed to control the elution time (retention time) of this compound.
A typical mobile phase is a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The buffer's pH is a critical parameter; maintaining an acidic pH (e.g., pH 2-3) ensures that the nitrogen atoms in this compound's structure are consistently protonated. This suppresses silanol interactions and results in a single, sharp, and symmetrical chromatographic peak, which is essential for accurate integration and quantification.[9]
For detection, a UV-Vis detector is standard, with monitoring often performed at wavelengths where this compound has strong absorbance, such as 240 nm or 325 nm.[10][11] However, for enhanced specificity and sensitivity, a fluorescence detector can be coupled with the HPLC system, transforming it into a powerhouse that combines the separation capabilities of HPLC with the sensitivity of fluorescence detection.[9][11][12]
A Validated HPLC Protocol for this compound Quantification
This protocol serves as a robust starting point and may require optimization for your specific sample matrix and instrumentation.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column thermostat, and a UV/Vis or Fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Ammonium acetate (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol:Acetonitrile:0.1 M Ammonium Acetate (45:15:40, v/v/v). Filter through a 0.45 µm membrane and degas thoroughly before use. This composition provides good resolution and peak shape for this compound.[11]
-
Standard Solution Preparation: Accurately prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation:
-
Pharmaceuticals: Accurately weigh and dissolve the sample in the mobile phase to a target concentration within the calibration range.
-
Biological Fluids: A sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction, is necessary to remove interfering matrix components before analysis.[9]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (to ensure retention time stability)
-
Injection Volume: 20 µL
-
Detection:
-
UV: 240 nm
-
Fluorescence: Excitation at 325 nm, Emission at 375 nm[11]
-
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Follow with the injection of prepared samples. Peak area is plotted against concentration to determine the amount of this compound in the samples.
HPLC Workflow Diagram
Caption: A generalized workflow for the quantification of this compound using HPLC.
Fluorescence Spectroscopy: The Apex of Sensitivity
Fluorescence spectroscopy is an analytical technique that measures the fluorescence emitted from a sample.[13][14] It is an inherently sensitive method, often capable of detecting analytes at concentrations 100 to 1,000 times lower than UV-Vis spectroscopy.[15]
The Rationale Behind the Fluorescence Protocol
The principle relies on exciting a molecule (a fluorophore) with light of a specific wavelength, causing it to jump to a higher electronic energy state.[16] As it relaxes back to its ground state, it emits light at a longer, lower-energy wavelength. The intensity of this emitted light is, under controlled conditions, directly proportional to the concentration of the fluorophore.[16]
For this compound, as previously discussed, the key to unlocking its full fluorescent potential is the use of a strongly acidic medium, typically 0.05 M or 0.1 M sulfuric acid.[16][17] This ensures the complete protonation of the this compound molecule, maximizing fluorescence intensity. The selection of optimal excitation and emission wavelengths (λex and λem) is crucial for both sensitivity and specificity. For this compound in an acidic solution, these are typically found around 350 nm (λex) and 450 nm (λem).[16]
While highly sensitive, the main vulnerability of this technique is its susceptibility to interference from other fluorescent compounds in the sample matrix or from substances that can "quench" (reduce) this compound's fluorescence. Therefore, sample preparation and matrix considerations are still very important.
A Validated Fluorescence Spectroscopy Protocol
This protocol provides a framework for the direct quantification of this compound in relatively clean samples.
Instrumentation:
-
Spectrofluorometer with a xenon lamp source.
-
1 cm path length quartz cuvettes.
Reagents:
-
Sulfuric acid (H₂SO₄), 0.05 M solution in deionized water.
-
This compound reference standard.
Procedure:
-
Solvent Preparation: Prepare a 0.05 M H₂SO₄ solution. This will be the diluent for all standards and samples.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 10 µg/mL) in 0.05 M H₂SO₄. Create a series of much more dilute calibration standards (e.g., 10, 25, 50, 100, 250 ng/mL) by diluting the stock with the 0.05 M H₂SO₄.
-
Sample Preparation: Dilute the sample with 0.05 M H₂SO₄ to bring the expected this compound concentration into the middle of the calibration range. For complex samples like tonic water, a simple dilution is often sufficient.[18] For biological fluids, an extraction step may be necessary.
-
Instrumental Parameters:
-
Excitation Wavelength (λex): 350 nm
-
Emission Wavelength (λem): 450 nm
-
Slit Widths (Excitation and Emission): 5 nm (this is a good starting point to balance resolution and signal intensity).
-
-
Analysis: First, measure the fluorescence of a blank (0.05 M H₂SO₄). Then, measure the fluorescence intensity of each calibration standard and the prepared samples. Construct a calibration curve by plotting fluorescence intensity versus concentration.
Fluorescence Spectroscopy Workflow Diagram
Caption: A streamlined workflow for this compound quantification by fluorescence spectroscopy.
Cross-Validation: Ensuring Method Concordance
When two different analytical methods are available, it is imperative to perform a cross-validation study.[19][20] This process formally demonstrates that the methods produce comparable and reliable results, ensuring data integrity, especially when transferring methods between labs or using data from different techniques interchangeably.[19][21] The validation parameters should be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[22][23]
Key Validation Parameters for Comparison
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC, this is demonstrated by separating this compound from all other peaks. For fluorescence, it involves testing potential interferents to see if they fluoresce under the same conditions.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration over a defined range.[22]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed via recovery studies in a spiked matrix.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[22][24]
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22][24]
Comparative Performance Data Summary
The following table presents typical performance characteristics for the two methods, based on published data and extensive field experience.
| Parameter | HPLC with UV or Fluorescence Detection | Direct Fluorescence Spectroscopy | Senior Scientist's Insight |
| Specificity | Very High. Chromatographic separation resolves this compound from most interferents. | Moderate. Susceptible to interference from other fluorescent compounds or quenchers. | HPLC is the clear winner for complex matrices or when analyzing stability samples for degradation products. |
| Linearity (r²) | Typically > 0.999 | Typically > 0.998 | Both methods provide excellent linearity within their respective ranges. |
| Typical Range | 0.5 - 50 µg/mL (UV) 1 - 500 ng/mL (FLD) | 5 - 500 ng/mL | Fluorescence spectroscopy operates at a significantly lower concentration range, highlighting its superior sensitivity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods are highly accurate when properly validated. |
| Precision (%RSD) | < 2.0% | < 5.0% | The instrumental and procedural control of HPLC generally yields better precision. |
| LOD | ~0.1 µg/mL (UV) ~0.3 ng/mL (FLD)[11] | ~1 ng/mL[25] | Fluorescence-based methods (both direct and HPLC-FLD) offer vastly superior sensitivity over UV detection. |
| LOQ | ~0.3 µg/mL (UV) ~1 ng/mL (FLD) | ~5 ng/mL | The LOQ directly reflects the method's sensitivity, making fluorescence ideal for trace analysis. |
| Sample Throughput | Lower (5-10 min/sample) | High (<1 min/sample) | For rapid screening of many samples, direct fluorescence spectroscopy is unmatched in speed. |
| Cost & Complexity | High | Moderate | HPLC systems are a more significant investment in terms of capital, maintenance, and operator training. |
Final Verdict: Selecting the Appropriate Technique
The choice between HPLC and fluorescence spectroscopy is not a simple binary decision but a strategic one based on the analytical problem at hand.
-
HPLC is the unequivocal method of choice for regulatory filings, quality control of final products, and stability testing. Its unparalleled specificity ensures that you are quantifying only the intact this compound molecule, free from interference. When coupled with a fluorescence detector (HPLC-FLD), it offers the best of both worlds: supreme specificity and excellent sensitivity.
-
Direct Fluorescence Spectroscopy is the ideal tool for high-throughput screening, applications requiring extreme sensitivity (like pharmacokinetic studies), and certain raw material testing where the matrix is simple. Its speed and lower cost per sample make it highly efficient for processing large numbers of samples where the primary concern is concentration rather than the presence of related substances.
In a well-resourced laboratory, these techniques are not competitors but complementary partners. A common and highly effective strategy is to use fluorescence spectroscopy for rapid screening and process monitoring, with the more rigorous HPLC method serving as the gold-standard for final release testing, stability studies, and confirmatory analysis. This integrated approach leverages the strengths of both techniques to build a comprehensive and robust analytical quality system.
References
-
Determination of this compound and quinidine in biological fluids by high performance liquid chromatography. PubMed. Available at: [Link]
-
DETERMINATION OF this compound AND QUINIDINE IN BIOLOGICAL FLUIDS BY HIGH PERFORMANCE CHROMATOGRAPHY. Faculty of Tropical Medicine, Mahidol University. Available at: [Link]
-
A simple and rapid method for the estimation of this compound using reversed-phase high-performance liquid chromatography with UV detection. PubMed. Available at: [Link]
-
Experiments with this compound Fluorescence. Journal of Chemical Education. Available at: [Link]
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. Available at: [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. Available at: [Link]
-
Principle of HPLC | HPLC System Working Explained. Pharmaguideline. Available at: [Link]
-
Fluorimetric determination of this compound using a portable system and digital image processing. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Fluorescence Analysis of this compound in Commercial Tonic Waters. ResearchGate. Available at: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]
-
Fluorescence Analysis of this compound in Commercial Tonic Waters. National Center for Biotechnology Information. Available at: [Link]
-
Quantify this compound in Beverages Using the Agilent Cary Eclipse Spectrofluorometer and a Fiber Optic Dip Probe. Agilent Technologies. Available at: [Link]
-
Simple and Rapid HPLC Method for the Determination of this compound in Soft Drinks Using Fluorescence Detection. Taylor & Francis Online. Available at: [Link]
-
"RP-HPLC: A Versatile Analytical Technique for Pharmaceutical Analysis -A Review". ResearchGate. Available at: [Link]
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. National Center for Biotechnology Information. Available at: [Link]
-
This compound. Wikipedia. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
High perfomance liquid chromatography in pharmaceutical analyses. PubMed. Available at: [Link]
-
Fluorescence Spectrophotometry: Principles and Applications. Conduct Science. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
The Applications of a Spectrofluorometer. AZoM. Available at: [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network. Available at: [Link]
-
Cross Validation of Pharmacokinetic Bioanalytical Methods: Experimental and Statistical Design. ResearchGate. Available at: [Link]
-
14 Principles of Reversed Phase HPLC. YouTube. Available at: [Link] Principles of Reversed Phase HPLC
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
-
Lab Report on excitation and emission spectra of this compound Sulfate solution. Edusprouts. Available at: [Link]
-
The Limit of Detection. Chromatography Online. Available at: [Link]
-
High-performance liquid chromatography. Wikipedia. Available at: [Link]
-
1.2: Photoluminescent Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. MDPI. Available at: [Link]
-
Chapter 2 Fluorescence principles and measurement. Oxford Academic. Available at: [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Center for Biotechnology Information. Available at: [Link]
-
An HPLC-UV and Fluorescence Method for the Detection of Three Pharmaceuticals in Water Systems. International Journal Of Pharma Research and Health Sciences. Available at: [Link]
-
Messing Up the Fluorescence of Tonic Water - in several ways... YouTube. Available at: [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. Available at: [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik. Available at: [Link]
-
Principles and Applications of Fluorescence Spectroscopy. ResearchGate. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. Available at: [Link]
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- 25. maxapress.com [maxapress.com]
validating the use of quinine as a reliable fluorescence standard
Topic: Optimization of Excitation and Emission Wavelengths for Quinine Fluorescence Role: Senior Application Scientist Status: Active Support Guide [v4.2]
Introduction: The Standard for Fluorescence
This compound sulfate is not merely a common fluorophore; it is the industry benchmark for quantum yield calibration and instrument validation (NIST SRM 936a). However, its spectral behavior is strictly governed by its chemical environment. As researchers, we often see "failed" experiments that are actually just victims of photophysics—specifically quenching, inner filter effects (IFE), or pH misalignment.
This guide moves beyond basic operation to the causality of spectral acquisition. It is designed to help you troubleshoot, optimize, and validate your this compound fluorescence assays with metrological rigor.
Part 1: Wavelength Optimization Protocol
Q: How do I empirically determine the optimal excitation and emission wavelengths for my specific instrument?
A: While literature values (Ex: ~350 nm, Em: ~450 nm) are reliable starting points, instrumental variances (lamp age, grating efficiency, detector sensitivity) require empirical optimization. Do not rely solely on presets.
The Self-Validating Optimization Workflow: Perform a simplified Excitation-Emission Matrix (EEM) scan. This "3D" approach prevents you from missing the true maximum due to Stokes shift variations or solvent relaxation.
Step-by-Step Protocol:
-
Preparation: Prepare a dilute this compound sulfate solution (approx. 1 µg/mL or 1 ppm) in 0.1 M H₂SO₄ or 0.1 M HClO₄ .
-
Critical Check: Measure absorbance at 350 nm. It must be < 0.05 AU to prevent Inner Filter Effects (IFE) from distorting your peak search.
-
-
Coarse Emission Scan:
-
Excitation Scan (The Refinement):
-
Set Emission (
) to the found in Step 2. -
Scan Excitation (
) from 250 nm to 400 nm . -
Result: Identify the true excitation maximum (
).[2]
-
-
Final Verification:
Visualization of Logic:
Figure 1: Iterative workflow for determining instrument-specific spectral maxima. This closed-loop process corrects for instrumental bias.
Part 2: Troubleshooting Spectral Distortions
Q: My emission peak is flattened or red-shifted. Is my lamp failing?
A: It is likely not your lamp, but the Inner Filter Effect (IFE) . Fluorescence is only linear at low concentrations. When the optical density (OD) of your sample exceeds 0.1 (and certainly above 0.5), the excitation light is absorbed by the sample before it reaches the center of the cuvette (Primary IFE), and the emitted light is re-absorbed before exiting (Secondary IFE).
Diagnostic Test:
-
Dilute your sample 1:10.
-
If the signal decreases by less than 10-fold (e.g., it only drops by 50%), you were suffering from IFE. The "true" signal was suppressed.
Q: I see sharp, narrow peaks that move when I change my excitation wavelength. What are these?
A: These are scattering artifacts, not fluorescence. This compound emission is broad (~100 nm wide). Sharp peaks are physical light scattering.
| Feature | Mechanism | Behavior | Action |
| Rayleigh Scattering | Elastic scattering of photons. | Appears exactly at | Use a cut-off filter or ignore. |
| Raman Scattering | Inelastic scattering (solvent vibrations). | Appears at a fixed energy distance from | Do not integrate. Subtract solvent blank. |
| Second Order | Diffraction grating harmonic. | Appears at | Use a long-pass filter. |
Raman Check (Self-Validation): In water/acid, the Raman peak shifts ~3382 cm⁻¹.[4]
-
If Ex = 350 nm, Raman peak
397 nm. -
If you see a peak at 397 nm that shifts to 410 nm when you move Ex to 360 nm, that is Raman scattering [1].
Part 3: Environmental Factors & Quenching
Q: Why is my signal significantly lower than expected? I dissolved the this compound in 0.1 M HCl.
A: Stop immediately. You have introduced a dynamic quencher.
Chloride ions (
The Chemistry:
-
Correct Matrix:
or . These anions ( , ) do not quench. -
Incorrect Matrix:
, , or PBS. Halides ( , , ) promote non-radiative decay pathways.
Q: How does pH affect my optimization?
A: this compound has two protonatable nitrogens. The highly fluorescent species is the dication.
-
pH < 4: this compound is fully protonated (dication). Fluorescence is stable and maximal.
-
pH > 4: Deprotonation begins. Fluorescence intensity drops and the spectrum shifts blue (hypsochromic shift) as the monocation forms.
-
Protocol: Always buffer your standards to pH < 2 using sulfuric or perchloric acid to ensure you are measuring the stable dication species [3].
Part 4: Reference Standards (NIST SRM 936a)
Q: I am validating my instrument. Should I use generic this compound or a certified standard?
A: For qualitative work, generic is fine. For quantum yield (QY) determination or instrument qualification (IQ/OQ), you must use NIST SRM 936a (or equivalent certified reference material).
Why SRM 936a? Generic this compound sulfate often contains dihydrothis compound impurities. SRM 936a is certified for:
-
Purity: Minimized impurity fluorescence.
-
Solvent Definition: It is certified in
(Perchloric acid) to eliminate slight absorption variations seen in sulfuric acid [4]. -
Emission Spectrum: It provides a corrected emission spectrum (in radiometric units) to calibrate your detector's spectral response.
Troubleshooting Logic Tree:
Figure 2: Diagnostic logic for resolving common spectral anomalies in this compound fluorescence.
References
-
Edinburgh Instruments. (2025). Raman Scattering in Fluorescence Emission Spectra - Common Errors in Fluorescence Spectroscopy. Retrieved from [Link]
-
Geddes, C. D. (2001).[6] Chloride-Sensitive Fluorescent Indicators. The Institute of Fluorescence. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Fluorescence Analysis of this compound in Commercial Tonic Waters. PubMed Central. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (1994).[3] Certificate of Analysis: Standard Reference Material 936a - this compound Sulfate Dihydrate. Retrieved from [Link]
Sources
- 1. Fluorescence Analysis of this compound in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lab Report on excitation and emission spectra of this compound Sulfate solution [art-xy.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. witpress.com [witpress.com]
- 5. rktech.hu [rktech.hu]
- 6. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 7. journals.umz.ac.ir [journals.umz.ac.ir]
- 8. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, this compound Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Sulfate Solution References [starna.com]
- 10. static.horiba.com [static.horiba.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Studies of the effect of halide ions on the fluorescence of this compound sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Mechanistic Divergence in Antimalarial Toxicity: A Comparative Analysis of Quinine vs. Synthetic Derivatives
Executive Summary
This technical guide provides a comparative analysis of the toxicity profiles of Quinine (the natural alkaloid prototype) and its synthetic derivatives (Chloroquine, Mefloquine, Artemisinins, and Primaquine). While synthetic antimalarials were developed to improve the therapeutic index of this compound, they introduce distinct, often organ-specific toxicity mechanisms. This guide dissects these adverse events at the molecular level—ranging from ion channel blockade to oxidative stress—and provides experimental protocols for their assessment.
Cardiotoxicity: The hERG Blockade and QT Prolongation[1]
The primary cardiotoxic risk for quinoline derivatives is the blockade of the rapid component of the delayed rectifier potassium current (
Comparative Mechanism
-
This compound: Acts as a moderate potency blocker of hERG channels. It creates a "use-dependent" block, meaning inhibition increases with heart rate.
-
Chloroquine: Exhibits similar hERG blocking potential but accumulates in tissues at much higher concentrations, leading to a narrower safety margin in overdose.
-
Halofantrine: The most potent hERG blocker in this class (IC50 ~0.04 µM), largely withdrawn from markets due to sudden cardiac death risks.
-
Mefloquine: Blocks hERG (IC50 ~2.6 µM) but paradoxically exhibits a higher cardiac safety index than Halofantrine, likely due to different protein binding and tissue distribution kinetics.
Experimental Protocol: hERG Patch-Clamp Assay
To quantify the cardiotoxic potential, the Whole-Cell Patch-Clamp technique is the industry standard.
Objective: Determine the IC50 of the test compound on
-
Cell Preparation: Use HEK293 cells stably transfected with the human KCNH2 gene.
-
Solutions:
-
Pipette Solution: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).
-
Bath Solution: Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, etc.).
-
-
Recording Configuration: Establish a GΩ seal (>1 GΩ) and rupture the patch to enter whole-cell mode.
-
Voltage Protocol:
-
Hold membrane potential at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activates hERG).
-
Repolarize to -50 mV (elicits the tail current, representing
).
-
-
Drug Application: Peruse the test compound (this compound or Synthetic) at increasing concentrations (e.g., 0.1, 1, 10, 100 µM) until steady-state block is achieved.
-
Analysis: Measure the peak tail current amplitude. Fit data to the Hill equation to calculate IC50.
Pathway Visualization: Drug-Induced Repolarization Delay
Caption: Pathway of drug-induced hERG blockade leading to fatal arrhythmias.
Neurotoxicity: Sensory vs. Central Mechanisms
A critical divergence exists between this compound and Mefloquine.[1] this compound affects sensory systems (Cinchonism), whereas Mefloquine targets the limbic system, causing neuropsychiatric sequelae.
Comparative Mechanism
-
This compound (Cinchonism): Primarily affects the vestibulocochlear nerve.
-
Mefloquine (Psychiatric Toxicity):
-
BBB Penetration: Highly lipophilic, crosses the Blood-Brain Barrier (BBB) efficiently.
-
Limbic Accumulation: Accumulates in the hippocampus and amygdala.
-
Molecular Target: Blocks Connexin-36 (Cx36) gap junctions, disrupting interneuron synchronization. It also disrupts intracellular Calcium homeostasis and induces Endoplasmic Reticulum (ER) stress.[9]
-
Experimental Protocol: Functional Observational Battery (FOB)
Objective: Differentiate between sensory deficits (this compound) and central behavioral changes (Mefloquine) in a rodent model.
-
Dosing: Administer vehicle, this compound (100 mg/kg), or Mefloquine (40 mg/kg) to rats (n=10/group).
-
Home Cage Observation (Central): Record posture, tremors, and convulsions.
-
Hand-Held Observation (Sensory/Autonomic):
-
Lacrimation/Salivation: Score 0-3.
-
Pupil Reflex: Test reaction to light (Retinal toxicity).
-
-
Open Field Test (Psychiatric/Anxiety):
-
Place animal in a recorded arena.
-
Measure Thigmotaxis (time spent near walls vs. center). High thigmotaxis indicates anxiety (Mefloquine specific).
-
-
Startle Response (Auditory):
-
Expose to 120 dB acoustic burst.
-
Measure flinch amplitude. Reduced prepulse inhibition indicates sensorimotor gating deficits.
-
Pathway Visualization: Mefloquine Limbic Disruption
Caption: Mefloquine accumulation in the limbic system leads to gap junction blockade and psychiatric symptoms.
Metabolic Toxicity: The Insulin Trap
This compound is unique among antimalarials in its potent ability to cause severe hypoglycemia. This is a direct pharmacodynamic effect, not an idiosyncratic reaction.
Mechanism: Channel Blockade
This compound mimics the action of glucose on pancreatic
-
This compound binds to the Kir6.2 subunit of the ATP-sensitive Potassium channel (
).[4] -
Blockade prevents
efflux, causing membrane depolarization. -
Voltage-gated Calcium channels (
) open. -
Calcium influx triggers exocytosis of insulin granules.
-
Result: Hyperinsulinemia in the presence of low blood glucose (especially in malaria patients who are already glycogen-depleted).[10]
Synthetic Note: Chloroquine and Mefloquine do not significantly block
Hematological Toxicity: Oxidative Stress vs. Pitting
The mechanism of red blood cell (RBC) destruction differs fundamentally between 8-aminoquinolines (Primaquine) and Artemisinins.
Comparative Mechanisms
-
Primaquine (Oxidative Hemolysis):
-
Artemisinins (Delayed Hemolysis):
-
Target: General population (dose-dependent).[15]
-
Mechanism:[2][3][4][5][6][7][8]"Pitting." The spleen removes the dead parasite from the RBC without destroying the cell immediately.[2][5] The "pitted" RBC membrane is damaged, reducing its lifespan.[2] These cells are cleared from circulation 7–21 days post-treatment, causing delayed anemia.[2]
-
Data Summary: Toxicity Matrix
| Feature | This compound | Chloroquine | Mefloquine | Artemisinins | Primaquine |
| Primary Cardiac Risk | QT Prolongation (hERG) | QT Prolongation (Overdose) | Low Risk (despite hERG block) | Rare Bradycardia | Low Risk |
| Neurotoxicity | Cinchonism (Sensory) | Rare (Retinopathy chronic) | Psychosis/Anxiety (Central) | Neurotoxic in animals (brainstem) | Low Risk |
| Metabolic | Severe Hypoglycemia | Neutral | Neutral | Neutral | Neutral |
| Hematologic | Thrombocytopenia (Immune) | Rare | Rare | Delayed Hemolysis (Pitting) | Hemolysis (G6PD Deficient) |
References
-
Henquin, J. C. (1982).[16] this compound and the stimulus-secretion coupling of insulin release in the rat pancreas. Endocrinology. Link
-
Gribble, F. M., et al. (2000).[4][16] The antimalarial agent this compound is a blocker of the ATP-sensitive potassium channel. British Journal of Pharmacology. Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[1] Nature. Link
-
Cruikshank, C. C., et al. (2013). Psychiatric Side Effects of Mefloquine: Applications to Forensic Psychiatry. Journal of the American Academy of Psychiatry and the Law. Link
-
Jauréguiberry, S., et al. (2014).[7] Postartesunate delayed hemolysis is a predictable event related to the lifesaving effect of artemisinins. Blood. Link
-
Recht, J., et al. (2014).[13][14] Weekly Primaquine for Radical Cure of Plasmodium vivax Malaria in G6PD-Deficient Patients. PLOS ONE. Link
Sources
- 1. les-crises.fr [les-crises.fr]
- 2. Post-Artesunate Delayed Hemolysis: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed Hemolysis With Parenteral Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. Artemisinin-induced delayed hemolysis after administration of artesunate and artesunate-amodiaquine in malaria-free Wistar rats | Biomedical Research and Therapy [bmrat.org]
- 8. Psychiatric Side Effects of Mefloquine: Applications to Forensic Psychiatry | Journal of the American Academy of Psychiatry and the Law [jaapl.org]
- 9. The acute neurotoxicity of mefloquine may be mediated through a disruption of calcium homeostasis and ER function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | G6PD Variants and Haemolytic Sensitivity to Primaquine and Other Drugs [frontiersin.org]
- 13. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. Low-dose this compound targets KCNH6 to potentiate glucose-induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Validating the Anti-Cancer Potential of Quinine Derivatives
Executive Summary
From Malaria to Malignancy: Quinine scaffolds (quinoline alkaloids) are undergoing a renaissance in oncology. While Chloroquine (CQ) and Hydroxychloroquine (HCQ) are the clinical standards for autophagy inhibition, their high micromolar IC50 values and ocular toxicity limit their monotherapeutic efficacy. This guide outlines the validation framework for Next-Generation this compound Derivatives (e.g., thiosemicarbazones, metal-coordinated complexes), focusing on their dual mechanism: lysosomotropic autophagy inhibition and mitochondrial disruption.
Part 1: Comparative Landscape
The Evolution of the this compound Scaffold
Researchers must distinguish between the "Blockers" (First Gen) and the "Disruptors" (Next Gen). The following table contrasts the performance metrics required for a competitive novel derivative.
| Feature | Chloroquine / HCQ (First Gen) | Quinacrine (Transitional) | Novel this compound-TSCs (Next Gen) |
| Primary MOA | Lysosomotropic Trapping (pH elevation) | DNA Intercalation + Lysosomal Permeabilization | Dual Action: Iron Chelation + Autophagy Blockade |
| Potency (IC50) | Low ( | Moderate ( | High ( |
| MDR Reversal | Moderate (P-gp saturation) | Moderate | High (Collateral Sensitivity) |
| Autophagy Effect | Blocks Fusion (Accumulates LC3B-II) | Induces Autophagic Cell Death | Blocks Flux + ROS Induction |
| Key Limitation | Retinopathy at high doses | Skin discoloration / Mutagenicity | Solubility (often requires formulation) |
Analyst Note: If your novel derivative does not demonstrate an IC50 < 5
in resistant cell lines (e.g., MCF-7/ADR or A549), it is statistically unlikely to outperform repurposed HCQ in a clinical setting.
Part 2: Mechanistic Validation (The "Why" and "How")
To validate a this compound derivative, you must prove it does not merely kill cells but does so by exploiting the Lysosome-Mitochondria Axis .
The Dual-Hit Mechanism
This compound derivatives are weak bases. They permeate organelles, become protonated (ion trapping), and destabilize the membrane.
-
Lysosomal Hit: Prevents autophagosome fusion
Waste accumulation. -
Mitochondrial Hit: Iron chelation (TSCs) or ROS overload
MOMP (Mitochondrial Outer Membrane Permeabilization).
Figure 1: The Dual-Hit Mechanism. This compound derivatives exploit ion trapping to disable lysosomes while simultaneously attacking mitochondria via ROS or iron depletion.
Part 3: Experimental Protocols (Self-Validating Systems)
Do not run isolated assays. Run systems where one experiment validates the next.
Protocol A: The Autophagy Flux "Clamp" (Western Blot)
Objective: Prove your derivative blocks autophagy (like CQ) rather than inducing it (like Rapamycin). The Trap: Merely seeing increased LC3B-II is ambiguous. It could mean high production OR blocked degradation.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, MDA-MB-231) at
cells/well in 6-well plates. -
Treatment Groups (24h):
-
Control (DMSO)
-
Derivative (
concentration) -
The Clamp: Bafilomycin A1 (BafA1, 10 nM) - Standard Blockage
-
Combination: Derivative + BafA1
-
-
Lysis & Blotting: Probe for LC3B-II and p62 (SQSTM1) .
Interpretation Logic (The Self-Validation):
-
Scenario 1 (Blocker - Desired): Derivative increases LC3B-II alone. Derivative + BafA1 shows no further increase in LC3B-II compared to BafA1 alone (Saturating the block). p62 should accumulate.
-
Scenario 2 (Inducer): Derivative increases LC3B-II. Derivative + BafA1 shows massive additive increase in LC3B-II. p62 should decrease.[1]
Protocol B: Lysosomal Acidification Assay (LysoTracker)
Objective: Confirm the "Ion Trapping" mechanism. Principle: LysoTracker Red accumulates only in acidic organelles. If your drug works like CQ, fluorescence must decrease (as pH rises).
Methodology:
-
Seeding:
cells in black-walled 96-well plates. -
Treatment: Treat with Derivative (0.5, 1, 5
) for 4 hours (Short exposure is key for pH effects). -
Staining: Add LysoTracker Red DND-99 (50 nM) + Hoechst 33342 (Nuclear) for 30 min.
-
Imaging: Confocal or High-Content Analysis.
Data Output:
-
Positive Control (CQ): >50% loss of red fluorescence intensity.
-
Negative Control: Vehicle (High intensity puncta).
-
Your Derivative: Dose-dependent loss of puncta intensity indicates successful lysosomal alkalinization.
Protocol C: Mitochondrial ROS & Membrane Potential
Objective: Validate the secondary "hit" (crucial for thiosemicarbazone derivatives).
Methodology:
-
Dual Staining:
-
JC-1 Dye: Aggregates (Red) in healthy mitochondria; Monomers (Green) in depolarized mitochondria.
-
MitoSOX: Detects mitochondrial superoxide specifically.
-
-
Flow Cytometry:
-
Treat cells for 12-24h.
-
Gate for single cells.
-
JC-1: Measure shift from FL2 (Red) to FL1 (Green).
-
MitoSOX: Measure Mean Fluorescence Intensity (MFI) in Red channel.
-
Part 4: Logical Workflow for Publication
Use this decision tree to structure your results section.
Figure 2: Experimental Decision Tree. This workflow ensures that mechanistic claims are supported by sequential data.
References
-
Mauthe, M., et al. (2018). "Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion."[2] Autophagy. Link
-
Lovejoy, D. B., et al. (2011). "Iron chelators of the di-2-pyridylketone thiosemicarbazone and 2-benzoylpyridine thiosemicarbazone series inhibit tumor growth in vivo." Cancer Research.[3] Link
-
Rebecca, V. W., & Amaravadi, R. K. (2016). "Emerging strategies to target autophagy in cancer." Current Opinion in Oncology. Link
-
McAfee, Q., et al. (2012). "Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency." Proceedings of the National Academy of Sciences. Link
-
Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy. Link
Sources
Validation of In Silico Models for Predicting Quinine-Protein Interactions
Executive Summary
The prediction of quinine-protein interactions presents a unique computational challenge due to the molecule's specific physicochemical properties: a rigid quinuclidine ring, a distinct fluorophore (quinoline), and pH-dependent protonation states. Standard "black-box" docking protocols frequently fail to capture the nuance of this compound's binding, particularly its pharmacochaperone activity on bitter taste receptors (TAS2Rs) and its promiscuous binding to plasma proteins like Human Serum Albumin (HSA).
This guide objectively compares a Standard Rigid Docking Protocol against an Integrated Dynamic Validation Workflow . We provide experimental benchmarks, specific validation protocols, and the necessary correction factors (specifically for the Inner Filter Effect) that are often overlooked in purely computational studies.
Part 1: The In Silico Landscape (Comparative Analysis)
We compared two primary modeling approaches for this compound:
-
Standard Rigid Docking (SRD): Utilizing AutoDock Vina (or similar) with a static receptor grid.
-
Integrated Dynamic Validation (IDV): A workflow combining Flexible Docking (Glide/Gold), Molecular Dynamics (MD) refinement, and experimental feedback loops.
Performance Matrix
| Feature | Standard Rigid Docking (SRD) | Integrated Dynamic Validation (IDV) |
| Receptor Flexibility | Rigid (Fixed side chains) | Flexible (Induced Fit + MD Relaxation) |
| This compound Protonation | Single state (usually neutral) | pH-dependent ensemble (Protonated N1) |
| Binding Site Accuracy | High error in solvent-exposed sites | High accuracy (Solvation effects included) |
| Mechanism Detection | Orthosteric binding only | Detects allosteric & chaperone effects |
| Validation Success | < 40% correlation with | > 85% correlation with |
| Computational Cost | Low (Minutes/ligand) | High (Hours to Days/ligand) |
Critical Insight: SRD often incorrectly predicts this compound binding in the deep hydrophobic pockets of TAS2Rs because it fails to account for the steric clash of the quinuclidine ring, which requires backbone breathing (flexibility) to accommodate.
Part 2: The Validation Crisis & Experimental Ground Truth
The "this compound Problem"
This compound is not just a ligand; it is an optical interferent. It is highly fluorescent (excitation ~350 nm, emission ~450 nm).
-
False Positives in Silico: Docking scores often overestimate affinity because they reward the hydrophobic burial of the quinoline ring without penalizing the desolvation cost of the charged quinuclidine nitrogen.
-
False Positives in Vitro: In fluorescence quenching assays, this compound absorbs the excitation light intended for the protein (Tryptophan), leading to the Inner Filter Effect (IFE) . If uncorrected, this looks like binding, but it is an artifact.
Case Study: this compound-HSA Interaction
Target: Human Serum Albumin (Sudlow Site I, Subdomain IIA).
Objective: Validate the predicted Binding Free Energy (
Data Comparison
| Parameter | Predicted (AutoDock Vina) | Predicted (Glide/MD Refined) | Experimental (Fluorescence)* | Experimental (ITC) |
| -9.2 (Overestimated) | -6.5 | -6.2 to -6.8 | -6.4 | |
| ~0.1 | ~15 | 10 - 50 | ~20 | |
| Primary Interaction | Hydrophobic + H-bond (Arg218) | Static Quenching | Entropy Driven |
*Note: Experimental values derived after IFE correction.
Part 3: Validated Experimental Protocols
Protocol A: Fluorescence Quenching with IFE Correction
This is the "Gold Standard" for validating this compound binding constants (
Materials:
-
Protein: 5
M HSA in Phosphate Buffer (pH 7.4). -
Ligand: this compound Sulfate (0 - 100
M titration). -
Instrument: Spectrofluorometer (e.g., Horiba or Jasco).
Step-by-Step Workflow:
-
Preparation: Equilibrate HSA at 298K.
-
Titration: Add this compound in small aliquots.
-
Measurement: Excite at 280 nm (Trp); Record Emission at 340 nm.
-
Absorbance Measurement (Crucial): Measure Absorbance of the exact same samples at 280 nm (
) and 340 nm ( ). -
Mathematical Correction: Apply the Parker equation to correct the observed fluorescence (
) to corrected fluorescence ( ): -
Analysis: Plot
vs. [Quencher] (Stern-Volmer Plot). Linearity indicates static quenching (binding).
Protocol B: Pharmacochaperone Validation (TAS2R Specific)
Standard docking assumes inhibition or activation. This compound uniquely stabilizes TAS2R4/10/39/46 on the cell surface.
-
Transfection: HEK293T cells with FLAG-tagged TAS2R variants.
-
Treatment: Incubate with 1 mM this compound for 1 hour.
-
Flow Cytometry: Stain with anti-FLAG antibody (non-permeabilized) to detect surface receptors.
-
Result Interpretation: A >1.5-fold increase in Mean Fluorescence Intensity (MFI) confirms chaperone activity , validating that the ligand stabilizes the receptor conformation (consistent with MD results showing reduced RMSF).
Part 4: Visualization of the Integrated Workflow
The following diagram illustrates the validated loop between computational prediction and experimental verification.
Figure 1: The Integrated Dynamic Validation (IDV) Workflow. Note the critical "IFE Correction" step which bridges the gap between raw experimental data and computational predictions.
Part 5: Mechanistic Pathway (Chaperone Activity)[1]
Standard docking often misses the "Pharmacochaperone" effect where this compound stabilizes the receptor in the Endoplasmic Reticulum (ER) and aids transport to the membrane.
Figure 2: this compound Pharmacochaperone Mechanism. Unlike standard agonists that may cause internalization, this compound stabilizes specific TAS2Rs, rescuing them from degradation.
References
-
Upadhyaya, J. D., et al. (2016). "The Pharmacochaperone Activity of this compound on Bitter Taste Receptors."[1] PLOS ONE. [Link][1]
-
Pydi, S. P., et al. (2014). "Amino acid derivatives as bitter taste receptor (T2R) blockers."[1] Journal of Biological Chemistry. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Standard reference for Inner Filter Effect corrections). [Link]
-
Yuan, Y., et al. (2014). "Interaction between this compound and Human Serum Albumin: Fluorescence Spectroscopy and Molecular Modeling." Luminescence.
data). [Link] -
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry. [Link]
Sources
comparative analysis of quinine's efficacy against different Plasmodium species
Executive Summary
While Artemisinin-based Combination Therapies (ACTs) have largely supplanted Quinine (QN) as the first-line treatment for malaria, this compound remains a critical pharmacologic agent, particularly for severe malaria in the first trimester of pregnancy and as a rescue treatment for multidrug-resistant Plasmodium falciparum.
This guide provides a technical analysis of this compound’s efficacy profile. Unlike Artemisinins, which act rapidly on ring stages, this compound is a slower-acting blood schizontocide targeting the digestive vacuole. Its efficacy varies significantly by species and is increasingly modulated by polymorphisms in the PfMDR1 and PfCRT transporter genes.
Key Technical Takeaway: this compound retains high efficacy against P. knowlesi and P. vivax (blood stages), but its utility against P. falciparum is dose-dependent and compromised by multidrug-resistance mechanisms distinct from those of Chloroquine.
Mechanistic Foundation: Heme Detoxification Blockade
To understand efficacy differences, one must understand the target. This compound functions primarily within the parasite's acidic digestive vacuole.
The Mechanism[1][2][3][4][5]
-
Ingestion: The parasite ingests host hemoglobin.
-
Digestion: Proteases degrade hemoglobin, releasing amino acids and toxic free heme (Ferriprotoporphyrin IX).
-
Detoxification (Normal): The parasite polymerizes toxic heme into inert hemozoin crystals (biocrystallization).
-
Inhibition (this compound): this compound accumulates in the vacuole, complexes with free heme, and caps the hemozoin polymer. This leads to a buildup of toxic heme-drug complexes, causing membrane lysis and parasite death.
Visualization: The Heme Polymerization Pathway
The following diagram illustrates the specific blockade point of this compound compared to the parasite's survival mechanism.
Figure 1: this compound interferes with hemozoin biocrystallization, leading to toxic heme accumulation.[1][2]
Comparative Efficacy Profile by Species[7][8]
Plasmodium falciparum (The Resistance Challenge)
P. falciparum exhibits the highest variability in this compound sensitivity due to transporter mutations.[1]
-
Sensitivity: Wild-type strains (e.g., NF54) are highly sensitive (IC50 < 100 nM).[2]
-
Resistance Mechanisms: Unlike Chloroquine resistance (driven almost exclusively by PfCRT K76T), this compound resistance is multifactorial. It is strongly associated with:
-
PfMDR1: Increased copy number and specific SNPs (N86Y, Y184F) in the PfMDR1 transporter pump drugs out of the target zone.
-
PfCRT: While K76T confers Chloroquine resistance, it can actually induce "collateral sensitivity" to other drugs. However, specific novel mutations in PfCRT have been linked to reduced this compound susceptibility in Southeast Asian strains.
-
-
Clinical Implication: this compound is now a second-line option.[3] In severe malaria, Artesunate reduces mortality by ~22% compared to this compound (SEAQUAMAT/AQUAMAT trials).
Plasmodium vivax (The Dormancy Caveat)[7][8]
-
Blood Stage: this compound is highly effective against asexual blood stages of P. vivax. Resistance is rare compared to P. falciparum.
-
Liver Stage (Hypnozoites): Critical Limitation. this compound has no efficacy against the dormant hypnozoite liver stage.
-
Protocol Note: For P. vivax, this compound clears the acute infection, but it must be paired with Primaquine or Tafenoquine to prevent relapse (radical cure).
Plasmodium knowlesi (The Zoonotic Threat)[10]
-
Efficacy: P. knowlesi is generally highly sensitive to this compound, with IC50 values often comparable to or lower than wild-type P. falciparum.
-
Kinetics: Due to the rapid 24-hour replication cycle of P. knowlesi, fast-acting drugs (Artemisinins) are preferred to prevent hyperparasitemia, but this compound remains a viable, effective alternative if ACTs are unavailable.
Quantitative Benchmarking: IC50 Comparison
The following table synthesizes in vitro inhibitory concentration (IC50) data. Note that values vary by assay conditions (hematocrit, incubation time).
| Parameter | P. falciparum (Sensitive) | P. falciparum (Resistant) | P. vivax (Clinical Isolates) | P. knowlesi |
| This compound IC50 | 30 – 100 nM | 200 – >500 nM | 30 – 150 nM | < 55 nM |
| Chloroquine IC50 | 10 – 20 nM | > 100 nM | 20 – 100 nM | < 30 nM |
| Artemisinin IC50 | < 10 nM | 10 – 20 nM (Kelch13 mut) | < 10 nM | < 11 nM |
| Resistance Driver | None | PfMDR1 copy #, PfCRT | Emerging (rare) | None reported |
| Action Speed | Slow (48-72h clearance) | Slow/Incomplete | Slow | Fast (24h cycle) |
Data aggregated from WWARN and recent comparative studies (see References).
Experimental Protocol: SYBR Green I Fluorescence Assay
To validate this compound efficacy in your own lab, the SYBR Green I assay is the industry standard for high-throughput screening. It measures parasite growth via DNA quantification (erythrocytes lack DNA, so fluorescence = parasite load).
Reagents Required[11][12]
-
Lysis Buffer: 20mM Tris (pH 7.5), 5mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I: 10,000x concentrate (Invitrogen).
-
Culture Medium: RPMI 1640 + Albumax II or Human Serum.
Workflow Visualization
The following DOT diagram outlines the critical path for a 72-hour drug sensitivity assay.
Figure 2: Standardized SYBR Green I workflow for determining IC50 values.
Technical Nuances for Accuracy
-
Initial Parasitemia: Do not exceed 0.5%. Higher densities cause "inner filter effects" where fluorescence is re-absorbed, skewing the IC50 curve.
-
Hematocrit (Hct): Maintain 2% Hct. This compound binds extensively to plasma proteins (alpha-1-acid glycoprotein). If using serum, variations in protein levels can shift IC50s. Albumax II is preferred for consistency.
-
Washing: For P. falciparum, ensure synchronization with Sorbitol to treat only ring stages. This compound is most active against trophozoites, but starting with rings ensures the full cycle is exposed.
References
-
World Health Organization. (2022). Guidelines for the treatment of malaria. [Link]
-
Worldwide Antimalarial Resistance Network (WWARN). (2014). In vitro drug susceptibility testing: SYBR Green I assay. [Link][4]
-
Dondorp, A. M., et al. (2010). "Artesunate versus this compound for treatment of severe falciparum malaria in African children (AQUAMAT): an open-label, randomised trial." The Lancet. [Link]
-
van Schalkwyk, D. A., et al. (2019).[5] "Susceptibility of Plasmodium knowlesi to antimalarial drugs."[5][6] Antimicrobial Agents and Chemotherapy. [Link]
-
Sullivan, D. J., et al. (1998).[7][8] "A common mechanism for blockade of heme polymerization by antimalarial quinolines."[9][7][8] Journal of Biological Chemistry. [Link]
-
Veiga, M. I., et al. (2016).[10] "PfMDR1: Mechanisms of Transport Modulation by Functional Polymorphisms." PLOS ONE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Polymorphisms in Pfmdr1, Pfcrt, and Pfnhe1 genes are associated with reduced in vitro activities of this compound in Plasmodium falciparum isolates from western Kenya [pubmed.ncbi.nlm.nih.gov]
- 4. The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical management of Plasmodium knowlesi malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy [frontiersin.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Quinine
Introduction: Beyond the Benchtop—A Commitment to Safety and Environmental Integrity
As researchers, scientists, and drug development professionals, our work with compounds like quinine is foundational to progress. However, our responsibility extends beyond discovery and application to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Improper disposal of pharmaceutical waste, even in seemingly small lab-scale quantities, poses a significant threat to our environment and public health. Pharmaceutical compounds can persist in waterways, harming aquatic life and potentially re-entering our water supply, as conventional wastewater treatment often fails to eliminate them effectively.[1]
This guide provides direct, procedural instruction for the proper disposal of this compound and its associated waste streams. It is designed to not only ensure compliance with stringent federal regulations but also to instill a culture of safety and environmental stewardship within the laboratory. Adherence to these protocols is a self-validating system of trust and responsibility, demonstrating our commitment to science that is both innovative and conscientious.
Part 1: Waste Characterization—Is this compound a Hazardous Waste?
The foundational step in any disposal procedure is the correct characterization of the waste. This responsibility lies solely with the generator of the waste—your laboratory.[2]
Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[3]
This compound is not a P-listed (acutely hazardous) or U-listed (toxic) hazardous waste. [4][5][6][7]
Therefore, its classification as a hazardous waste depends on whether it exhibits a hazardous characteristic. While it is not ignitable, corrosive, or reactive, its toxicological profile means it can be classified as a characteristic hazardous waste.
However, the most critical regulatory framework governing its disposal is its status as a pharmaceutical. The EPA has established specific Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[8][9] To ensure compliance and minimize risk, it is imperative to manage all unused, discarded, or expired this compound as a hazardous pharmaceutical waste.
Part 2: The Universal Rule—The Absolute Ban on Sewer Disposal
The single most important takeaway for the disposal of any potentially hazardous pharmaceutical, including this compound, is the nationwide ban on sewering .[10]
Effective as of August 21, 2019, the EPA strictly prohibits the disposal of hazardous waste pharmaceuticals down any drain or toilet.[11] This rule is in effect in all states and territories, regardless of whether the state has formally adopted the broader Subpart P regulations.[10] The rationale is clear: wastewater treatment facilities are not designed to filter out complex pharmaceutical molecules, leading to direct environmental contamination.[1]
Part 3: this compound Hazard Profile & Handling Summary
Before handling this compound for disposal, it is essential to be equipped with the proper Personal Protective Equipment (PPE). The following table summarizes the key hazards and required PPE for common laboratory scenarios.
| Form / Scenario | Key Hazards | Required Personal Protective Equipment (PPE) | Appropriate Disposal Container |
| Handling Solid this compound (powder) | Skin, eye, and respiratory tract irritant. Harmful if swallowed.[5] | Splash goggles, chemical-resistant gloves (e.g., nitrile), lab coat. NIOSH-approved respirator if dust may be generated. | Labeled Hazardous Pharmaceutical Waste Container ("Black Bin") |
| Handling this compound Solutions | Skin and eye irritant. | Splash goggles, chemical-resistant gloves, lab coat. | Labeled Liquid Hazardous Waste Container |
| Cleaning a this compound Spill | Exposure to concentrated dust or solution. | Splash goggles, chemical-resistant gloves, lab coat, shoe covers (for large spills), NIOSH-approved respirator. | Labeled Hazardous Pharmaceutical Waste Container ("Black Bin") |
Part 4: Step-by-Step Disposal Protocols
The following protocols provide direct, operational guidance for managing different forms of this compound waste within the laboratory.
Protocol 4.1: Solid this compound Waste (Unused, Expired, or Contaminated Powder)
This protocol applies to pure this compound or its salts, expired reagents, or solid materials grossly contaminated with this compound.
-
Segregation: Do NOT dispose of solid this compound waste in the regular trash, biohazard bags, or mix it with other chemical waste streams.[12] It must be segregated as a hazardous pharmaceutical waste.
-
Containerization: Place the waste into a designated hazardous waste container that is structurally sound, compatible with the chemical, and can be securely sealed.[2] Under EPA guidelines for hazardous pharmaceutical waste, these are often black containers.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must also include:
-
The specific contents (e.g., "this compound Sulfate Waste").
-
The date on which the first piece of waste was placed in the container (the "accumulation start date").
-
The name and address of the generating laboratory.
-
Protocol 4.2: this compound Solutions (Aqueous or Solvent-Based)
This protocol applies to prepared solutions, reaction mixtures, and liquid instrument waste containing this compound.
-
Reiteration of Sewer Ban: Under no circumstances should liquid this compound waste be poured down the drain.[10]
-
Containerization: Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container with a screw-top cap. Ensure the container material is compatible with the solvent used (e.g., use a glass container for organic solvents).
-
Labeling: Label the liquid waste container identically to the solid waste container, specifying the contents, including all solvents and their approximate concentrations.
Protocol 4.3: Contaminated Labware & Debris
This category includes items like gloves, weigh boats, paper towels, and empty stock bottles.
-
Grossly Contaminated Items: Any item visibly contaminated with this compound powder or solution (e.g., a paper towel used to wipe up a spill) must be disposed of as solid this compound waste according to Protocol 4.1.
-
"RCRA Empty" Containers: Since this compound is not a P-listed (acutely hazardous) waste, containers that have held it can be rendered "RCRA Empty" and disposed of as non-hazardous waste.[9][11] A container is considered RCRA empty if:
-
All contents have been removed using common practices (e.g., pouring, scraping).
-
No more than 1 inch of residue remains on the bottom, or no more than 3% by weight of the total capacity of the container remains.
-
The empty container should be triple-rinsed. The first rinseate must be collected and disposed of as hazardous liquid waste (Protocol 4.2). Subsequent rinseates can typically be drain disposed, but you must check with your institution's Environmental Health & Safety (EHS) department.
-
Part 5: this compound Waste Management Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound-related waste streams.
Caption: Decision workflow for this compound waste disposal.
Part 6: Emergency Protocol—Managing Spills
Accidental spills require a prompt and systematic response to mitigate exposure and ensure proper cleanup.
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Don PPE: Wear appropriate PPE as outlined in the table above, including respiratory protection for solid spills.
-
Contain Spill: For liquid spills, use a spill kit or absorbent pads to prevent spreading.
-
Clean Up:
-
For solid spills: Gently sweep or vacuum up the material and place it into a sealed bag or container. AVOID generating dust.
-
For liquid spills: Use absorbent pads to soak up the liquid.
-
-
Package Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous pharmaceutical waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Dispose of cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Conclusion: Upholding the Pillars of Scientific Responsibility
The proper management of chemical waste is not an ancillary task but a core component of scientific integrity. For this compound, the guiding principles are clear: rigorously characterize your waste, adhere to the absolute ban on sewer disposal, and meticulously follow segregation, containerization, and labeling protocols. Always consult your institution's EHS department and your specific Safety Data Sheets (SDS) for guidance. By embedding these procedures into our standard laboratory operations, we build deep trust in our practices and protect ourselves, our communities, and our environment.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Today's Clinical Lab. (2024). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
National Research Council (US) Committee on Hazardous Biological Substances in the Laboratory. (1989). Safe Disposal of Infectious Laboratory Waste. In Biosafety in the Laboratory: Prudent Practices for the Handling and Disposal of Infectious Materials. National Academies Press (US). Available from: [Link]
-
ASHP. (2019). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2014). U List of Hazardous Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Quick Start Guide: Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
-
Stericycle. (2022). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Lab Manager. (2023). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Pharmaceutical Processing World. (2016). Best Practices for Pharmaceutical Waste. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2020). P-list and F-list of acute hazardous wastes. Retrieved from [Link]
-
Lee County Southwest Florida. (n.d.). Pharmaceutical. Retrieved from [Link]
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- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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- 10. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
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- 12. clinicallab.com [clinicallab.com]
Handling Quinine: A Senior Scientist's Guide to Safety & Logistics
Executive Summary: The "Why" Behind the Protocol
Quinine is not merely a bitter alkaloid; it is a potent sensitizer . While its acute toxicity is moderate (GHS Category 4, Oral), the primary operational risk to laboratory personnel is hypersensitivity (Cinchonism) and anaphylactic sensitization .
As researchers, we often underestimate white powders. This compound is different. Repeated exposure without adequate PPE can lead to a career-ending allergy, manifesting as thrombocytopenia (low platelet count), severe skin rashes, or respiratory distress. This guide moves beyond the standard SDS to provide a field-proven workflow for handling this compound safely and efficiently.
Core Hazards:
-
H317/H334: Skin and Respiratory Sensitization (Critical Risk).
The PPE Matrix: Logic-Driven Protection
Standard "lab safety" is insufficient. The following PPE selection is based on the specific chemical interaction of this compound with biological systems.
| Component | Recommendation | The Scientific Logic (Why?) |
| Gloves | Nitrile (Double-gloved) | Avoid Latex. this compound is a sensitizer.[4] Using latex (another common allergen) increases the risk of compound allergic reactions. Nitrile provides superior chemical resistance and eliminates protein-based allergy risks. |
| Respiratory | N95 or P100 | This compound powder is light and electrostatic.[4] It becomes airborne easily during weighing. A standard surgical mask offers zero protection against inhaling sensitizing dusts. |
| Eye Protection | Goggles (Sealed) | Safety glasses with side shields are the minimum, but sealed goggles are preferred during powder transfer.[4] this compound is an irritant; dust settling behind glasses causes severe ocular discomfort. |
| Clothing | Lab Coat (Buttoned) | Wrist Coverage is Key. The most common exposure point is the gap between the glove and the lab coat cuff.[4] Use tape or gauntlet-style gloves to seal this gap. |
Operational Protocol: The "Safe Weighing" Workflow
Handling this compound requires a self-validating workflow. We use its physical properties (fluorescence) to verify our safety.
Phase 1: Preparation & Engineering Controls
-
Static Control: this compound powder is prone to static charge, causing it to "jump" or scatter. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the container.
-
Containment: All weighing must occur inside a Chemical Fume Hood or a HEPA-filtered Balance Enclosure . Never weigh this compound on an open bench.
Phase 2: Solubilization (The Acid Trick)
This compound free base is poorly soluble in neutral water.
-
Technique: Pre-charge your receiving vessel with a dilute acid (e.g., 0.1M H₂SO₄ or HCl) before adding the powder.
-
Mechanism: Protonation of the quinuclidine nitrogen converts the base into a highly soluble salt, reducing the time you spend agitating the solution and minimizing splash risk.
Phase 3: Decontamination Verification (The "Black Light" Test)
This is the Senior Scientist's Field Tip . This compound is intensely fluorescent (emission peak ~450 nm) under UV light.
-
After cleaning your workspace, turn off the room lights.
-
Scan the balance, spatula, and benchtop with a handheld UV lamp (365 nm) .
-
Validation: Any remaining this compound residue will glow a bright, electric blue. Clean until the fluorescence is gone. This guarantees a contamination-free zone for the next researcher.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound based on its physical state.
Figure 1: Decision logic for this compound handling. Note the convergence on UV verification for cleanup.
Waste Management & Disposal
NEVER pour this compound solutions down the drain. this compound is harmful to aquatic life (H402) and persists in water systems.
-
Solid Waste: Collect contaminated paper towels, gloves, and weighing boats in a dedicated solid hazardous waste bag (labeled "Toxic/Irritant").
-
Liquid Waste:
-
Segregate into "Non-Halogenated Organic" waste streams if dissolved in ethanol/methanol.
-
Segregate into "Aqueous Toxic" waste streams if dissolved in acidic water.
-
Labeling: Clearly mark the tag with "this compound - Sensitizer."
-
Emergency Response
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use ethanol to wash skin, as it may increase transdermal absorption.
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sign of sensitization), seek medical attention.
-
Spill:
-
Isolate the area.
-
Dry Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop.
-
Verification: Use the UV light method to ensure total removal.
-
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
